N-Boc-(R)-1-amino-2-propanol
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477444 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119768-44-4 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-(R)-1-amino-2-propanol chemical properties
An In-depth Technical Guide to N-Boc-(R)-1-amino-2-propanol: Properties, Synthesis, and Applications
Introduction: A Versatile Chiral Building Block
This compound, with the CAS number 119768-44-4, is a chiral amino alcohol that has become an indispensable tool for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary alcohol on a chiral backbone. This specific arrangement of functional groups provides a unique combination of stability and selective reactivity, making it a valuable intermediate in the synthesis of complex, enantiomerically pure molecules.[3][4]
The significance of this compound lies in the strategic role of the Boc protecting group. This group effectively "masks" the nucleophilic and basic nature of the amine, allowing chemists to perform transformations on the hydroxyl group without interference.[5][6] Subsequently, the Boc group can be removed under specific acidic conditions, revealing the free amine for further synthetic steps.[5] This controlled, sequential reactivity is a cornerstone of modern multi-step organic synthesis, enabling the efficient construction of bioactive molecules with precise stereochemistry, which is often critical for therapeutic efficacy and safety.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in the scientific community.
Physicochemical and Structural Properties
This compound is typically a clear, colorless to pale yellow liquid or viscous liquid at room temperature.[1][7] Its structural and physical characteristics are fundamental to its handling, storage, and application in synthesis.
Chemical Structure
Below is the two-dimensional structure of this compound, illustrating the connectivity of the atoms and the key functional groups.
Caption: 2D structure of this compound.
Data Summary Table
The following table summarizes the key quantitative properties of this compound, compiled from various authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 119768-44-4 | [1][2][7] |
| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [2][7] |
| Molecular Formula | C₈H₁₇NO₃ | [1][2][7] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [1][7] |
| Boiling Point | 95-100 °C at 1.2 mmHg 276.4 °C at 760 mmHg | [1][8] |
| Density | ~1.025 g/cm³ | [8][9] |
| Refractive Index | ~1.4460 | [8][9] |
| Optical Rotation | -21.0 ± 3.5° (c=1 in chloroform) | [7] |
| Storage Temperature | 2-8 °C | [1][8][9] |
| Flash Point | 121 °C | [8] |
| Solubility | Soluble in polar organic solvents. | [4] |
Synthesis and Reactivity
The utility of this compound stems directly from its synthesis, which preserves chirality, and its predictable reactivity, which allows for controlled chemical transformations.
General Synthesis Protocol
The most common and efficient synthesis involves the protection of the primary amine of the chiral precursor, (R)-(-)-1-Amino-2-propanol.[5] The protecting agent is di-tert-butyl dicarbonate (Boc₂O), a stable and widely used reagent for introducing the Boc group.[6]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-(-)-1-Amino-2-propanol in a suitable anhydrous solvent, such as dichloromethane (DCM) or methanol, in a reaction vessel.[5]
-
Base Addition: Add a base, typically a tertiary amine like triethylamine, to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.[5][10]
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O), usually dissolved in the same solvent, to the reaction mixture. The reaction is typically carried out at room temperature.[5][10]
-
Reaction Monitoring: Stir the mixture for several hours until the reaction is complete. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove the base salt and other water-soluble impurities. The organic layer is then dried, concentrated under vacuum, and the resulting crude product can be purified, if necessary, by column chromatography to yield pure this compound.[10]
Core Reactivity Principles
The chemical behavior of this compound is governed by the interplay between the protected amine and the free hydroxyl group.
-
Stability of the Boc Group: The Boc-protected amine is stable under a wide range of non-acidic conditions, including exposure to basic reagents, nucleophiles, and many oxidizing/reducing agents.[5][6] This stability is the key to its function, allowing the secondary alcohol to undergo various transformations—such as esterification, etherification, or oxidation—without affecting the amine.[5]
-
Deprotection (Amine Liberation): The Boc group is designed to be labile under acidic conditions.[5] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbamate to release the free primary amine, carbon dioxide, and tert-butanol (which typically forms isobutylene).[6][10] This deprotection step is often high-yielding and clean, making it a reliable method in a synthetic sequence.
Caption: Key reactivity pathways for this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a high-value intermediate in several areas of chemical science.
-
Pharmaceutical Synthesis: As a chiral building block, it is integral to the synthesis of numerous pharmaceutical agents where specific stereochemistry is required for biological activity.[1][3] Its use ensures that the final active pharmaceutical ingredient (API) is enantiomerically pure, which is a critical regulatory requirement to maximize efficacy and minimize potential side effects.[1]
-
Peptide Synthesis: In the construction of complex peptides or peptidomimetics, this compound can serve as a protected amino acid surrogate or a chiral linker, allowing for the selective elongation of a peptide chain.[1]
-
Asymmetric Synthesis: It is employed in the development of chiral catalysts and ligands.[3] The defined stereocenter can be used to induce asymmetry in chemical reactions, leading to the selective formation of one enantiomer of a desired product.
-
Bioconjugation: The molecule can be used in bioconjugation processes, where researchers attach biomolecules to surfaces or other molecules for applications in diagnostics and therapeutics.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this chemical to avoid contact with skin and eyes.[11][12]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[11][12]
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]
-
-
Handling: Avoid ingestion and inhalation. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. Keep the compound away from heat and sources of ignition.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, as recommended at 2-8 °C.[1][13] It should be kept away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its value is derived from the strategic presence of a stable, yet readily cleavable, Boc-protecting group on a chiral amino alcohol framework. This design allows for selective and predictable reactivity, which is paramount in the multi-step synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating the next generation of pharmaceuticals and fine chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 167938-56-9: N-BOC-(S)-1-AMINO-2-PROPANOL | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. H27296.06 [thermofisher.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to (R)-tert-Butyl (2-hydroxypropyl)carbamate: Structure, Synthesis, and Application as a Chiral Building Block in Drug Development
Executive Summary
(R)-tert-Butyl (2-hydroxypropyl)carbamate is a high-value chiral building block integral to modern asymmetric synthesis, particularly within the pharmaceutical industry. This molecule features a stereochemically defined secondary alcohol at the (R)-position and a primary amine protected by the robust tert-butoxycarbonyl (Boc) group. This unique bifunctional arrangement allows for selective chemical transformations, making it a versatile intermediate in the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and its strategic applications in medicinal chemistry, offering researchers and drug development professionals a comprehensive resource.
Introduction: The Strategic Role of Chiral Carbamates
The pursuit of stereochemically pure therapeutic agents is a cornerstone of modern drug development, driven by the understanding that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The use of pre-synthesized, enantiopure fragments—known as chiral building blocks—is a highly efficient strategy to introduce specific stereocenters into a target molecule.
The Carbamate Moiety in Medicinal Chemistry
The carbamate group (also known as a urethane) is a recurring structural motif in a multitude of approved drugs.[1] Functionally an amide-ester hybrid, the carbamate linkage offers greater metabolic stability compared to many esters and can act as a bioisostere for amide bonds, often improving properties like cell permeability and proteolytic resistance.[2] Furthermore, carbamate functionalities are central to the use of protecting groups in organic synthesis. The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[1][3]
(R)-tert-Butyl (2-hydroxypropyl)carbamate as a Strategic Synthon
This specific molecule, (R)-tert-Butyl (2-hydroxypropyl)carbamate, belongs to the class of chiral building blocks that provide a protected amino alcohol scaffold.[4][5] Its value lies in the orthogonal nature of its functional groups: a nucleophilic secondary alcohol ready for derivatization and a sterically hindered, protected amine. This allows for a logical and controlled synthetic sequence where the hydroxyl group can be modified before the amine is deprotected for subsequent coupling reactions, or vice versa. This control is paramount in the multi-step synthesis of complex drug candidates.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of (R)-tert-Butyl (2-hydroxypropyl)carbamate is defined by a three-carbon propyl chain. The key features are:
-
Chiral Center: A stereocenter exists at the C2 carbon, which is bonded to a hydroxyl (-OH) group, conferring the (R) absolute configuration.
-
Carbamate Linkage: The C1 carbon is attached to a nitrogen atom, which is part of a carbamate functional group.
-
Boc Protecting Group: The carbamate's nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which prevents its nucleophilic and basic properties from interfering in subsequent reactions. The bulky tert-butyl group also provides steric hindrance.
The SMILES notation for the molecule is O=C(OC(C)(C)C)NC--INVALID-LINK--C, which explicitly denotes the (R) stereochemistry at the chiral center.[4]
Physicochemical Data
The fundamental properties of (R)-tert-Butyl (2-hydroxypropyl)carbamate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 119768-44-4 | [4][6] |
| Molecular Formula | C₈H₁₇NO₃ | [4][7] |
| Molecular Weight | 175.23 g/mol | [4][7] |
| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [4] |
| Synonyms | (R)-1-(Boc-amino)-2-propanol, N-Boc-(R)-1-amino-2-propanol | [7] |
| Appearance | White to off-white solid or crystalline powder | [8] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [4] |
Synthesis and Purification
Synthetic Strategy: Selective N-Boc Protection
The most direct and widely used method for preparing (R)-tert-Butyl (2-hydroxypropyl)carbamate is the selective N-protection of the corresponding chiral amino alcohol, (R)-1-aminopropan-2-ol. The causality behind this choice is clear: the amine is a more potent nucleophile than the alcohol, allowing for a highly selective reaction with an electrophilic Boc-donating reagent like di-tert-butyl dicarbonate (Boc₂O). This reaction is robust, high-yielding, and preserves the stereochemical integrity of the chiral center.
Synthesis Workflow Diagram
The diagram below illustrates the straightforward, single-step transformation from the starting material to the final protected product.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 119768-44-4|(R)-tert-Butyl (2-hydroxypropyl)carbamate|BLD Pharm [bldpharm.com]
- 5. (Chiral Building Blocks) | BLDpharm [bldpharm.com]
- 6. 119768-44-4 | (R)-tert-Butyl (2-hydroxypropyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 7. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
An In-Depth Technical Guide to N-Boc-(R)-1-amino-2-propanol: A Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-(R)-1-amino-2-propanol, with CAS number 119768-44-4, is a pivotal chiral building block in contemporary organic synthesis. Its unique structural features—a protected primary amine and a secondary alcohol on a stereodefined backbone—render it an invaluable synthon for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, and key synthetic transformations. Authored from the perspective of a Senior Application Scientist, this document delves into the practical applications of this versatile molecule, particularly in the synthesis of high-value pharmaceutical agents, and offers detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of a Chiral Amino Alcohol
In the landscape of drug discovery and development, the precise control of stereochemistry is not merely a synthetic challenge but a fundamental prerequisite for achieving desired pharmacological activity and minimizing off-target effects. Chiral 1,2-amino alcohols are a privileged class of compounds that serve as precursors to a myriad of biologically active molecules.[1] this compound emerges as a particularly strategic asset due to the presence of the tert-butyloxycarbonyl (Boc) protecting group. This acid-labile moiety provides robust protection of the primary amine under a wide range of reaction conditions, allowing for selective manipulation of the secondary alcohol.[2][3] This inherent orthogonality of functional groups is the cornerstone of its utility in multi-step synthetic sequences.
This guide will navigate the essential technical aspects of this compound, from its fundamental properties to its application in the synthesis of complex pharmaceutical agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic building block is critical for its effective use and characterization in a research setting.
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 119768-44-4 | [4][5] |
| Molecular Formula | C₈H₁₇NO₃ | [4][5] |
| Molecular Weight | 175.23 g/mol | [4][5] |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 95-100 °C at 1.2 mmHg | [4] |
| Density | 1.025 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint of a molecule. The following is a detailed interpretation of the expected spectroscopic data for this compound.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique proton environments. The large singlet for the tert-butyl group is a hallmark of the Boc-protecting group. The protons of the propanol backbone appear as distinct multiplets due to spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.90 | br s | 1H | -NH- |
| ~3.75 | m | 1H | -CH(OH)- |
| ~3.15 | m | 1H | -CH₂- (diastereotopic) |
| ~2.95 | m | 1H | -CH₂- (diastereotopic) |
| ~2.50 | br s | 1H | -OH |
| 1.44 | s | 9H | -C(CH₃)₃ |
| 1.10 | d | 3H | -CH(OH)CH₃ |
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | C=O (carbamate) |
| ~79.0 | -C (CH₃)₃ |
| ~67.0 | -C H(OH)- |
| ~48.0 | -C H₂- |
| ~28.5 | -C(C H₃)₃ |
| ~21.0 | -CH(OH)C H₃ |
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will display characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3350 | N-H stretch | Carbamate |
| ~2970-2850 | C-H stretch | Aliphatic |
| ~1685 | C=O stretch | Carbamate |
| ~1520 | N-H bend | Carbamate |
| ~1170 | C-O stretch | Alcohol/Carbamate |
The broad O-H stretch is indicative of hydrogen bonding. The strong carbonyl absorption around 1685 cm⁻¹ is a key feature of the Boc protecting group.[6][7][8]
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 176.1. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10]
Synthesis and Chirality
The synthesis of this compound is a straightforward process that leverages a commercially available chiral precursor to ensure high enantiopurity.
Synthetic Pathway
The most common and efficient synthesis involves the reaction of (R)-(-)-1-Amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), in a suitable solvent like methanol or dichloromethane.[3]
References
- 1. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-(R)-1-amino-2-propanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Chiral Building Block
N-Boc-(R)-1-amino-2-propanol is a chiral amino alcohol that serves as a critical building block in modern organic synthesis. Its structure incorporates two key features that make it highly valuable, particularly in the pharmaceutical and fine chemical industries: a stereodefined center and a strategically placed protecting group. The (R) designation specifies the absolute configuration of the chiral carbon bearing the hydroxyl group, providing a scaffold for creating enantiomerically pure compounds—a crucial requirement for ensuring the efficacy and safety of many drug candidates.[1]
The N-Boc (tert-butoxycarbonyl) group protects the primary amine, preventing its participation in undesired side reactions.[1] This allows for selective chemical transformations at the hydroxyl group or other parts of a molecule. The Boc group's stability in various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and experimental protocols essential for its effective use in a research and development setting.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of reproducible science. The following table summarizes the key identifiers and fundamental properties of this compound.
| Identifier | Value | Source |
| Chemical Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [2][3] |
| Synonyms | (R)-1-(Boc-amino)-2-propanol, N-Boc-(R)-isopropanolamine | [1][2] |
| CAS Number | 119768-44-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇NO₃ | [1][2][4] |
| Molecular Weight | 175.23 g/mol | [1][2][5] |
| Appearance | Clear, colorless liquid or viscous liquid | [1][3][4] |
Fundamental Physical Properties
The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. The data presented below are critical for experimental design and process scale-up.
| Property | Value | Significance & Context |
| Boiling Point | 95-100 °C at 1.2 mmHg[1] 276.4 °C at 760 mmHg (Predicted)[4][6] | The significant difference in boiling points at reduced and atmospheric pressure highlights the compound's suitability for purification via vacuum distillation. The high predicted boiling point at atmospheric pressure suggests thermal sensitivity, making vacuum distillation the preferred method to prevent decomposition. |
| Density | 1.025 g/cm³ (Predicted) | [4][6] |
| Refractive Index (n20/D) | 1.4460 | [4][6] |
| Flash Point | 121 °C | [6] |
| Optical Rotation [α]20/D | -21.0 ± 3.5° (c=1 in chloroform) | [3] |
| pKa | 12.42 ± 0.46 (Predicted) | [4][6] |
Expert Insight: The Criticality of Optical Rotation For a chiral molecule like this compound, optical rotation is not just a physical constant; it is a primary indicator of enantiomeric purity.[7] A measured value that deviates significantly from the established range can indicate either chemical contamination or, more critically, racemization (the presence of the undesired (S)-enantiomer). This parameter must be verified for each new batch to ensure the stereochemical integrity of subsequent synthetic steps.
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The following spectroscopic data serve as a reference fingerprint for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of hydrogen atoms, confirming the carbon skeleton. While a public spectrum image is available, detailed peak assignments require experimental data. Key expected regions include signals for the tert-butyl group, the methine (CH), methylene (CH₂), and methyl (CH₃) protons, as well as exchangeable protons from the alcohol (OH) and amine (NH) groups.[5]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Complements ¹H NMR by showing the number and type of carbon environments. Expected signals would correspond to the carbons of the Boc group (quaternary and methyls), and the propanol backbone (CH, CH₂, CH₃).[5]
-
IR (Infrared) Spectroscopy: Used to identify the presence of key functional groups. For this compound, the characteristic absorption bands are:
-
~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
-
~3350 cm⁻¹ (sharp/medium): N-H stretching from the carbamate.
-
~2850-2980 cm⁻¹: C-H stretching from the aliphatic parts of the molecule.[8]
-
~1680-1700 cm⁻¹ (strong): C=O stretching from the carbonyl of the Boc protecting group.
-
~1160-1250 cm⁻¹: C-N stretching vibration.[8]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The exact mass is 175.12084340 Da.[2][6] In typical analyses (e.g., ESI+), one would expect to observe the protonated molecule [M+H]⁺ at m/z 176.1.
Experimental Methodologies for Property Determination
To ensure the quality and integrity of the material, researchers must be proficient in the techniques used to measure these properties.
Protocol: Melting Point Determination (for solid derivatives or related compounds)
While this compound is a liquid at room temperature, its derivatives are often solids where melting point is a key purity indicator. The principle involves heating a small, powdered sample at a controlled rate and recording the temperature range from the first sign of melting to the complete liquefaction.[9] Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range.[10]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[11][12]
-
Loading: Jab the open end of a capillary tube into the sample powder. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[11][12]
-
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.[11]
-
Measurement (Rapid): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[10]
-
Measurement (Accurate): Allow the apparatus to cool. Heat a new sample rapidly to about 20°C below the estimated melting point.[12] Then, reduce the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.
Protocol: Optical Rotation Measurement
Optical rotation is measured using a polarimeter, which quantifies the extent to which a chiral compound rotates the plane of polarized light.[13]
Step-by-Step Methodology:
-
Calibration: Calibrate the polarimeter using a blank solvent (e.g., chloroform) to set the zero point.[14]
-
Sample Preparation: Accurately prepare a solution of known concentration (c), typically in g/mL. For this compound, a concentration of 1 g per 100 mL (c=0.01 g/mL) in chloroform is standard.[3] Ensure the solution is free of air bubbles.[14]
-
Cell Filling: Carefully fill the polarimeter sample tube (of a known path length, l, in decimeters) with the solution, ensuring no air bubbles are trapped in the light path.[15]
-
Measurement: Place the tube in the polarimeter and record the observed rotation (α) in degrees.[14][15] The instrument measures the angle by which the analyzer must be rotated to detect minimum light transmission.[13][16]
-
Calculation of Specific Rotation: The specific rotation, [α], is calculated using the formula: [α] = α / (l × c) This value is a standardized physical constant for the compound under specific conditions of temperature and light wavelength (typically the sodium D-line, 589 nm).[7][16]
Workflow: Purity & Identity Confirmation
The following diagram illustrates a logical workflow for verifying the identity and purity of a newly received sample of this compound.
Caption: Workflow for identity and purity verification.
Solubility and Handling
Solubility Profile
Understanding a compound's solubility is essential for choosing appropriate solvents for reactions, workups, and purification techniques like chromatography.
| Solvent | Solubility |
| Chloroform | Soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Water | Sparingly soluble to insoluble |
This profile is inferred from its chemical structure (a moderately polar organic molecule) and common solvents used in its synthesis and analysis.
Safety and Storage
Proper handling and storage are paramount for laboratory safety and maintaining the chemical's integrity.
-
Hazard Statements: While a specific safety data sheet for this exact CAS number is not detailed in the search results, related Boc-protected amino alcohols are often associated with skin, eye, and respiratory irritation. Some may be toxic if swallowed.[17][18] Standard laboratory precautions should always be observed.
-
Precautionary Measures: Handle in a well-ventilated area or under a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Recommended storage temperatures are often refrigerated at 2-8°C to ensure long-term stability.[1][4][6]
Conclusion
This compound is a high-value chiral building block whose utility is directly tied to its well-defined physical and stereochemical properties. A thorough understanding and verification of its boiling point, optical rotation, and spectroscopic fingerprints are essential for any researcher aiming to leverage its synthetic potential. The protocols and data provided in this guide serve as a comprehensive resource for ensuring the quality, safety, and effective application of this compound in the demanding field of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-(Boc-amino)-2-propanol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound(119768-44-4) 1H NMR [m.chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. rudolphresearch.com [rudolphresearch.com]
- 16. torontech.com [torontech.com]
- 17. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of a Chiral Building Block
An In-Depth Technical Guide to N-Boc-(R)-1-amino-2-propanol: Properties, Synthesis, and Applications in Drug Development
This compound is a chiral amino alcohol that has become an indispensable tool for researchers and drug development professionals. Its value lies in the unique combination of a stereochemically defined secondary alcohol and a primary amine protected by the tert-butoxycarbonyl (Boc) group. This structure makes it a versatile chiral building block, crucial for the synthesis of complex, enantiomerically pure molecules. In the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety, compounds like this compound are fundamental for building bioactive molecules with precise three-dimensional arrangements.[1][2]
The Boc protecting group is key to its utility; it is stable under a wide range of reaction conditions, allowing chemists to selectively modify the hydroxyl group without affecting the amine.[3] Subsequently, the Boc group can be removed under mild acidic conditions, revealing the amine for further functionalization. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of chiral drugs.[1][2] This guide provides an in-depth look at its core properties, synthesis, and critical applications.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is critical for its effective use in synthesis. This compound is a clear, colorless liquid at room temperature.[1][4] Its structural and physical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO₃ | [1][5][6] |
| Molecular Weight | 175.23 g/mol | [1][6][7] |
| CAS Number | 119768-44-4 | [1][5][6] |
| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [6][8] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 95-100 °C @ 1.2 mmHg | [1] |
| Density | ~1.025 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [1][5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Part 2: Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the selective protection of the primary amine of the chiral precursor, (R)-(-)-1-Amino-2-propanol.
Causality of Reagent Choice
-
(R)-(-)-1-Amino-2-propanol : This starting material provides the essential chiral backbone. The "(R)" stereochemistry is preserved throughout the reaction.
-
Di-tert-butyl dicarbonate (Boc₂O) : This is the standard reagent for introducing the Boc protecting group. It is highly reactive towards nucleophiles like amines but is generally stable and easy to handle.
-
Base (e.g., Triethylamine) : A non-nucleophilic base is used to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.
-
Solvent (e.g., Dichloromethane, Methanol) : An inert solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.[3]
The workflow for this synthesis is a classic example of amine protection, a fundamental technique in organic chemistry.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-1-Amino-2-propanol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Reagent Addition : Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the solution, followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Reaction : Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.
Part 3: Applications in Drug Development and Chiral Synthesis
The primary application of this compound is as a chiral intermediate in the synthesis of high-value molecules.[1][2]
-
Chiral Drug Synthesis : The stereocenter in the molecule is often incorporated into the final active pharmaceutical ingredient (API), where specific stereochemistry is required for biological activity.[1]
-
Peptide Synthesis : It can be used to introduce non-standard amino acid mimics into peptide chains, altering their conformation and biological properties.[1][2]
-
Chiral Ligands and Catalysts : The amino alcohol moiety is a common feature in ligands used for asymmetric catalysis, which are essential for producing enantiomerically pure compounds on an industrial scale.[2]
The diagram below illustrates how this compound can be integrated into a synthetic pathway, for example, to form a chiral amine-containing compound.
Caption: A synthetic pathway utilizing this compound.
Experimental Protocol: Boc-Group Deprotection
The removal of the Boc group is a critical step to unmask the amine for subsequent reactions.
-
Dissolution : Dissolve the N-Boc protected compound (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.
-
Acid Addition : Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) (e.g., 20-50% in dichloromethane) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Reaction : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Isolation : Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is typically the amine salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the design and synthesis of complex chiral molecules. Its well-defined stereochemistry, coupled with the robust and reliable chemistry of the Boc protecting group, provides chemists with a powerful tool for building the next generation of pharmaceuticals and fine chemicals. The protocols and data presented in this guide underscore its versatility and establish a foundation for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. (R)-1-(Boc-amino)-2-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Comprehensive Spectroscopic Guide to N-Boc-(R)-1-amino-2-propanol
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-(R)-1-amino-2-propanol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it an invaluable intermediate in complex multi-step syntheses.[2][3] Accurate and thorough characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee reproducible outcomes in subsequent reactions. This guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name tert-butyl N-[(2R)-2-hydroxypropyl]carbamate, contains several key functional groups that give rise to characteristic spectroscopic signals.[4] These include the Boc protecting group with its nine equivalent methyl protons, the chiral center at the second carbon, a primary amine shielded as a carbamate, and a secondary alcohol.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[5] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.15 | Doublet | 3H | -CH₃ |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| ~2.9-3.2 | Multiplet | 2H | -CH₂-NH- |
| ~3.8-3.9 | Multiplet | 1H | -CH(OH)- |
| ~4.8-5.2 | Broad Singlet | 1H | -NH- |
| Variable | Broad Singlet | 1H | -OH |
Data is compiled from typical values and may vary slightly based on solvent and concentration.
Interpretation and Causality:
-
The prominent singlet at approximately 1.45 ppm is the hallmark of the Boc protecting group, arising from the nine chemically equivalent protons of the tert-butyl group.[5]
-
The doublet at around 1.15 ppm corresponds to the methyl group adjacent to the chiral center, split by the single proton on that carbon.
-
The multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propanol backbone appear in the 2.9-3.9 ppm range. Their complexity arises from splitting by each other and the neighboring NH proton.
-
The carbamate proton (-NH-) typically appears as a broad singlet, with its chemical shift being concentration-dependent.
-
The hydroxyl proton (-OH) signal is also a broad singlet and its position is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~21.0 | -CH₃ |
| ~28.5 | -C(CH₃)₃ (Boc) |
| ~48.0 | -CH₂-NH- |
| ~67.0 | -CH(OH)- |
| ~79.0 | -C(CH₃)₃ (Boc) |
| ~156.0 | -C=O (Carbamate) |
Data is compiled from typical values and may vary slightly based on solvent and concentration.
Interpretation and Causality:
-
The signals for the methyl carbons of the propanol and the Boc group appear in the upfield region, as expected for sp³ hybridized carbons.
-
The carbons directly attached to the electronegative oxygen and nitrogen atoms (-CH(OH)- and -CH₂-NH-) are deshielded and appear further downfield.
-
The quaternary carbon of the Boc group is observed around 79.0 ppm.
-
The carbonyl carbon of the carbamate functional group is significantly deshielded due to the double bond and the electronegativity of the two adjacent oxygen atoms, resulting in a signal in the far downfield region (~156.0 ppm).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3350 | Medium, Sharp | N-H stretch (carbamate) |
| ~2970-2850 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong, Sharp | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend |
| ~1170 | Strong | C-O stretch (carbamate and alcohol) |
Data is compiled from typical values.
Interpretation and Causality:
-
The broad, strong absorption around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
-
The N-H stretching vibration of the carbamate appears as a sharper peak around 3350 cm⁻¹.
-
The strong absorptions in the 2850-2970 cm⁻¹ region are due to the stretching vibrations of the various C-H bonds in the molecule.
-
A very strong and sharp peak at approximately 1690 cm⁻¹ is the characteristic carbonyl stretch of the carbamate group. Its position is influenced by the electron-donating nitrogen atom.
-
The N-H bending vibration gives rise to a medium intensity band around 1520 cm⁻¹.
-
The strong absorption around 1170 cm⁻¹ is attributed to the C-O stretching vibrations of both the alcohol and the carbamate ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 176 | [M+H]⁺ (protonated molecule) |
| 175 | M⁺ (molecular ion) |
| 120 | [M - C₄H₇O]⁺ or [M - 55]⁺ |
| 102 | [M - C₄H₉O₂]⁺ or [M - 73]⁺ |
| 74 | [C₃H₈NO]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).
Interpretation and Causality:
-
The molecular ion peak (M⁺) is expected at m/z 175, corresponding to the molecular weight of the compound (C₈H₁₇NO₃).[4] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 176 is often observed.
-
A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group as isobutylene and CO₂, or the formation of a stable tert-butyl cation at m/z 57.
-
Other significant fragments arise from the cleavage of the propanol backbone.
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid): Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.
-
Acquisition: Acquire a background spectrum of the empty beam path. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation of the known structure.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. By understanding the causal relationships between the molecular structure and the resulting spectroscopic signals, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the success of their synthetic endeavors.
References
The Sentinel Amine: A Technical Guide to the Role of the Boc Protecting Group in Amino Alcohol Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate world of molecules bearing both amine and hydroxyl functionalities, such as amino alcohols.[1][2] Its value lies in its ability to mask the highly nucleophilic and basic nature of the amino group, thereby enabling selective transformations at other molecular sites.[1][3] This guide provides an in-depth exploration of the Boc group's function in the context of amino alcohols. We will dissect the mechanistic underpinnings of its application and removal, provide field-tested experimental protocols, and discuss its strategic implementation in complex synthetic routes, especially within the pharmaceutical and drug development sectors.
Introduction: The Chemoselectivity Challenge of Amino Alcohols
Amino alcohols are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. Their bifunctional nature, however, presents a significant challenge for the synthetic chemist. The amine is generally more nucleophilic than the alcohol, but this difference can be insufficient to achieve perfect selectivity in many reactions.[3] Unwanted side reactions, such as N-acylation when O-acylation is desired, or vice-versa, can lead to complex product mixtures, diminished yields, and arduous purification processes.
The strategic use of protecting groups is the chemist's primary tool to overcome this challenge. The ideal protecting group for the amine in an amino alcohol should be:
-
Easy and clean to install: High-yielding introduction under mild conditions that do not affect the hydroxyl group.
-
Robust: Stable to a wide range of reaction conditions planned for modifying the alcohol or other parts of the molecule.
-
Easy and clean to remove: Facile cleavage under conditions that leave the rest of the molecule, including newly installed functionalities, intact.
-
Orthogonal: Its removal conditions should not affect other protecting groups present in the molecule, allowing for sequential deprotection strategies.[4][5]
The Boc group fulfills these criteria exceptionally well, making it a workhorse for the protection of amino alcohols.[]
The Chemistry of the Boc Group: A Tale of Two Stabilities
The success of the Boc group is rooted in the chemical properties of the carbamate linkage it forms with the amine. This transformation dramatically alters the amine's reactivity.
2.1. Mechanism of Boc Protection: Taming the Amine
The introduction of the Boc group is most commonly accomplished using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][7] The reaction is a nucleophilic acyl substitution where the lone pair of the amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[7][8]
This attack forms a tetrahedral intermediate. The key to the reaction's high efficiency is the collapse of this intermediate, which expels a tert-butyl carbonate anion. This anion is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force that pushes the reaction to completion.[1][7]
Caption: Mechanism of Boc protection using (Boc)₂O.
A crucial aspect of this reaction in the context of amino alcohols is its inherent chemoselectivity. The amine's greater nucleophilicity compared to the hydroxyl group ensures that N-protection occurs preferentially.[3] While O-Boc formation can occur, especially with catalysts like 4-(dimethylamino)pyridine (DMAP) and prolonged reaction times, standard protocols are designed to favor N-protection exclusively.[][9]
2.2. Mechanism of Boc Deprotection: The Power of Acid
The Boc group's defining feature is its lability under acidic conditions.[1][2] This is a direct consequence of the stability of the tert-butyl cation that is formed upon cleavage. The most common reagent for Boc removal is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM).[10][11]
The mechanism proceeds in three key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic.[1][10]
-
C-O Bond Cleavage: The tert-butyl-oxygen bond cleaves, releasing the highly stable tertiary carbocation (tert-butyl cation) and forming an unstable carbamic acid intermediate.[10][12]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and furnishing the free amine as its corresponding salt (e.g., ammonium trifluoroacetate).[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Chiral Amino Alcohols: A Comprehensive Guide to Synthesis and Application in Asymmetric Catalysis
Introduction: The Indispensable Role of Chiral Amino Alcohols in Modern Synthesis
Chiral amino alcohols are a privileged class of organic compounds characterized by the presence of both an amino and a hydroxyl group attached to a chiral scaffold. Their significance in the fields of pharmaceutical science, materials science, and catalysis is profound and ever-expanding. The unique arrangement of these functional groups allows for the formation of stable chelate complexes with a variety of metals, making them exceptional ligands and auxiliaries in asymmetric synthesis.[1] Furthermore, the inherent chirality of these molecules provides a powerful tool for the stereoselective synthesis of complex molecules, a critical aspect in the development of modern therapeutics where the biological activity of a drug is often dependent on a single enantiomer.[2] The vicinal (1,2) and β- (1,3) amino alcohols are particularly ubiquitous motifs in a vast number of natural products and active pharmaceutical ingredients (APIs).[3]
This technical guide provides an in-depth exploration of the synthesis and application of chiral amino alcohols, with a focus on their role as catalysts and auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.
Strategic Synthesis of Chiral Amino Alcohols: A Methodological Overview
The efficient and stereoselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry. A variety of synthetic strategies have been developed, each with its own advantages and limitations. This section will delve into some of the most robust and widely employed methods.
Reduction of α-Amino Acids: A Direct and Atom-Economical Approach
The direct reduction of readily available and often naturally occurring α-amino acids represents one of the most straightforward and atom-economical routes to chiral 1,2-amino alcohols.[4] This method preserves the stereochemical integrity of the starting material, providing direct access to enantiomerically pure products. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective reagents have been developed to enhance the practicality and safety of this transformation.[5][6]
A particularly effective method involves the use of sodium borohydride in conjunction with boron trifluoride etherate.[7] This system generates diborane in situ, which efficiently reduces the carboxylic acid moiety without affecting other functional groups.
Experimental Protocol: Synthesis of (S)-Phenylglycinol from (S)-Phenylglycine via NaBH4/BF3·Et2O Reduction [7]
-
Materials:
-
(S)-Phenylglycine
-
Sodium Borohydride (NaBH4)
-
Boron Trifluoride Etherate (BF3·Et2O)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Potassium Hydroxide (KOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate
-
Hexane
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (S)-phenylglycine (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.0 eq) to the suspension with vigorous stirring.
-
To this mixture, add boron trifluoride etherate (1.1 eq) dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by 20% aqueous KOH.
-
Heat the mixture to 80 °C and stir for 3 hours.
-
After cooling to room temperature, extract the aqueous layer with dichloromethane (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to afford pure (S)-phenylglycinol.
-
Asymmetric Aminohydroxylation: Direct Difunctionalization of Alkenes
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from prochiral alkenes.[8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, and a stoichiometric nitrogen source.[9] The choice of ligand dictates the facial selectivity of the addition, allowing for the synthesis of either enantiomer of the product.[10]
Mechanism of the Sharpless Asymmetric Aminohydroxylation
The mechanism of the Sharpless Asymmetric Aminohydroxylation is believed to proceed through a catalytic cycle involving the formation of an osmium(VI) azaglycolate intermediate.[8][11] The chiral ligand accelerates the reaction and controls the stereochemical outcome by creating a chiral binding pocket that directs the approach of the alkene to the osmium center.
Caption: Mechanism of the Sharpless Asymmetric Aminohydroxylation.
Biocatalytic Approaches: Green and Highly Selective Syntheses
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amino alcohols.[12] Engineered enzymes, such as amine dehydrogenases and transaminases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with excellent enantioselectivity and under mild reaction conditions.[13] These methods often utilize inexpensive and readily available starting materials and generate minimal waste, aligning with the principles of green chemistry.
Workflow for Biocatalytic Synthesis of Chiral Amino Alcohols
Caption: General workflow for the biocatalytic synthesis of chiral amino alcohols.
Applications in Asymmetric Catalysis: Ligands for Stereoselective Transformations
One of the most significant applications of chiral amino alcohols is their use as ligands in asymmetric catalysis.[11] Their bidentate nature allows them to form stable complexes with a variety of metals, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.
Enantioselective Addition of Diethylzinc to Aldehydes: A Benchmark Reaction
The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that serves as a benchmark for evaluating the effectiveness of chiral ligands.[14] Chiral amino alcohols have proven to be exceptionally effective catalysts for this transformation, affording chiral secondary alcohols with high yields and enantioselectivities.[15]
Comparative Performance of Chiral Amino Alcohol Ligands
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 95 | 94 | (R) | [14] |
| (-)-DAIB | 2 | 97 | 98 | (S) | [14] |
| N-phenylfluorenyl β-amino alcohol | 10-20 | up to 94 | up to 97 | - | |
| Fructose-derived β-amino alcohol | - | up to 100 | up to 96 | - | [3] |
Conclusion: A Future Perspective
Chiral amino alcohols will undoubtedly continue to be indispensable building blocks in the synthesis of complex molecules with significant biological activity. The ongoing development of novel synthetic methods, including more efficient and sustainable biocatalytic routes, will further expand their accessibility and utility. As our understanding of asymmetric catalysis deepens, we can expect to see the emergence of even more sophisticated chiral amino alcohol-based ligands and catalysts, enabling the synthesis of increasingly complex and challenging chiral molecules with unprecedented levels of precision and efficiency.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tsijournals.com [tsijournals.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands--delta-(1-phenethyl)aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamopen.com [benthamopen.com]
- 14. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
The Alchemist's Aide: A Comprehensive Technical Guide to N-Boc-(R)-1-amino-2-propanol
For the Modern Alchemists: Researchers, Scientists, and Drug Development Professionals
In the intricate world of chiral chemistry, where the spatial arrangement of atoms dictates biological activity, certain molecules emerge as indispensable tools. N-Boc-(R)-1-amino-2-propanol is one such cornerstone, a versatile chiral building block that empowers the synthesis of complex, life-altering pharmaceuticals. This guide, crafted for the discerning scientist, delves into the core of this compound, offering not just a collection of data, but a cohesive understanding of its properties, synthesis, and applications, grounded in the principles of scientific integrity and practical utility.
I. Core Identity: Unveiling the Many Faces of a Chiral Synthon
This compound is known by a variety of names in the scientific literature and chemical catalogs. A comprehensive understanding of these synonyms and identifiers is crucial for effective literature searches and unambiguous communication in a research and development setting.
Synonyms and Identifiers
| Identifier Type | Identifier | Source |
| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | --INVALID-LINK-- |
| Common Synonyms | (R)-tert-Butyl (2-hydroxypropyl)carbamate; (R)-1-(Boc-amino)-2-propanol; BOC-(R)-1-AMINO-2-PROPANOL; N-Boc-(R)-isopropanolamine | --INVALID-LINK-- |
| CAS Number | 119768-44-4 | --INVALID-LINK-- |
| PubChem CID | 12094522 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |
| InChI Key | YNJCFDAODGKHAV-ZCFIWIBFSA-N | --INVALID-LINK-- |
II. Physicochemical Portrait: A Foundation for Practical Application
The physical and chemical properties of a compound are the bedrock upon which its practical applications are built. Understanding these characteristics is paramount for designing synthetic routes, ensuring safe handling, and predicting its behavior in various chemical environments.
Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear colorless liquid | --INVALID-LINK-- |
| Boiling Point | 95-100 °C at 1.2 mmHg | --INVALID-LINK-- |
| Density | 1.025 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Information not readily available in a quantitative format, but it is expected to be soluble in a range of organic solvents. | |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
III. The Art of Creation: Synthesis and Purification
The synthesis of this compound is a testament to the elegance of modern organic chemistry, typically involving the protection of a chiral amino alcohol. The choice of reagents and reaction conditions is critical to ensure high yield and, most importantly, the preservation of the stereochemical integrity of the chiral center.
Synthetic Pathway: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves the reaction of (R)-(-)-1-Amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O).[1] This reaction selectively protects the primary amine with the tert-butyloxycarbonyl (Boc) group.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of (R)-(-)-1-Amino-2-propanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol, add triethylamine (1.1 equivalents) as a base. The use of a base is to neutralize the acid that is formed during the reaction, driving the reaction to completion.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. To this cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise over a period of 30 minutes. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. This aqueous work-up removes the excess base, unreacted Boc anhydride, and other water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Chiral HPLC can be employed to determine the enantiomeric excess (ee) of the final product.
IV. The Cornerstone of Chiral Synthesis: Applications in Drug Development
The true value of this compound lies in its application as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its defined stereochemistry is transferred to the target molecule, which is often crucial for its biological activity.
A Chiral Auxiliary in Asymmetric Synthesis
This compound is a key intermediate in the synthesis of various chiral ligands and catalysts used in asymmetric reactions. The presence of both a protected amine and a hydroxyl group allows for further chemical transformations at either functional group, leading to a diverse range of chiral structures.
Building Block for Bioactive Molecules
This compound is extensively used in the synthesis of peptide-based drugs and other small molecule therapeutics. The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses.
Illustrative Application: Synthesis of a Chiral Oxazolidinone
A common application of this compound is in the synthesis of chiral oxazolidinones, which are important scaffolds in many pharmaceutical agents.
Caption: A schematic representation of the use of this compound in the synthesis of a chiral oxazolidinone.
V. Safety and Handling: A Scientist's Responsibility
As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is recommended to store it at 2-8°C.
-
In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water.
VI. Conclusion: A Versatile Tool for a Healthier Future
This compound is more than just a chemical compound; it is a key that unlocks the door to a vast array of life-saving and life-enhancing molecules. Its well-defined stereochemistry, coupled with the versatility of its functional groups and the reliability of its protecting group, makes it an invaluable asset in the arsenal of the modern synthetic chemist. As our understanding of the intricate dance of molecules in biological systems deepens, the importance of chiral building blocks like this compound will only continue to grow, paving the way for the next generation of innovative medicines.
References
Purity and assay information for N-Boc-(R)-1-amino-2-propanol
An In-Depth Technical Guide to the Purity and Assay of N-Boc-(R)-1-amino-2-propanol
Introduction: The Role of a Critical Chiral Building Block
This compound (CAS: 119768-44-4) is a chiral amino alcohol that serves as a cornerstone in modern synthetic organic chemistry.[1][2] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a secondary alcohol on a chiral backbone, makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.[1] The Boc group provides a robust yet easily cleavable protecting element, allowing chemists to perform modifications on the hydroxyl group without unintended reactions at the amine.[2][3]
The compound's utility is particularly pronounced in drug development, where specific stereochemistry is often paramount for biological activity and safety.[1] As such, the chemical and stereochemical purity of this compound is not merely a quality metric but a critical determinant of success in multi-step syntheses. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the purity and assay of this key building block, grounded in established analytical principles.
Section 1: Synthesis Context and the Genesis of Impurities
A thorough understanding of potential impurities begins with the synthesis route. This compound is typically synthesized via the reaction of (R)-(-)-1-Amino-2-propanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.[2][4]
This seemingly straightforward reaction can introduce several critical impurities that must be monitored:
-
Starting Material Carryover: Incomplete reaction can lead to residual (R)-(-)-1-Amino-2-propanol.
-
Enantiomeric Impurity: The presence of the (S)-(+)-1-Amino-2-propanol enantiomer in the starting material will directly lead to the formation of N-Boc-(S)-1-amino-2-propanol, the most critical stereochemical impurity.
-
Over-reaction Byproducts: While less common, reaction at the hydroxyl group can potentially occur under certain conditions.
-
Reagent-Related Impurities: Residual solvents, bases, or byproducts from the decomposition of Boc anhydride can also be present.
Given these potential impurities, a robust analytical strategy must be capable of separating and quantifying the target molecule from its precursors, its enantiomer, and other process-related substances.
Section 2: Defining Quality: Core Analytical Attributes
The quality of this compound is defined by a set of core attributes, each requiring a specific analytical approach.
| Attribute | Description | Typical Specification |
| Identity | Confirmation of the chemical structure as this compound. | Conforms to reference spectra (NMR, IR, MS). |
| Assay (Purity) | The percentage of the desired compound in the material by weight, excluding solvents and water. | ≥ 99.0% |
| Chiral Purity | The amount of the desired (R)-enantiomer relative to the undesired (S)-enantiomer, often expressed as enantiomeric excess (ee). | ≥ 99.0% ee |
| Water Content | The amount of water present, typically determined by Karl Fischer titration. | ≤ 0.5% |
| Residual Solvents | The amount of any remaining solvents from the synthesis and purification process. | Conforms to ICH guidelines. |
Table 1: Core Quality Attributes and Typical Specifications.[1]
Section 3: Methodologies for Assay and Chemical Purity
The assay, or chemical purity, is a measure of the main component against all other organic impurities. Gas Chromatography and High-Performance Liquid Chromatography are the principal techniques for this determination.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for analyzing volatile and thermally stable compounds. Its high resolution and the near-universal response of the Flame Ionization Detector (FID) to organic compounds make it an excellent choice for purity analysis. The primary consideration is ensuring the thermal stability of the Boc group, which can be labile at high temperatures.
Causality of Method Choices:
-
Injector Temperature: A lower-than-typical injector temperature is chosen to prevent on-column degradation of the Boc-protecting group.
-
Detector: FID is selected for its broad applicability to organic molecules and its response being proportional to the carbon content, allowing for reliable area-percent purity calculations without needing response factors for every impurity.
Experimental Protocol: GC-FID for Assay
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable solvent like Methanol or Isopropanol.
-
Instrument Setup:
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector: 220°C, Split mode (e.g., 50:1).
-
Detector (FID): 280°C.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the assay by area percent (Area of main peak / Total area of all peaks) x 100%.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC. Since this compound lacks a strong UV chromophore, detection can be challenging. While derivatization is an option, modern universal detectors provide a more direct path.[5]
Causality of Method Choices:
-
Detector: A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is preferred over UV for its ability to detect compounds without chromophores and provide a more uniform response for the parent compound and its impurities.
-
Column: A C18 reversed-phase column is a versatile starting point, offering good retention for this moderately polar molecule.
Experimental Protocol: HPLC-CAD for Assay
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Instrument Setup:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (CAD): Nebulizer Temperature: 35°C, Evaporation Temperature: High.
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Processing: Calculate the assay by area percent, similar to the GC method.
Section 4: The Critical Determination of Chiral Purity
For a chiral building block, confirming the stereochemical integrity is as important as the chemical purity. This is accomplished by separating and quantifying the (R)- and (S)-enantiomers using chiral chromatography.
Chiral Gas Chromatography (Chiral GC)
Chiral GC is often the method of choice for volatile chiral compounds and is explicitly cited for determining the enantiomeric excess (ee) of related compounds.
Causality of Method Choices:
-
Chiral Stationary Phase: A cyclodextrin-based stationary phase (e.g., a derivative of beta- or gamma-cyclodextrin) is selected. These phases create a chiral environment within the column, allowing for differential interaction and thus separation of the two enantiomers.
Experimental Protocol: Chiral GC-FID for Enantiomeric Purity
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like Dichloromethane.
-
Instrument Setup:
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm, Chiraldex G-TA or similar).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Program: Isothermal analysis at a temperature optimized for enantiomeric separation (e.g., 120°C). Temperature ramping may be required if baseline separation is difficult.
-
Injector: 220°C, Split mode (e.g., 100:1).
-
Detector (FID): 250°C.
-
-
Analysis: Inject 1 µL of the sample. The (S)-enantiomer, if present, will appear as a separate peak from the main (R)-enantiomer peak.
-
Data Processing: Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100%
-
Section 5: Structural Confirmation and Identity
Before quantitative analysis, the identity of the material must be unequivocally confirmed. A suite of spectroscopic techniques is used for this purpose.[6]
-
¹H and ¹³C NMR Spectroscopy: Provides the most definitive structural information. In ¹H NMR, the Boc group yields a characteristic singlet peak for its nine equivalent protons around 1.4 ppm.[6] The other protons of the amino propanol backbone will have distinct chemical shifts and coupling patterns confirming the structure. ¹³C NMR will show characteristic signals for the carbamate carbonyl and the carbons of the tert-butyl group.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight (175.23 g/mol ).[7] Techniques like electrospray ionization (ESI) will typically show the protonated molecule [M+H]⁺ at m/z 176.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the functional groups present: a broad O-H stretch (~3400 cm⁻¹), an N-H stretch (~3350 cm⁻¹), C-H stretches (~2970 cm⁻¹), and a strong C=O stretch for the carbamate group (~1690 cm⁻¹).
Section 6: Integrated Analytical Workflow and Data Visualization
A comprehensive quality control assessment requires an integrated approach. The following workflow ensures all critical quality attributes are tested systematically.
Caption: Integrated workflow for the complete quality assessment of this compound.
The specific workflows for assay and chiral purity determination involve several key decision points.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. osha.gov [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Function of N-Boc-(R)-1-amino-2-propanol as a chiral building block
An In-depth Technical Guide to N-Boc-(R)-1-amino-2-propanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone chiral building block in modern asymmetric synthesis. Its unique bifunctional nature, possessing both a protected amine and a secondary alcohol on a simple three-carbon backbone, makes it an invaluable synthon for the construction of complex, stereochemically defined molecules. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications in drug discovery and development. We will delve into the causality behind its utility in creating chiral ligands, auxiliaries, and as a direct precursor to active pharmaceutical ingredients (APIs), supported by field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of Chiral Building Blocks
The chirality of a molecule is critical in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, from therapeutic effects to severe toxicity. The synthesis of enantiomerically pure compounds is, therefore, a paramount challenge in drug development. Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral structures. This compound has emerged as a particularly versatile and economically viable building block due to its inherent stereochemistry and the orthogonal reactivity of its functional groups.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-hydroxypropylcarbamate | |
| CAS Number | 102047-21-2 | |
| Molecular Formula | C8H17NO3 | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 63-67 °C | |
| Boiling Point | 108-110 °C at 0.5 mmHg | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Handling and Storage: this compound is generally stable under standard laboratory conditions. However, it is recommended to store it in a cool, dry place away from strong oxidizing agents. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids, a property that is strategically exploited for its removal during synthetic sequences.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound starts from the readily available and inexpensive chiral precursor, (R)-alaninol.
Figure 1: Synthesis of this compound.
Experimental Protocol: Boc Protection of (R)-Alaninol
-
Reaction Setup: To a solution of (R)-alaninol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate ((Boc)2O, 1.05 eq) portion-wise at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
Choice of Solvent: Dichloromethane is an excellent solvent for both reactants and does not interfere with the reaction.
-
Stoichiometry: A slight excess of (Boc)2O is used to ensure complete consumption of the starting (R)-alaninol.
-
Temperature Control: The initial cooling to 0 °C helps to moderate the exothermic reaction.
Applications in Asymmetric Synthesis
The utility of this compound stems from the differential reactivity of its protected amine and free hydroxyl group, allowing for selective transformations.
Synthesis of Chiral Oxazolidinones
This compound can be readily converted to the corresponding chiral oxazolidinone, a valuable chiral auxiliary.
An In-Depth Technical Guide to the Stability and Storage of N-Boc-(R)-1-amino-2-propanol
Abstract
N-Boc-(R)-1-amino-2-propanol is a chiral building block of significant importance in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility is intrinsically linked to its stability and purity. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways under various stress conditions. Furthermore, it outlines optimal storage and handling procedures and presents a systematic approach to stability assessment, including a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the stability characteristics of this critical reagent.
Introduction: The Pivotal Role of this compound in Synthesis
This compound, also known as (R)-tert-Butyl (2-hydroxypropyl)carbamate, is a versatile chiral intermediate.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the selective reaction of the secondary alcohol, making it an invaluable tool in multi-step organic synthesis.[3] The Boc group is renowned for its stability in basic and nucleophilic environments, while being readily cleaved under acidic conditions, a property that is fundamental to its application in orthogonal protection strategies.[4] The chiral center at the second carbon position is crucial for the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is often a determinant of biological activity and safety.[1]
Given its role as a high-purity starting material, a comprehensive understanding of the stability of this compound is paramount. Degradation of this reagent can lead to the formation of impurities that may compromise the yield, purity, and safety of the final product. This guide will therefore elucidate the factors that influence its stability and provide practical, field-proven methodologies for its storage and analysis.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃ | [2][5] |
| Molecular Weight | 175.23 g/mol | [1][6] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 95-100 °C at 1.2 mmHg | [1] |
| Storage Temperature | 2-8 °C | [2] |
Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Boc protecting group and the reactivity of the secondary alcohol. Forced degradation studies are instrumental in identifying potential degradation products and establishing degradation pathways.[2][7][8]
Hydrolytic Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[3][4] The degradation proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the elimination of a stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. The primary degradation product is (R)-1-amino-2-propanol.
-
Mechanism:
-
Protonation of the Boc-group's carbonyl oxygen.
-
Cleavage of the C-O bond to form the tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation of the carbamic acid to yield (R)-1-amino-2-propanol.
-
The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutene.
-
-
-
Basic Conditions: The Boc group is generally stable to basic conditions.[4][9] Therefore, significant degradation of this compound is not expected under basic hydrolysis. The secondary alcohol is also stable to dilute basic solutions at moderate temperatures.
Oxidative Stability
The primary site of oxidative attack is the secondary alcohol, which can be oxidized to a ketone. The amino group is protected and thus less susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.
-
Potential Degradation Product: N-Boc-(R)-1-amino-2-propanone.
Thermal Stability
While the Boc group can be removed thermally, this typically requires high temperatures (often above 150°C).[10] At recommended storage temperatures and typical laboratory conditions, thermal degradation is expected to be minimal. However, prolonged exposure to elevated temperatures could lead to the cleavage of the Boc group, yielding (R)-1-amino-2-propanol.
Photostability
This compound does not possess a significant chromophore that absorbs UV-Vis light in the range typically used for photostability testing (e.g., as per ICH Q1B guidelines). Therefore, it is expected to be relatively stable to light. However, photostability studies should be conducted to confirm this, as impurities or the formulation matrix could act as photosensitizers.
Summary of Potential Degradation Products
| Stress Condition | Major Degradation Product(s) |
| Acidic Hydrolysis | (R)-1-amino-2-propanol |
| Basic Hydrolysis | Expected to be stable |
| Oxidation | N-Boc-(R)-1-amino-2-propanone |
| Thermal | (R)-1-amino-2-propanol |
| Photolytic | Expected to be stable |
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 2-8 °C .[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
-
Incompatibilities: Avoid contact with strong acids and oxidizing agents.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary recommended technique.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed to separate this compound from its primary potential degradation products.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 31.0 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
-
Method Validation and Justification
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from potential degradation products generated during forced degradation studies. The use of a phosphoric acid buffer in the mobile phase ensures good peak shape for the amine-containing compounds. Acetonitrile is a common and effective organic modifier for the separation of such compounds. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar (R)-1-amino-2-propanol to the less polar this compound.
Characterization of Degradation Products
-
HPLC-MS: To confirm the identity of the degradation products, the HPLC method can be coupled with a mass spectrometer (MS). The expected mass-to-charge ratios (m/z) for the parent compound and its primary degradants in positive ion mode would be:
-
This compound: [M+H]⁺ = 176.1
-
(R)-1-amino-2-propanol: [M+H]⁺ = 76.1
-
N-Boc-(R)-1-amino-2-propanone: [M+H]⁺ = 174.1
-
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to further elucidate the structure of any significant, unknown degradation products. The ¹H NMR spectrum of this compound exhibits a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The disappearance of this signal would be indicative of Boc group cleavage.
Experimental Workflow and Data Visualization
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a stable compound under recommended storage conditions. The primary degradation pathway of concern is acid-catalyzed hydrolysis, which results in the cleavage of the Boc protecting group to yield (R)-1-amino-2-propanol. It exhibits good stability towards basic, oxidative, thermal, and photolytic stress. For optimal stability, it is imperative to store the compound at 2-8 °C in a tightly sealed container under an inert atmosphere, away from acids and oxidizing agents. The provided stability-indicating HPLC-UV method offers a robust approach for monitoring the purity and stability of this compound, ensuring its quality for use in sensitive synthetic applications. Adherence to these guidelines will enable researchers and drug development professionals to confidently utilize this key chiral building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Molecules Using N-Boc-(R)-1-amino-2-propanol
<_ 2_0_2_5-1_2-2_92_3:3_7:2_7S_E_A_R_C_HS_T_A_R_T _ 2_0_2_5-1_2-2_92_3:3_7:3_0S_E_A_R_C_HE_N_D _ I_n_i_t_i_a_lS_e_a_r_c_hP_l_a_ni_ss_u_f_f_i_c_i_e_n_t._ Iw_i_l_lp_r_o_c_e_e_dw_i_t_ht_h_eo_u_t_l_i_n_e_ds_t_e_p_s._ _ _>
Abstract
The precise control of stereochemistry is a cornerstone of modern drug development and fine chemical synthesis. Chiral molecules, particularly enantiomerically pure compounds, are essential for ensuring therapeutic efficacy and safety.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-Boc-(R)-1-amino-2-propanol, a versatile and highly valuable chiral building block. We will delve into its application in the synthesis of key chiral intermediates, including oxazolidinones and chiral amines, supported by detailed, field-proven protocols. The causality behind experimental choices, self-validating systems, and authoritative references are integrated to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound in Asymmetric Synthesis
This compound, chemically known as tert-butyl N-[(2R)-2-hydroxypropyl]carbamate, is a chiral amino alcohol that has gained significant traction in organic synthesis.[3] Its utility stems from the presence of two key functional groups—a Boc-protected amine and a secondary alcohol—on a chiral scaffold. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[4][5][6] This allows for the sequential and controlled manipulation of the amine and alcohol functionalities, making it an invaluable tool in the construction of complex chiral molecules.
The (R)-configuration of the stereocenter at the second carbon provides a reliable source of chirality that can be transferred to new molecules. This makes this compound a critical starting material for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its applications are diverse, ranging from its use as a precursor for chiral auxiliaries to its role as a key fragment in the total synthesis of biologically active compounds.[1][]
Core Application: Synthesis of Chiral Oxazolidinones
One of the most powerful applications of this compound is in the synthesis of chiral oxazolidinones. These heterocyclic compounds are not only important pharmacophores found in several antibiotic drugs (e.g., Linezolid) but also serve as powerful chiral auxiliaries, famously pioneered by Evans, to direct the stereochemical outcome of a wide range of asymmetric reactions.[8][9]
Mechanistic Rationale
The synthesis of a chiral oxazolidinone from this compound typically involves an intramolecular cyclization. The process begins with the deprotection of the Boc group to reveal the free amine. This is followed by the activation of the hydroxyl group or reaction with a carbonyl source (e.g., phosgene or its equivalents, or carbonates) to facilitate the ring-closing reaction. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting oxazolidinone.
Caption: Workflow for Oxazolidinone Synthesis.
Detailed Experimental Protocol: Synthesis of (R)-4-methyloxazolidin-2-one
This protocol details the synthesis of (R)-4-methyloxazolidin-2-one, a valuable chiral building block.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Purity |
| This compound | 175.23 | 10.0 g | 57.1 mmol | >98% |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
| Trifluoroacetic Acid (TFA) | 114.02 | 13.0 mL | 171 mmol | >99% |
| Toluene | 92.14 | 50 mL | - | Anhydrous |
| Diethyl Carbonate | 118.13 | 8.1 g | 68.5 mmol | >99% |
| Sodium Methoxide (NaOMe) | 54.02 | 0.15 g | 2.8 mmol | >95% |
| Saturated Sodium Bicarbonate | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | - |
Procedure:
Part A: Boc Deprotection
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 57.1 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (13.0 mL, 171 mmol) dropwise over 15 minutes. Causality: The Boc group is acid-labile; TFA is a strong acid that effectively removes it without causing significant side reactions at low temperatures.[4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add toluene (50 mL) and co-evaporate under reduced pressure to remove residual TFA. Repeat this step twice. The crude (R)-1-amino-2-propanol trifluoroacetate salt is obtained as a viscous oil and used directly in the next step.
Part B: Cyclization
-
To the flask containing the crude amino alcohol salt, add diethyl carbonate (8.1 g, 68.5 mmol) and sodium methoxide (0.15 g, 2.8 mmol). Causality: Sodium methoxide acts as a catalyst for the transesterification and subsequent cyclization. Diethyl carbonate is a safe and effective alternative to phosgene.[9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-4-methyloxazolidin-2-one as a white solid.
Expected Yield: 85-95% Chiral Purity (ee%): >99% (determined by chiral HPLC)
Application in the Synthesis of Chiral Amines and Amino Alcohols
This compound is an excellent precursor for the synthesis of other valuable chiral amines and amino alcohols through functional group interconversion.[][11] The hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution to introduce new functionalities with inversion of configuration, or it can be oxidized to a ketone.
Synthesis of (S)-N-Boc-1-amino-2-azidopropane
This protocol illustrates the conversion of the hydroxyl group to an azide with inversion of stereochemistry, a key step in synthesizing chiral diamines.
Caption: Synthesis of a Chiral Azidoamine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Purity |
| This compound | 175.23 | 5.0 g | 28.5 mmol | >98% |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
| Triethylamine (Et3N) | 101.19 | 5.9 mL | 42.8 mmol | >99% |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 2.6 mL | 34.2 mmol | >99% |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous |
| Sodium Azide (NaN3) | 65.01 | 3.7 g | 57.0 mmol | >99% |
Procedure:
-
Dissolve this compound (5.0 g, 28.5 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethylamine (5.9 mL, 42.8 mmol).
-
Add methanesulfonyl chloride (2.6 mL, 34.2 mmol) dropwise. A white precipitate of triethylamine hydrochloride will form. Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate makes it an excellent leaving group for the subsequent SN2 reaction.[12]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water (50 mL) and separate the layers. Wash the organic layer with 1M HCl (2 x 30 mL), saturated sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in anhydrous DMF (50 mL) and add sodium azide (3.7 g, 57.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Causality: The azide ion is a good nucleophile that displaces the mesylate via an SN2 mechanism, resulting in inversion of the stereocenter.
-
Cool the reaction to room temperature and pour it into water (200 mL).
-
Extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic extracts with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography (silica gel, hexane:ethyl acetate) to yield (S)-N-Boc-1-amino-2-azidopropane.
Expected Yield: 70-80% over two steps.
Troubleshooting and Field-Proven Insights
-
Incomplete Boc Deprotection: If TLC analysis shows residual starting material after the specified reaction time, add an additional 0.5 equivalents of TFA and stir for another hour. Ensure the starting material is of high purity, as impurities can interfere with the reaction.
-
Low Yield in Cyclization: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the diethyl carbonate and interfere with the base catalyst. The reaction temperature is also critical for driving the reaction to completion.
-
Epimerization: While the protocols described are generally robust against epimerization, prolonged exposure to harsh acidic or basic conditions at elevated temperatures can potentially compromise chiral purity. It is crucial to adhere to the recommended reaction times and temperatures. Chiral HPLC analysis of the final product is a self-validating step to confirm stereochemical integrity.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of a variety of high-value chiral molecules. Its judicious application, as detailed in the provided protocols, enables the efficient and stereocontrolled synthesis of important intermediates such as chiral oxazolidinones and functionalized chiral amines. The principles and methodologies outlined in this guide are intended to provide researchers with a solid foundation for leveraging this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Boc-(R)-1-amino-2-propanol in Modern Peptide Synthesis: A Guide for Researchers
Introduction: The Significance of Chiral Amino Alcohols in Peptide Science
In the landscape of contemporary drug discovery and chemical biology, the synthesis of peptides and peptidomimetics with precisely controlled stereochemistry and enhanced pharmacological properties is of paramount importance. N-Boc-(R)-1-amino-2-propanol, a chiral amino alcohol, serves as a critical building block in this endeavor. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected primary amine and a secondary alcohol on a chiral backbone, allows for the introduction of a hydroxyethylamine moiety into peptide sequences. This modification is a well-established strategy for creating potent enzyme inhibitors, particularly of proteases, by mimicking the tetrahedral transition state of amide bond hydrolysis.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in peptide synthesis and the generation of peptidomimetics. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.
Physicochemical Properties and Handling of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [1] |
| CAS Number | 119768-44-4 | [1] |
| Molecular Formula | C8H17NO3 | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 276.4°C at 760 mmHg | [3] |
| Density | 1.025 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3][4] |
Handling and Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is stable under normal storage conditions.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.[5]
Part 1: Incorporation into a Peptide Sequence via Amide Bond Formation
The primary application of this compound in peptide synthesis is its coupling to the C-terminus of a peptide or an amino acid. The key challenge in this step is to achieve chemoselective N-acylation without inducing O-acylation of the secondary alcohol. This can be effectively managed by leveraging the inherently higher nucleophilicity of the amine compared to the alcohol, and by carefully selecting the coupling reagents and reaction conditions.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a classic and cost-effective approach for amide bond formation. The addition of 1-Hydroxybenzotriazole (HOBt) minimizes racemization and suppresses side reactions.[6][7]
Materials:
-
This compound
-
C-terminally protected amino acid or peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the C-terminally protected amino acid or peptide (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: To the activated mixture, add a solution of this compound (1.1 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Caption: EDC/HOBt coupling workflow.
Protocol 2: HATU Mediated Coupling
For sterically hindered couplings or when higher efficiency is required, uronium-based reagents like HATU are superior.[8][9][10] HATU promotes rapid formation of a highly reactive OAt-active ester, leading to faster reaction times and higher yields with minimal racemization.[8]
Materials:
-
This compound
-
C-terminally protected amino acid or peptide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the C-terminally protected amino acid or peptide (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation and Coupling: Add DIPEA (2.0 eq) to the solution, followed by the addition of this compound (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Part 2: Synthesis of Peptidomimetics via Oxidation and Reductive Amination
A powerful application of this compound is in the synthesis of peptidomimetics containing a hydroxyethylamine isostere. This is typically achieved through a two-step process: oxidation of the secondary alcohol to a ketone or aldehyde, followed by reductive amination with a resin-bound peptide.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[11][12] It is particularly advantageous for sensitive substrates as it operates under neutral conditions at room temperature.[11]
Safety Precaution: Dess-Martin Periodinane is an oxidizing agent and can be explosive if heated under confinement.[6] Handle with care, avoid contact with combustible materials, and ensure adequate ventilation.[8][9] Store at 0-6°C.[6]
Materials:
-
This compound derivative from Part 1
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Oxidation: Add Dess-Martin Periodinane (1.5 eq) in one portion. The reaction is typically complete within 1-3 hours at room temperature. Monitor by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1). Stir until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde is often used immediately in the next step without further purification.
Protocol 4: Reductive Amination on Solid Support
This protocol describes the coupling of the newly formed aldehyde to the N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Crude aldehyde from Protocol 3
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in DMF
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30-60 minutes.
-
Imine Formation: Dissolve the crude aldehyde (5.0 eq) in 1% acetic acid in DMF and add it to the swollen resin. Agitate the mixture for 1-2 hours to form the imine intermediate.
-
Reduction: Add NaBH₃CN (5.0 eq) or NaBH(OAc)₃ (5.0 eq) to the resin suspension. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
Caption: Synthesis of peptidomimetics workflow.
Part 3: Boc Deprotection
The final step in many synthetic strategies is the removal of the Boc protecting group to liberate the free amine.
Protocol 5: Standard Boc Deprotection
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Solution: Prepare a solution of 25-50% TFA in DCM.
-
Reaction: Dissolve the Boc-protected peptide in the TFA/DCM solution and stir at room temperature for 30-60 minutes.
-
Precipitation: Concentrate the solution under reduced pressure and precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the peptide under vacuum.
Part 4: Purification and Analytical Characterization
Purification: The crude peptide or peptidomimetic is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15]
-
Stationary Phase: A C18 column is commonly used.[13]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent, is standard.[14]
-
Detection: UV detection at 210-220 nm is used to monitor the peptide backbone.[13]
Analytical Characterization:
-
Purity Assessment: The purity of the final product is determined by analytical RP-HPLC.
-
Identity Confirmation: The molecular weight of the synthesized peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Structural Elucidation: The precise structure and stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. One- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY) can provide detailed information about the amino acid sequence, conformation, and the successful incorporation of the 1-amino-2-propanol moiety.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex peptides and peptidomimetics. By understanding its chemical properties and employing the robust protocols detailed in this guide, researchers can confidently incorporate this chiral amino alcohol to create novel molecules with enhanced biological activity. The careful selection of coupling reagents, controlled reaction conditions, and appropriate purification and characterization techniques are paramount to achieving success in this advanced area of peptide chemistry.
References
- 1. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. americapeptide.com [americapeptide.com]
- 9. nbinno.com [nbinno.com]
- 10. americapeptide.com [americapeptide.com]
- 11. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
N-Boc deprotection protocol for (R)-1-amino-2-propanol derivatives
An Application Guide to Methodologies for N-Boc Deprotection of (R)-1-amino-2-propanol Derivatives
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from (R)-1-amino-2-propanol and its derivatives. The focus is on providing not only step-by-step instructions but also the underlying chemical principles and practical insights to ensure successful and high-yielding deprotection.
(R)-1-amino-2-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] During multi-step syntheses, the protection of its amine functionality is crucial to prevent unwanted side reactions. The Boc group is one of the most widely used amine protecting groups due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4][5] This orthogonality is key in complex synthetic strategies.[6]
The Mechanism of Acid-Catalyzed N-Boc Deprotection
Understanding the reaction mechanism is fundamental to troubleshooting and optimizing deprotection protocols. The cleavage of the N-Boc group is an acid-catalyzed process that proceeds via a well-established E1 elimination pathway.[7][8]
The process unfolds in four key steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[9][10][11]
-
C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][8][10]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[8][10] This is a thermodynamically favorable step that drives the reaction to completion.
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[7][10]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
A critical aspect of this mechanism is the generation of the electrophilic tert-butyl cation. This reactive intermediate can lead to side reactions by alkylating nucleophilic sites on the substrate, potentially reducing the yield and purity of the desired product.[12][13] The choice of reaction conditions and the potential need for "scavengers" are directly influenced by this mechanistic feature.
Comparative Overview of Standard Deprotection Protocols
The two most common and reliable methods for N-Boc deprotection utilize trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[14] The choice between them often depends on the substrate's sensitivity to acid, the desired salt form of the final product, and practical considerations like solvent compatibility and work-up.[14]
| Parameter | Protocol 1: TFA / DCM | Protocol 2: HCl / Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl), gas or solution |
| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc) |
| Concentration | 20-50% (v/v) TFA in DCM; neat TFA for resistant substrates.[9][14] | 4M HCl in Dioxane is standard; 1-4M in other solvents.[14][15] |
| Reaction Time | 30 minutes to a few hours.[9][14] | Can be very rapid (e.g., <30 minutes).[14][15][16] |
| Product Form | Trifluoroacetate salt, often an oil or amorphous solid.[14][17] | Hydrochloride salt, frequently a crystalline solid.[14][17] |
| Key Advantage | High efficacy; volatile reagents are easy to remove in vacuo.[9] | Often yields a crystalline product, simplifying purification by filtration.[14] |
| Key Disadvantage | TFA is highly corrosive; TFA salts can be difficult to handle/purify.[17] | Dioxane is a suspected carcinogen; HCl can be less volatile.[18] |
Detailed Experimental Protocols
Safety First: Both Trifluoroacetic Acid (TFA) and concentrated solutions of HCl in dioxane are highly corrosive and volatile. Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[9]
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and is often the first choice due to its speed and the ease of removing the volatile reagents post-reaction.[9][19]
Materials:
-
N-Boc protected (R)-1-amino-2-propanol derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm upon acid addition.[9]
-
Acid Addition: Slowly add TFA to the stirred solution. A typical final concentration is 20-50% TFA (v/v). For many standard substrates, a 1:1 mixture of TFA:DCM is effective.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed.
-
Work-up: Choose one of the following work-up procedures:
-
Isolation of the TFA Salt: Concentrate the reaction mixture to dryness on a rotary evaporator. To remove residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[17][20] The resulting TFA salt can often be used directly in the next step or precipitated from a non-polar solvent like cold diethyl ether.[21]
-
Isolation of the Free Amine: a. Concentrate the reaction mixture in vacuo. b. Carefully dilute the residue with an appropriate organic solvent (e.g., DCM or ethyl acetate). c. Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess TFA until effervescence ceases (pH > 8). d. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[5][22]
-
Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is particularly advantageous when a crystalline hydrochloride salt is desired, which can often be purified by simple filtration.[14] It is a fast, efficient, and selective method.[15][16]
Materials:
-
N-Boc protected (R)-1-amino-2-propanol derivative
-
4M solution of HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Methanol (MeOH) (optional, for dissolution)
-
Diethyl ether
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in a minimal amount of anhydrous dioxane or methanol. For some substrates, the 4M HCl/dioxane solution can be used as the solvent directly.
-
Acid Addition: Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[21][23] The reaction is usually performed at room temperature.
-
Reaction & Precipitation: Stir the mixture at room temperature. In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution as a solid within 30-60 minutes.[17][23]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Isolation: a. If a precipitate has formed, add diethyl ether to the reaction mixture to ensure complete precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold diethyl ether to remove any soluble impurities. d. Dry the solid product under high vacuum to afford the pure amine hydrochloride salt.[21] e. If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce solidification.
Troubleshooting and Advanced Considerations
Caption: General experimental workflow for N-Boc deprotection.
-
Incomplete Reactions: If the deprotection is sluggish, this may be due to steric hindrance near the Boc group.[12] Solutions include increasing the reaction time, raising the temperature gently (e.g., to 40 °C), or using a stronger acid concentration (e.g., neat TFA).[12]
-
Side Reactions from the tert-Butyl Cation: The hydroxyl group in (R)-1-amino-2-propanol derivatives is generally not nucleophilic enough to be alkylated. However, if the derivative contains more nucleophilic functionalities (e.g., indole rings from tryptophan, thioethers from methionine), alkylation by the tert-butyl cation is a significant risk.[12][13]
-
Solution: To prevent this, a "scavenger" should be added to the reaction mixture. Scavengers are nucleophiles that are more reactive than the substrate and are present in high concentration to trap the tert-butyl cation.[7][12] Common scavengers include triisopropylsilane (TIS) or anisole (1-5% v/v).[12]
-
-
Acid-Sensitive Groups: While the Boc group is highly acid-labile, other protecting groups like tert-butyl esters can also be cleaved under these conditions.[15][16] If orthogonality is required, careful selection of the deprotection reagent is critical. 4M HCl in dioxane has been reported to offer superior selectivity for N-Boc deprotection in the presence of tert-butyl esters compared to TFA.[15][16] For extremely sensitive substrates, milder deprotection methods using other reagents may need to be explored.[24][25]
References
- 1. Buy (R)-(-)-1-Amino-2-propanol | 2799-16-8 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. reddit.com [reddit.com]
- 18. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. rsc.org [rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Boc Deprotection - TFA [commonorganicchemistry.com]
- 23. Boc Deprotection - HCl [commonorganicchemistry.com]
- 24. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Mastering Chemoselectivity: A Guide to Coupling Reactions with N-Boc-(R)-1-amino-2-propanol
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of pharmaceutical and fine chemical synthesis, the strategic use of chiral building blocks is paramount for the construction of complex, enantiomerically pure molecules. N-Boc-(R)-1-amino-2-propanol stands out as a versatile and valuable intermediate, prized for its dual functionality and the orthogonal nature of its protecting group.[1][2] The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under a wide range of conditions, allowing for selective reactions at the secondary hydroxyl group.[3] This guide provides an in-depth exploration of the key reaction conditions for coupling reactions at the secondary alcohol of this compound, focusing on esterification and related acylations. We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven methodologies for researchers, scientists, and drug development professionals.
The core challenge and opportunity when working with this compound lies in achieving high chemoselectivity for O-acylation over potential N-acylation, should the Boc group be compromised. The protocols detailed herein are designed to preserve the integrity of the Boc protecting group while achieving efficient and predictable coupling at the hydroxyl moiety.
Core Principles of Reactivity
The reactivity of this compound is governed by the distinct properties of its functional groups:
-
N-Boc Protected Amine: The Boc group renders the primary amine non-nucleophilic and stable to a wide range of non-acidic reagents, including bases and many organometallic reagents.[3] This stability is crucial for directing reactivity towards the hydroxyl group. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which allows for subsequent elaboration at the amine.[4]
-
Secondary Hydroxyl Group: The secondary alcohol is a nucleophile that can participate in a variety of coupling reactions, most notably esterification and etherification. Its reactivity can be enhanced by the use of appropriate catalysts and activating agents. The chiral center at this position is a key feature of the molecule, and the choice of reaction can either retain or invert this stereochemistry.
Key Coupling Methodologies for Ester Synthesis
The formation of an ester linkage is a common and critical transformation involving this compound. Two powerful and widely adopted methods for this purpose are the Steglich Esterification and the Mitsunobu Reaction.
Steglich Esterification: A Mild Approach for Stereoretention
The Steglich esterification is a modification of the carbodiimide-mediated coupling reaction, utilizing a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5][6] This method is particularly well-suited for sterically hindered alcohols and substrates that are sensitive to harsh acidic or basic conditions, making it an excellent choice for this compound.[7] The reaction proceeds with retention of configuration at the chiral center.
Mechanism of Action:
The reaction is initiated by the activation of the carboxylic acid by the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[6]
Workflow for Steglich Esterification:
Caption: Workflow for the Steglich Esterification.
Detailed Protocol: Steglich Esterification of this compound
This protocol describes a general procedure for the esterification of a generic carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
| Parameter | Recommended Condition | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| This compound | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the carboxylic acid. |
| DCC/EDC | 1.2 - 1.5 eq | Ensures complete activation of the carboxylic acid. |
| DMAP | 0.05 - 0.2 eq | Catalytic amount is sufficient to accelerate the reaction.[6] |
| Solvent | Anhydrous DCM, THF, or DMF | Aprotic solvents are essential to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 12 - 24 hours | Varies depending on the steric hindrance of the substrates. |
Mitsunobu Reaction: Coupling with Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[8] This is particularly valuable when a specific enantiomer of the product is desired that is opposite to the configuration of the starting alcohol. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
Mechanism of Action:
The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. The carboxylic acid then protonates the betaine, and the resulting carboxylate anion displaces the phosphine oxide precursor to form an acyloxyphosphonium salt. The alcohol is then deprotonated by the carboxylate, and the resulting alkoxide attacks the activated phosphonium species in an SN2 fashion, displacing triphenylphosphine oxide and forming the desired ester with inverted stereochemistry.
Workflow for the Mitsunobu Reaction:
Caption: Workflow for the Mitsunobu Reaction.
Detailed Protocol: Mitsunobu Reaction of this compound
This protocol provides a general method for the esterification of a carboxylic acid with this compound with inversion of stereochemistry.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change (typically to yellow or orange) and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide and the reduced hydrazide byproduct can be challenging to remove, and careful selection of the eluent system is necessary.
| Parameter | Recommended Condition | Rationale |
| This compound | 1.0 eq | Typically the limiting reagent. |
| Carboxylic Acid | 1.2 - 1.5 eq | An excess is used to drive the reaction to completion. |
| PPh₃ | 1.5 eq | An excess is required to ensure full conversion of the alcohol. |
| DEAD/DIAD | 1.5 eq | Used in excess to match the phosphine stoichiometry. |
| Solvent | Anhydrous THF, DCM | Aprotic solvents are crucial for the reaction's success. |
| Temperature | 0 °C to Room Temperature | Addition at low temperature is important for controlling the reaction rate and minimizing side products. |
| Reaction Time | 12 - 24 hours | Dependent on the specific substrates. |
Alternative Acylation Strategies
While the Steglich and Mitsunobu reactions are highly effective, other methods can also be employed for the acylation of this compound.
-
Acylation with Acyl Chlorides or Anhydrides: This is a more traditional and highly reactive method. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or carboxylic acid byproduct. While effective, the high reactivity of these reagents can sometimes lead to side reactions, and careful control of the reaction conditions is necessary. A base like DMAP can also be used catalytically to accelerate these reactions.[9]
Analytical Monitoring and Characterization
Consistent and reliable monitoring of the reaction is crucial for optimization and determining the endpoint.
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or ceric ammonium molybdate can be used to visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the starting materials, product, and any significant byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final purified product.
-
Chiral High-Performance Liquid Chromatography (HPLC): For reactions involving chiral centers, chiral HPLC is the definitive method for determining the enantiomeric excess (ee) or diastereomeric excess (de) of the product.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction does not go to completion, consider increasing the equivalents of the coupling reagents or the reaction time. Ensure that all reagents and solvents are anhydrous, as water can quench the activated intermediates.
-
Side Reactions: In Steglich esterifications, the primary side product is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate. The use of DMAP helps to minimize this side reaction.[6] In Mitsunobu reactions, purification can be challenging due to the triphenylphosphine oxide and hydrazide byproducts.
-
Boc Deprotection: Accidental deprotection of the Boc group is unlikely under the neutral or mildly basic conditions of the described coupling reactions. However, if acidic conditions are inadvertently introduced, deprotection can occur.
-
Purification: The choice of purification method is critical. For DCC-mediated reactions, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. For reactions where byproducts are soluble, flash column chromatography is typically required.
Conclusion
This compound is a powerful chiral building block, and its effective utilization hinges on the selective and efficient coupling at its secondary hydroxyl group. The Steglich esterification and the Mitsunobu reaction represent two of the most robust and versatile methods for achieving this transformation, offering control over stereochemistry and applicability to a wide range of substrates. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in this guide, researchers can confidently employ this valuable intermediate in the synthesis of complex and biologically important molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of N-Boc-(R)-1-amino-2-propanol in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of N-Boc-(R)-1-amino-2-propanol.
In the landscape of medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This reality places immense value on chiral building blocks—versatile molecules that serve as foundational starting points for the construction of complex, stereochemically defined pharmaceuticals.[]
This compound (CAS: 119768-44-4) has emerged as a crucial chiral building block in this context.[2] It is a chiral amino alcohol whose value is derived from a combination of three key features: the specific (R)-stereochemistry at the C2 position, the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the primary amine, and the reactive secondary hydroxyl group.[3] The Boc group provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for precise, sequential chemical modifications.[2][3] This controlled reactivity makes it an invaluable tool for synthesizing a diverse array of bioactive molecules, including antiviral agents, kinase inhibitors, and peptide-based drugs.[2][4][5][6]
This guide provides a detailed overview of the applications of this compound, complete with technical protocols and expert insights to facilitate its effective use in a research and development setting.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 119768-44-4 | [2][7][8][9] |
| Molecular Formula | C₈H₁₇NO₃ | [2][7][9] |
| Molecular Weight | 175.23 g/mol | [2][9] |
| Appearance | Clear, colorless liquid | [2][8] |
| Boiling Point | 95-100 °C @ 1.2 mmHg; 276.4 °C @ 760 mmHg | [2][7] |
| Density | ~1.025 g/cm³ | [7] |
| Synonyms | tert-Butyl (R)-2-hydroxy-1-propylcarbamate, N-Boc-(R)-isopropanolamine | [2][7][8][9] |
| Storage | Store at 2-8 °C, under inert atmosphere | [2][7][8] |
Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is recommended.[7][8] As with all amine-containing compounds, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric CO₂ and moisture.
Core Applications & Synthetic Strategy
The utility of this compound stems from its bifunctionality, which allows it to serve as a linchpin in multi-step synthetic sequences. The hydroxyl and protected amine groups can be manipulated selectively to build molecular complexity.
Diagram: Synthesis and Derivatization Logic
The synthesis of this compound itself is straightforward, typically involving the reaction of the parent chiral amino alcohol with di-tert-butyl dicarbonate (Boc₂O). This protects the more nucleophilic amine group, leaving the hydroxyl group available for subsequent reactions.
Caption: Synthesis of this compound and its primary reaction pathways.
Application Protocol 1: Synthesis of a Chiral β-Amino Ether Intermediate
One of the most common applications of this building block is the conversion of its hydroxyl group into an ether linkage, a motif frequently found in kinase inhibitors and other complex therapeutics. This protocol details the O-alkylation via a Williamson ether synthesis.
Principle
The hydroxyl group of this compound is weakly acidic and can be deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide can then displace a halide or other suitable leaving group on an electrophile (e.g., benzyl bromide) to form an ether bond. The Boc group remains stable under these basic conditions.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 119768-44-4 | 175.23 | 1.0 g | 5.71 |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.28 g | 6.85 (1.2 eq) |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.07 g (0.75 mL) | 6.28 (1.1 eq) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 20 mL | - |
| Saturated NH₄Cl (aq.) | - | - | 15 mL | - |
| Ethyl Acetate | 141-78-6 | - | 50 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | - |
Experimental Procedure
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.28 g). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Reaction Setup: Suspend the washed NaH in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Alcohol: Dissolve this compound (1.0 g, 5.71 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. The formation of the sodium alkoxide is evident by the cessation of bubbling.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (0.75 mL, 6.28 mmol) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting alcohol spot is no longer visible.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate (30 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure N-Boc-(R)-1-(benzyloxy)propan-2-amine.
Validation
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of stereochemical integrity can be confirmed by chiral HPLC analysis if required.
Application Protocol 2: Incorporation into a Peptide Sequence via SPPS
Non-canonical amino acids and their alcohol analogues are powerful tools for creating peptidomimetics with enhanced stability or novel biological functions. This protocol describes how to incorporate the this compound building block into a peptide chain using modern Solid-Phase Peptide Synthesis (SPPS).[10][11]
Principle
The building block is first activated at its hydroxyl group, typically by converting it into a better leaving group (e.g., a mesylate) or by using coupling agents that facilitate ester bond formation. However, a more direct approach for SPPS involves coupling the free amine of a resin-bound peptide to the oxidized version of the building block (N-Boc-(R)-1-amino-2-propanone) via reductive amination. This protocol will detail the latter, as it forms a stable secondary amine linkage.
Diagram: SPPS Reductive Amination Cycle
Caption: Workflow for incorporating the building block via reductive amination in SPPS.
Materials and Reagents
| Reagent | Purpose |
| Rink Amide Resin (pre-loaded with peptide) | Solid support with peptide chain |
| N-Boc-(R)-1-amino-2-propanone | Chiral building block (prepared by oxidation) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild reducing agent for imines |
| Dichloromethane (DCM) | Swelling and reaction solvent |
| N,N-Dimethylformamide (DMF) | Washing solvent |
| Piperidine (20% in DMF) | Fmoc deprotection agent |
| Acetic Acid (1% in DCM) | Catalyst for imine formation |
Experimental Procedure
Part A: Preparation of N-Boc-(R)-1-amino-2-propanone
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates completion.
-
Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃.
-
Extract with DCM, dry the organic layer over MgSO₄, and concentrate. The crude ketone is often used directly in the next step without further purification.
Part B: On-Resin Reductive Amination
-
Resin Preparation: Take the Fmoc-protected peptide-resin from the previous synthesis step and place it in a SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal amine. Wash the resin thoroughly with DMF (5x) and DCM (5x).[12]
-
Coupling Setup: Swell the deprotected resin in DCM.
-
Imine Formation: Add a solution of N-Boc-(R)-1-amino-2-propanone (5 eq relative to resin loading) in 1% acetic acid/DCM. Agitate the mixture for 2 hours. Causality Note: The mild acid catalyzes the condensation of the ketone and the resin-bound amine to form a transient imine.
-
Reduction: Add sodium triacetoxyborohydride (5 eq) to the vessel. Agitate overnight. Causality Note: NaBH(OAc)₃ is a selective reducing agent that is mild enough not to affect other functional groups and is highly effective for reducing imines in the presence of excess ketone.
-
Washing: Drain the reaction solution and wash the resin extensively with DCM (3x), DMF (3x), Methanol (3x), and finally DCM (3x) to remove all excess reagents and byproducts.
-
Validation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful coupling before proceeding with either Boc-deprotection for further chain elongation or final cleavage from the resin.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that provides a reliable and versatile entry point into complex and stereochemically rich molecular architectures. Its predictable reactivity, enabled by the orthogonal protecting group strategy, allows medicinal chemists to confidently execute synthetic routes for high-value pharmaceutical targets. The protocols outlined in this guide serve as a practical foundation for harnessing the full potential of this essential chiral building block in the pursuit of novel therapeutics.
References
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols: The Strategic Utility of N-Boc-(R)-1-amino-2-propanol in Pharmaceutical Intermediate Synthesis
Introduction: Unpacking a Versatile Chiral Building Block
N-Boc-(R)-1-amino-2-propanol (CAS: 119768-44-4) is a chiral amino alcohol that has emerged as an invaluable synthon in modern medicinal chemistry.[1] Its structure combines a primary amine, protected by the acid-labile tert-butoxycarbonyl (Boc) group, and a secondary alcohol on a stereochemically defined three-carbon chain. This unique arrangement of functional groups allows for selective and predictable transformations, making it a preferred precursor for complex, enantiomerically pure pharmaceutical ingredients.[2][3] The (R)-configuration at the stereocenter is crucial for building molecules with specific three-dimensional architectures required for precise biological activity.[1]
The strategic importance of this molecule is twofold:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It renders the highly nucleophilic amine inert to a wide range of basic, nucleophilic, and reductive conditions.[4] This chemical stability allows chemists to perform reactions exclusively at the secondary hydroxyl group. Crucially, the Boc group can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which generates a volatile isobutylene and carbon dioxide, simplifying purification and restoring the amine's reactivity for subsequent steps.[5][6]
-
Chiral Integrity: As a chiral building block, it provides a direct pathway to stereochemically pure products, which is a fundamental requirement in the pharmaceutical industry to ensure drug efficacy and minimize off-target side effects.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 119768-44-4 | [1][7] |
| Molecular Formula | C₈H₁₇NO₃ | [1][8] |
| Molecular Weight | 175.23 g/mol | [1][8] |
| Appearance | Clear, colorless liquid | [1][9] |
| Boiling Point | 95-100 °C @ 1.2 mmHg | [1] |
| Density | ~1.025 g/cm³ | [7] |
| Storage Conditions | 2-8°C, under inert atmosphere | [7][9] |
Core Synthetic Pathways & Applications
This compound is a versatile starting point for several classes of high-value pharmaceutical intermediates. The hydroxyl group can be activated, oxidized, or substituted with inversion of stereochemistry, while the protected amine awaits a later-stage unveiling.
Caption: Key synthetic transformations of this compound.
Application Profile 1: Synthesis of Chiral Piperidine Scaffolds
Chiral 3-aminopiperidines are privileged structures found in numerous pharmaceuticals, including dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin, used for treating type 2 diabetes.[10] this compound can serve as a precursor to these frameworks through a multi-step sequence involving activation of the alcohol and subsequent cyclization.
The general workflow involves:
-
Activation of the Hydroxyl Group: The secondary alcohol is a poor leaving group. It is first converted into a sulfonate ester (mesylate or tosylate) to transform it into an excellent leaving group.
-
Introduction of a Two-Carbon Unit: The protected amine is deprotonated and reacted with a suitable two-carbon electrophile.
-
Intramolecular Cyclization: The newly introduced nucleophilic terminus displaces the sulfonate ester to form the six-membered piperidine ring.
Application Profile 2: Precursor for HIV Protease Inhibitor Core Structures
Many successful HIV protease inhibitors, such as Atazanavir and Ritonavir, are peptidomimetics containing a hydroxyethylamine isostere core.[11][12] This structural motif is critical for binding to the active site of the viral enzyme. The chiral center of this compound can be elaborated into these complex cores. A key strategy is the Mitsunobu reaction, which allows for the inversion of the stereocenter at the alcohol position, providing access to the diastereomer required for certain drug targets.[13][14]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Adherence to all local safety regulations, including the use of personal protective equipment (PPE), is mandatory.[15][16]
Protocol 1: Activation of the Hydroxyl Group via Mesylation
This protocol converts the secondary alcohol into a mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions.
Mechanism Insight: Methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of a non-nucleophilic base like triethylamine (TEA). The base neutralizes the HCl generated during the reaction, preventing the cleavage of the acid-sensitive Boc group.
Caption: Experimental workflow for the mesylation of this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA, 1.5 eq), distilled
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar).
-
Add triethylamine to the solution.
-
Cool the flask to 0°C using an ice-water bath.
-
Add methanesulfonyl chloride dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-(Boc-amino)-2-propyl methanesulfonate, which is often used in the next step without further purification.[17]
Characterization (Expected): The formation of the mesylate can be confirmed by ¹H NMR by the appearance of a new singlet corresponding to the methyl group of the mesylate at approximately 3.0-3.2 ppm.
Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
This protocol demonstrates the conversion of the (R)-alcohol to an (S)-ester derivative with complete inversion of stereochemistry, a powerful tool in asymmetric synthesis.[14][18]
Mechanism Insight: The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[13] This forms an alkoxyphosphonium salt, which is a superb leaving group. A pronucleophile (in this case, p-nitrobenzoic acid) then displaces it via an Sₙ2 reaction, leading to inversion of the stereocenter.[14]
Materials & Reagents:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
p-Nitrobenzoic acid (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add the DEAD or DIAD solution dropwise via syringe over 30 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
After addition, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Remove the solvent under reduced pressure. The crude residue contains the desired product and triphenylphosphine oxide.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (S)-p-nitrobenzoate ester.
Scientist's Note: The choice of p-nitrobenzoic acid as the nucleophile is strategic; it is acidic enough for the reaction to proceed efficiently, and the resulting ester is often crystalline and easily purified. The ester can be subsequently hydrolyzed under basic conditions to yield N-Boc-(S)-1-amino-2-propanol.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood.[15] Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[19] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15] Store the compound in a tightly sealed container in a cool, dry place (2-8°C).[9]
The precursor, (R)-(-)-1-Amino-2-propanol, is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[16][20] Extreme care must be taken when handling the un-protected amino alcohol.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex pharmaceutical molecules. Its predictable reactivity, enabled by the robust Boc protecting group, allows chemists to perform selective transformations at the secondary alcohol, including activation for substitution, oxidation, and stereochemical inversion. These capabilities make it a cornerstone in the synthesis of high-value intermediates for a range of therapeutics, from antidiabetics to antivirals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. prepchem.com [prepchem.com]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-Boc Protection of (R)-1-Amino-2-propanol
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. The tert-butoxycarbonyl (Boc) group is a preeminent choice for the protection of primary and secondary amines due to its ease of introduction, stability across a wide range of reaction conditions, and facile, orthogonal removal under mild acidic conditions.[1][2][3] (R)-1-amino-2-propanol is a valuable chiral building block, serving as a precursor in the synthesis of various pharmaceutical agents.[4][5] Its unprotected primary amine is a potent nucleophile and base, which can interfere with desired transformations at the hydroxyl group. Consequently, the N-Boc protection of (R)-1-amino-2-propanol to yield (R)-tert-butyl (2-hydroxypropyl)carbamate is a critical initial step in many synthetic routes.
This document provides a detailed experimental guide for the N-Boc protection of (R)-1-amino-2-propanol, grounded in established chemical principles and best practices. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide guidance on the characterization of the final product.
Reaction Mechanism: The Chemistry of Boc Protection
The N-Boc protection of a primary amine is achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), commonly referred to as Boc anhydride.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][6] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of a stable carbamate and the expulsion of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and tert-butanol.[6]
While the reaction can proceed without a base, the inclusion of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is common practice to neutralize the protonated amine that forms, thereby driving the reaction to completion.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-1-Amino-2-propanol | ≥98% | Sigma-Aldrich | A chiral amino alcohol. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Sigma-Aldrich | The protecting group source.[3] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | Mild base for the reaction. |
| Deionized Water | N/A | In-house | Used for aqueous workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics | Drying agent. |
| Round-bottom flask (100 mL) | N/A | VWR | |
| Magnetic stirrer and stir bar | N/A | VWR | |
| Ice bath | N/A | In-house | |
| Separatory funnel (250 mL) | N/A | VWR | |
| Rotary evaporator | N/A | Büchi |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-amino-2-propanol (0.75 g, 10 mmol).
-
Dissolve the amino alcohol in 20 mL of dichloromethane (DCM).
-
Add a solution of sodium bicarbonate (1.26 g, 15 mmol) in 20 mL of deionized water. Stir the biphasic mixture vigorously.
-
Cool the reaction mixture to 0 °C using an ice bath.
Addition of Boc Anhydride
-
While maintaining the temperature at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.4 g, 11 mmol) in 10 mL of DCM to the reaction mixture over 15 minutes.
-
Causality Note: The slow addition of Boc anhydride is crucial to control the exothermicity of the reaction and minimize potential side reactions. The use of a biphasic system with a mild inorganic base like sodium bicarbonate helps to efficiently trap the liberated proton without introducing a nucleophilic organic base that could compete with the substrate.
Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a 1:1 mixture of ethyl acetate and hexanes. The starting material (amine) will have a lower Rf value than the Boc-protected product.
Workup and Isolation
-
Once the reaction is complete (as indicated by TLC), transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
Purification
-
The resulting crude product is often of high purity.[2]
-
If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
Visualizing the Workflow
Caption: General experimental workflow for the N-Boc protection of (R)-1-amino-2-propanol.
Characterization of (R)-tert-Butyl (2-hydroxypropyl)carbamate
The successful synthesis of the N-Boc protected product can be confirmed by various analytical techniques:
-
¹H NMR: The appearance of a singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group is a key indicator of successful protection. The proton signals of the propanol backbone will also be shifted compared to the starting material.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 156 ppm) and the quaternary and methyl carbons of the Boc group.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product (C₈H₁₇NO₃, MW: 175.23) should be observed.[7]
-
FT-IR: The spectrum will show a characteristic N-H stretch and a strong C=O stretch from the carbamate group.
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O) is a flammable solid and can cause skin and eye irritation.[8][9][10][11][12] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11][12]
-
(R)-1-Amino-2-propanol is corrosive and can cause skin burns and eye damage. Handle with care and use appropriate PPE.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The reaction produces carbon dioxide gas , so the reaction vessel should not be sealed.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient stirring of the biphasic mixture. | Increase the stirring speed to ensure adequate mixing of the aqueous and organic layers. |
| Inactive Boc anhydride. | Boc anhydride can hydrolyze over time. Use a fresh bottle or test the activity on a small scale. | |
| Low Yield | Product loss during workup. | Ensure complete extraction from the aqueous layer. Minimize transfers between glassware. |
| Premature removal of the Boc group. | Avoid acidic conditions during workup. | |
| Presence of Di-Boc Product | Use of a strong organic base. | Use a mild inorganic base like sodium bicarbonate. |
Conclusion
The N-Boc protection of (R)-1-amino-2-propanol is a robust and reliable transformation that is essential for the utilization of this chiral building block in multi-step syntheses. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and efficiently prepare the desired N-Boc protected product in high yield and purity, paving the way for subsequent synthetic manipulations.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Buy (R)-(-)-1-Amino-2-propanol | 2799-16-8 [smolecule.com]
- 5. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. N-BOC-(R)-1-AMINO-2-PROPANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: The Strategic Use of N-Boc-(R)-1-amino-2-propanol in the Synthesis of Privileged Chiral Ligands
Preamble: The Architectural Significance of Chiral Amino Alcohols
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity. Chiral 1,2-amino alcohols are preeminent among the vast array of scaffolds used, serving as foundational building blocks for a multitude of privileged ligands.[1][2] Their bidentate nature, featuring both a Lewis basic amino group and a hydroxyl group, allows for the formation of stable chelate complexes with metal centers, thereby creating a well-defined chiral environment that dictates the stereochemical outcome of a reaction.[3] N-Boc-(R)-1-amino-2-propanol is a particularly valuable and commercially accessible starting material in this class. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability across a range of reaction conditions while being readily removable under mild acidic protocols, making it an ideal choice for multi-step synthetic sequences.[4][5]
This guide provides an in-depth exploration of the synthesis of two prominent classes of C₂-symmetric ligands—Bisoxazolines (BOX) and Pyridyloxazolines (PyOx)—starting from this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate the logical workflow from chiral precursor to functional ligand.
Core Synthetic Strategy: From Amino Alcohol to Oxazoline
The cornerstone of synthesizing BOX and PyOx ligands from amino alcohols is the formation of the oxazoline ring. This transformation is typically a two-step process involving an initial acylation of the amino group followed by a cyclization/dehydration reaction. The N-Boc protecting group on our starting material, this compound, must first be removed to unmask the nucleophilic amine.
The general workflow is predicated on the following sequence:
-
Coupling: The protected amino alcohol is coupled with a suitable backbone, such as a dicarboxylic acid derivative for BOX ligands or a picolinoyl derivative for PyOx ligands.
-
Deprotection: The Boc group is cleaved under acidic conditions to reveal the primary amine.
-
Cyclization: The intermediate is treated with a dehydrating or activating agent to facilitate the intramolecular cyclization of the amide with the hydroxyl group, forming the characteristic oxazoline ring. This step is critical for preserving the stereochemical integrity of the chiral center.
Caption: General workflow for synthesizing BOX ligands from this compound.
Synthesis of (R,R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) - A BOX Ligand
Bisoxazoline (BOX) ligands are exceptionally effective in a wide range of metal-catalyzed reactions, including copper-catalyzed cyclopropanations and palladium-catalyzed allylic alkylations. The following protocol details the synthesis of a representative BOX ligand.
Protocol 1: Synthesis of the Bis-amide Intermediate
This initial step couples two molecules of the chiral amino alcohol with a central linker, in this case, derived from dimethylmalonyl chloride.
-
Materials:
-
This compound
-
Dimethylmalonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for reactions under inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (2.2 equivalents).
-
Dissolve the amino alcohol in anhydrous DCM (approx. 0.2 M solution). Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 equivalents) to the solution. Et₃N acts as a base to neutralize the HCl generated during the acylation.
-
In a separate flask, prepare a solution of dimethylmalonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the dimethylmalonyl chloride solution dropwise to the stirred amino alcohol solution at 0 °C over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected bis-amide intermediate.
-
Protocol 2: Deprotection and Cyclization to the BOX Ligand
This sequence first removes the Boc protecting groups and then induces cyclization to form the two oxazoline rings.
-
Materials:
-
N-Boc protected bis-amide intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Deprotection: Dissolve the purified bis-amide intermediate (1.0 equivalent) in DCM. Add an excess of TFA (10 equivalents) or a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[6] The Boc group is readily cleaved under these acidic conditions, releasing isobutylene and CO₂.[5]
-
Remove the solvent and excess acid under reduced pressure. The resulting diamine salt is typically used directly in the next step without further purification.
-
Cyclization: Suspend the crude diamine salt in anhydrous toluene. Add thionyl chloride (SOCl₂, 2.5 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. SOCl₂ converts the amide carbonyls into a more reactive species (imidoyl chloride), which is readily attacked by the neighboring hydroxyl group to form the oxazoline ring.[7]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, ice-cold saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ligand by flash column chromatography (often with a silica gel column pre-treated with Et₃N to prevent ligand degradation) to afford the final BOX ligand.
-
| Parameter | Expected Outcome | Validation Method |
| Intermediate Yield | 65-85% | Gravimetric analysis after purification |
| Final Ligand Yield | 70-90% (over 2 steps) | Gravimetric analysis after purification |
| Enantiomeric Purity | >99% ee | Chiral HPLC analysis |
| Structure | Confirmed | ¹H NMR, ¹³C NMR, HRMS |
Synthesis of a (R)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole - A PyOx Ligand
Pyridyloxazoline (PyOx) ligands are another class of privileged N,N-bidentate ligands. Their synthesis follows a similar logic to BOX ligands but starts with the coupling of the amino alcohol to a pyridine-based carboxylic acid.
Protocol 3: Synthesis of the Amide Precursor
-
Materials:
-
This compound
-
Picolinic acid
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve picolinic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF under an argon atmosphere.[6] EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid for efficient amide bond formation.
-
Cool the solution to 0 °C and stir for 30 minutes to allow for the formation of the active ester.
-
Add a solution of this compound (1.1 equiv.) in DMF, followed by DIPEA (2.0 equiv.). DIPEA is a non-nucleophilic base used to maintain basic conditions.[6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up the reaction by diluting with ethyl acetate and washing sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to yield the amide precursor.
-
Protocol 4: Deprotection and Cyclization to the PyOx Ligand
This protocol is analogous to the final steps for the BOX ligand synthesis, often employing reagents like Deoxo-Fluor® (diethylaminosulfur trifluoride, DAST) or Burgess reagent for a milder cyclization.[8]
-
Materials:
-
Amide precursor (from Protocol 3)
-
4M HCl in 1,4-dioxane
-
DAST (Diethylaminosulfur trifluoride)
-
Anhydrous DCM
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
Deprotection: Remove the Boc group from the amide precursor using 4M HCl in 1,4-dioxane as described in Protocol 2, Step 1.
-
Cyclization: Dissolve the resulting crude amino-amide hydrochloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add K₂CO₃ (3.0 equiv.) followed by the dropwise addition of DAST (1.2 equiv.). DAST is an effective reagent for converting the hydroxyl group into a good leaving group, facilitating Sₙ2-type ring closure.[8]
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate.
-
Purify via column chromatography to obtain the final PyOx ligand.
-
Caption: Logical relationship from chiral precursor to enantioselective catalysis.
Conclusion and Field Insights
The utility of this compound as a chiral building block is well-established and provides a reliable and economical route to a variety of high-performance ligands.[7] The protocols described herein are robust and scalable, but researchers should be mindful of certain critical parameters. The purity of the starting materials and solvents is essential, particularly the use of anhydrous conditions for acylation and cyclization steps to prevent hydrolysis and side reactions. Furthermore, the choice of cyclization reagent can influence yield and purity; while SOCl₂ is effective, milder reagents like DAST or Burgess reagent can be advantageous for sensitive substrates. The successful synthesis of these ligands opens the door to numerous applications in asymmetric bond-forming methodologies, empowering researchers in drug development and fine chemical synthesis to forge new chiral molecules with precision and control.
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Expeditious preparation of β-sec-alkyl vicinal amino alcohols used for chiral ligand synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ideals.illinois.edu [ideals.illinois.edu]
Application Notes and Protocols: A Detailed Guide to N-Boc Deprotection using TFA and HCl
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its robustness under a wide array of chemical conditions and its facile, predictable removal under acidic stimuli.[1][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the two most prevalent methods for N-Boc deprotection: treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl).
The choice between TFA and HCl is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the deprotected amine.[4] While both are potent acids that efficiently cleave the Boc group, they possess distinct differences in reaction kinetics, selectivity, and handling protocols.[4] This guide will elucidate the mechanistic underpinnings of acid-catalyzed Boc deprotection, provide detailed, field-proven protocols for both TFA and HCl methods, offer a comparative analysis to guide your selection, and address common challenges and troubleshooting.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds via a well-established E1 elimination pathway.[5] The mechanism can be broken down into four key steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (TFA or HCl).[3][6][7][8] This initial step renders the carbamate more susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[3][6][9]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing gaseous carbon dioxide.[3][7][8][9] This is a thermodynamically favorable step that drives the reaction to completion.
-
Amine Salt Formation: The newly liberated amine, being basic, is immediately protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[3][7][8]
It is crucial to note that the generation of the electrophilic tert-butyl cation can lead to undesired side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine, a common challenge in peptide synthesis.[6][9] The use of "scavengers" can mitigate this issue.[6][10]
Visualizing the Mechanism
Caption: General mechanism of acid-catalyzed Boc deprotection.[4]
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
TFA is a widely used reagent for Boc deprotection due to its high efficiency and volatility, which simplifies its removal during work-up.[3] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected amine in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is particularly important for substrates with other acid-sensitive functional groups to minimize potential side reactions.
-
Addition of TFA: Slowly add TFA to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (v/v), though concentrations ranging from 20% to 50% TFA in DCM are also frequently used.[3][5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[3] The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[3][5]
-
Work-up for the Free Amine:
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until the cessation of CO₂ evolution.
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[11]
-
-
Isolation as the TFA Salt: If the trifluoroacetate salt is the desired product, after the initial solvent removal (Step 5), the crude product can be triturated with a non-polar solvent like diethyl ether to induce precipitation. The resulting solid can then be collected by filtration and dried under vacuum.
Safety Precautions for TFA:
Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for low volumes, but for larger quantities, heavy-duty gloves like butyl rubber or Viton are recommended), safety goggles, and a lab coat.[3][12][13][14][15] Avoid inhalation of vapors and contact with skin and eyes.[12]
Visualizing the TFA Deprotection Workflow
Caption: General experimental workflow for solution-phase N-Boc deprotection using TFA.[3]
Protocol 2: N-Boc Deprotection using Hydrogen Chloride (HCl)
Using a solution of HCl in an organic solvent is another highly effective method for Boc deprotection. A 4M solution of HCl in 1,4-dioxane is a commercially available and commonly employed reagent.[4] This method often results in the precipitation of the deprotected amine as its hydrochloride salt, which can be a convenient method of purification.[4][11]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (or a suitable alternative like methanol or ethyl acetate)
-
Anhydrous diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Experimental Protocol:
-
Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary, or add the 4M HCl in dioxane solution directly to the solid substrate.[4]
-
Addition of HCl: Add the 4M HCl in dioxane solution, typically using 5-10 equivalents of HCl relative to the substrate.[5]
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[4]
-
Isolation of the HCl Salt:
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.[4]
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.
-
-
Work-up if No Precipitation Occurs: If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation, followed by filtration and drying as described above.[4]
Safety Precautions for HCl in Dioxane:
Solutions of HCl in organic solvents are corrosive and can release HCl gas. All manipulations should be performed in a well-ventilated fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. 1,4-Dioxane is a suspected carcinogen and should be handled with care.[17]
Visualizing the HCl Deprotection Workflow
Caption: General laboratory workflow for Boc deprotection using HCl in dioxane.[5]
Comparative Analysis: TFA vs. HCl
The decision to use TFA or HCl for N-Boc deprotection is a critical one that can impact reaction efficiency, product purity, and ease of handling. The following table summarizes the key parameters for each method.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM); neat TFA.[4] | 4M in Dioxane; 1M-4M in various organic solvents (e.g., MeOH, EtOAc).[4] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[4] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[4] |
| Yield | Typically high to quantitative.[4] | Typically high to quantitative.[4] |
| Product Purity & Form | The resulting trifluoroacetate salt can sometimes be oily or difficult to crystallize.[4] | The resulting hydrochloride salt is frequently a crystalline solid, which can aid in purification by simple filtration.[4] |
| Selectivity | Can be less selective and may cleave other highly acid-sensitive groups. | Can offer superior selectivity for deprotecting Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters, depending on the conditions.[18] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine). Scavengers like anisole or thioanisole are often used to prevent this.[4][10] | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[4] |
| Work-Up | Requires removal of a high-boiling point acid and often an aqueous work-up to obtain the free amine. | Often simplifies to filtration of the precipitated hydrochloride salt, followed by washing. |
| Handling & Safety | Highly corrosive liquid with a high boiling point. Requires careful handling in a fume hood. | Corrosive gas dissolved in a flammable and potentially carcinogenic solvent (dioxane). Requires careful handling in a fume hood. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.- Short reaction time.- Sterically hindered substrate. | - Increase the concentration of the acid (e.g., from 20% to 50% TFA).[6]- Extend the reaction time and continue to monitor progress.- Consider switching to a stronger acid system, such as neat TFA or 4M HCl in dioxane.[6] |
| t-Butylation of Product | - Presence of nucleophilic functional groups (e.g., electron-rich aromatics, thiols).- High concentration of the reactive tert-butyl cation. | - Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[6] |
| Degradation of Other Acid-Sensitive Groups | - The reaction conditions are too harsh for other protecting groups or functionalities in the molecule. | - Use milder acidic conditions (e.g., lower concentration of acid, lower temperature).- Consider a different deprotection method altogether if orthogonality is required. The HCl/dioxane method can sometimes be more selective.[18] |
| Difficulty in Isolating the Product | - The deprotected amine salt is oily or highly soluble in the reaction mixture. | - For TFA salts, try co-evaporation with toluene to remove all traces of acid before attempting precipitation.- For HCl salts that do not precipitate, remove the solvent in vacuo and triturate the residue with a non-polar solvent like diethyl ether or pentane. |
Conclusion
The N-Boc deprotection reaction is a fundamental and indispensable transformation in modern organic synthesis. Both TFA and HCl are highly effective reagents for this purpose, each with its own set of advantages and disadvantages. A thorough understanding of the reaction mechanism, careful consideration of the substrate's properties, and adherence to optimized protocols are paramount for achieving high yields and purity. By leveraging the detailed information and protocols provided in this guide, researchers can confidently select and execute the most appropriate N-Boc deprotection strategy for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 14. Lessons Learned Vol. 1 – USC Environmental Health & Safety [ehs.usc.edu]
- 15. amherst.edu [amherst.edu]
- 16. quora.com [quora.com]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Boc-(R)-1-amino-2-propanol as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of modern organic chemistry, the precise construction of stereogenic centers is paramount, particularly in the synthesis of pharmaceuticals and biologically active molecules.[1][2] Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.[3][] This guide provides an in-depth exploration of N-Boc-(R)-1-amino-2-propanol, a versatile chiral building block derived from (R)-alaninol. We will dissect its synthesis, application as a chiral auxiliary in key asymmetric transformations, and the mechanistic principles that govern its stereodirecting influence. Detailed, field-tested protocols are provided for its synthesis, attachment to prochiral substrates, use in diastereoselective alkylations, and subsequent cleavage to yield enantiomerically enriched products.
Foundational Concepts: The Role of a Chiral Auxiliary
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction.[3] The ideal auxiliary should be:
-
Readily available in high enantiomeric purity.
-
Easily attached to the substrate.
-
Capable of inducing high diastereoselectivity in the desired transformation.
-
Cleavable under mild conditions without racemization of the newly formed stereocenter.
-
Recoverable for reuse.
This compound fits this profile well. Its structure features a defined stereocenter at the C2 position, a reactive secondary alcohol for attachment, and a tert-butyloxycarbonyl (Boc) protected primary amine.[5][6] The Boc group is crucial; it is stable under a wide range of nucleophilic and basic conditions, allowing the alcohol to be the primary site of reactivity.[7][8] It can then be cleanly removed under acidic conditions to reveal the free amine for further synthetic manipulations.[9][10]
Synthesis of this compound
The auxiliary is most commonly prepared from its parent amino alcohol, (R)-(-)-1-Amino-2-propanol. The protection of the primary amine is a straightforward nucleophilic attack on di-tert-butyl dicarbonate (Boc anhydride).
Caption: Synthesis of the chiral auxiliary.
Application in Asymmetric Alkylation
One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By attaching this compound to a prochiral carboxylic acid, we create a system where the steric and electronic properties of the auxiliary dictate the facial selectivity of an incoming electrophile.
Mechanism of Stereodifferentiation
The high degree of stereocontrol stems from the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is believed to coordinate to both the enolate oxygen and the hydroxyl oxygen of the propanol moiety. This chelation creates a conformationally locked, five-membered ring system that effectively blocks one face of the planar enolate.
Caption: Workflow for asymmetric alkylation.
The incoming electrophile (R-X) can then only approach from the less sterically hindered face, resulting in the preferential formation of a single diastereomer. The subsequent cleavage of the ester bond releases the enantiomerically enriched α-substituted carboxylic acid.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All reactions should be carried out in a fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound[5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-(-)-1-Amino-2-propanol (1.0 eq). Dissolve it in methanol (approx. 0.5 M).
-
Reagent Addition: Add triethylamine (1.1 eq) to the solution. In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in methanol.
-
Reaction: Add the Boc₂O solution dropwise to the amino alcohol solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting product, this compound, is often a clear liquid or low-melting solid of sufficient purity for the next step. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Attachment of Auxiliary to a Prochiral Carboxylic Acid
-
Setup: In a flame-dried, argon-purged flask, dissolve the prochiral carboxylic acid (e.g., propanoic acid, 1.0 eq) in anhydrous dichloromethane (DCM).
-
Acyl Chloride Formation (Optional but Recommended): Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir for 1-2 hours at room temperature. Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.
-
Esterification: Redissolve the acyl chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the acyl chloride solution to the auxiliary solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up & Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. Purify the resulting chiral ester conjugate by silica gel chromatography.
Protocol 3: Diastereoselective Alkylation
-
Setup: In a flame-dried, argon-purged flask, dissolve the chiral ester conjugate (1.0 eq) from Protocol 2 in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add freshly prepared lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to proceed at this temperature.
-
Monitoring & Quench: Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis & Purification: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC. Purify the product by silica gel chromatography to isolate the major diastereomer.
Protocol 4: Auxiliary Cleavage
-
Setup: Dissolve the purified, alkylated ester conjugate (1.0 eq) in a THF/water mixture (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 3-4 eq). Stir vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Acidify the reaction mixture to pH ~2 with dilute HCl. Extract the product with ethyl acetate.
-
Separation: The desired enantiomerically enriched carboxylic acid will be in the organic layer. The protonated chiral auxiliary will be in the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product. The aqueous layer can be basified and extracted to recover the auxiliary.
Data Summary (Illustrative)
The following table presents expected outcomes for the asymmetric alkylation of the propionyl ester of this compound, based on established principles of auxiliary-controlled reactions.[11][12]
| Electrophile (R-X) | Product | Expected Yield (%) | Expected d.e. (%) |
| Benzyl Bromide | (R)-2-Methyl-3-phenylpropanoic acid | > 85 | > 95 |
| Iodomethane | (R)-2-Methylpropanoic acid | > 90 | > 90 |
| Allyl Bromide | (R)-2-Methylpent-4-enoic acid | > 80 | > 95 |
Conclusion
This compound serves as an effective and practical chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its straightforward preparation, robust stereodirecting ability, and mild cleavage conditions make it a valuable tool for researchers in synthetic organic chemistry and drug development. The principles outlined here can be extended to other C-C bond-forming reactions, such as asymmetric aldol and Michael additions, highlighting the versatility of this chiral building block.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Scale-up Synthesis Considerations for N-Boc-(R)-1-amino-2-propanol Reactions
An Application Note and Protocol for Drug Development Professionals
Abstract
N-Boc-(R)-1-amino-2-propanol is a critical chiral building block in the synthesis of numerous pharmaceutical agents, where its stereochemical integrity is paramount for biological activity.[1][2] The transition from laboratory-scale procedures to large-scale industrial production presents significant challenges in terms of reaction control, safety, and economic viability. This document provides an in-depth guide for researchers and process chemists on the key considerations for the robust and scalable synthesis of this compound. We will explore critical process parameters, present a detailed scale-up protocol, and address common troubleshooting scenarios, grounding our recommendations in established chemical principles to ensure a safe, efficient, and reproducible process.
Introduction: The Challenge of Scaling a Foundational Reaction
The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in medicinal chemistry due to its stability under a wide range of conditions and its facile, acid-labile removal.[3] The synthesis of this compound via the reaction of (R)-(-)-1-Amino-2-propanol with di-tert-butyl dicarbonate ((Boc)₂O) is a conceptually straightforward transformation. However, scaling this reaction from grams to kilograms introduces complexities that are often non-linear and require a thorough understanding of the underlying chemical and physical processes.
Key challenges in the scale-up process include:
-
Exotherm and Gas Evolution Management: The reaction is exothermic and produces carbon dioxide gas, which can lead to dangerous pressure and temperature increases in a large reactor if not properly controlled.[4]
-
Mass and Heat Transfer: Inadequate mixing or cooling in large vessels can lead to localized "hot spots," promoting side reactions and impurities.
-
Process Economics and Sustainability: Solvent choice, reagent stoichiometry, and work-up procedures must be optimized to minimize cost, waste, and environmental impact, moving away from laboratory-centric techniques like chromatography.[5]
-
Maintaining Chiral Purity: Ensuring the reaction conditions do not compromise the stereochemical integrity of the chiral center is essential for the final product's efficacy.
This guide is structured to address these challenges directly, providing a framework for logical process development and successful scale-up.
Reaction Mechanism and Core Principles
The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms an unstable intermediate which subsequently breaks down to yield the desired N-Boc protected amine, along with tert-butanol and carbon dioxide.[4]
Caption: Mechanism of N-Boc protection of an amine.
Critical Process Parameters for Scale-Up
Successful scale-up hinges on the precise control of several key parameters. The choices made here directly impact reaction efficiency, product purity, and overall process safety.
| Parameter | Laboratory Scale Approach | Scale-Up Consideration & Rationale |
| Starting Materials | High purity reagents used as is. | Source and specify high-purity (R)-(-)-1-Amino-2-propanol (>99% chiral purity) and (Boc)₂O (>98%). Rationale: Impurities in starting materials can lead to side reactions and difficult-to-remove byproducts, complicating downstream processing where purification options are limited. |
| Stoichiometry | Often a large excess of (Boc)₂O (1.5-2.0 eq). | Use a minimal excess of (Boc)₂O (1.05-1.10 eq). Rationale: Minimizes cost and reduces the burden on the work-up to remove unreacted anhydride. Excess (Boc)₂O can be quenched, but this adds another step and reagent cost. |
| Solvent Selection | Dichloromethane (DCM), Tetrahydrofuran (THF).[6] | Methanol, Ethanol, or Isopropanol are preferred. Rationale: These solvents offer good solubility for both reactants, are less toxic than chlorinated solvents, and are more cost-effective. Solvent-free approaches can also be considered for a greener process.[6][7] |
| Base | Often omitted or a non-nucleophilic base like Triethylamine (TEA) is used.[1] | Typically performed without a base. Rationale: The reaction proceeds efficiently without a catalyst.[4] Eliminating a base simplifies the process by reducing the number of reagents and potential work-up complications, aligning with the principles of atom economy. |
| Temperature Control | Ice bath (0 °C) for addition, then warm to RT. | Maintain strict temperature control (0-10 °C) during addition via a jacketed reactor with an efficient chiller. Rationale: The reaction is exothermic. Poor heat dissipation at scale can cause the temperature to rise uncontrollably, increasing the rate of CO₂ evolution and potentially leading to side reactions. |
| Reagent Addition | Rapid or portion-wise addition of solid (Boc)₂O. | Slow, controlled, subsurface addition of (Boc)₂O as a solution in the reaction solvent. Rationale: Controls the reaction rate, preventing a sudden exotherm and rapid gas release. Adding a solution prevents clogging and ensures efficient mixing. |
| Reaction Monitoring | Thin Layer Chromatography (TLC). | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Rationale: Provides quantitative, real-time data on the consumption of the starting amine. This allows for precise determination of reaction completion, preventing unnecessarily long reaction times and energy consumption. |
Detailed Scale-Up Protocol
This protocol is designed for a ~1 kg scale production in a 20 L jacketed glass reactor. All operations should be conducted in a well-ventilated area or walk-in fume hood.
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and condenser.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel or pump for controlled liquid addition.
-
Chiller/heater unit for reactor jacket.
-
Vent line from the condenser to a scrubber or safe exhaust.
Protocol Steps:
Caption: Process flow for the scale-up synthesis.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Set the overhead stirrer to provide good surface agitation (~150 RPM).
-
Reagent Charge:
-
Charge the reactor with (R)-(-)-1-Amino-2-propanol (1.00 kg, 13.31 mol).
-
Add methanol (5 L).
-
-
Cooling: Start the chiller and cool the reactor contents to 0-5 °C.
-
(Boc)₂O Solution: In a separate vessel, dissolve di-tert-butyl dicarbonate (3.04 kg, 13.98 mol, 1.05 eq) in methanol (3 L). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before addition.
-
Controlled Addition: Add the (Boc)₂O solution to the reactor via an addition pump over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. Observe for steady off-gassing.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
In-Process Control (IPC): Take an aliquot from the reaction mixture and analyze by HPLC to confirm the disappearance of the starting amine (<1% remaining).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Aqueous Work-up:
-
To the resulting residue, add ethyl acetate (8 L) and water (5 L).
-
Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 L) followed by brine (2 L) to remove any remaining impurities.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a clear, viscous oil.[8]
Product Characterization
The isolated product should be characterized to confirm its identity and purity. Chromatography is avoided in the main process, making final analytical verification essential.
| Analysis Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to the Boc group (~1.4 ppm, 9H), the propyl backbone, and the NH and OH protons. |
| ¹³C NMR | Structural Confirmation | Signals for the Boc carbonyl (~156 ppm), the quaternary Boc carbon (~79 ppm), and the carbons of the propanol backbone. |
| HPLC | Purity Assessment | Determine chemical purity (typically >98%). |
| Chiral HPLC | Enantiomeric Purity | Determine enantiomeric excess (e.e.), which should be >99% to match the starting material.[9] |
| FTIR | Functional Group ID | Presence of N-H, O-H, and C=O (carbamate) stretches. |
Safety and Environmental (EHS) Considerations
-
Gas Evolution: The reaction generates CO₂. The reactor MUST be vented through a condenser to a safe exhaust to prevent pressure buildup. Never run this reaction in a sealed system. [4][6]
-
Exotherm Control: A runaway reaction is a significant hazard. Ensure the cooling system is robust and that the (Boc)₂O addition rate is controlled by the process temperature.
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. (Boc)₂O is an irritant and should be handled in a ventilated area.
-
Solvent Safety: Methanol and ethyl acetate are flammable. Ensure all equipment is properly grounded and avoid ignition sources.
-
Waste Disposal: Aqueous washes should be neutralized before disposal. Organic waste streams should be collected and disposed of according to institutional guidelines. The use of greener solvents like alcohols over DCM is a key environmental consideration.[5]
Troubleshooting Guide
Caption: Troubleshooting common issues in the scale-up process.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating N-Boc-(R)-1-amino-2-propanol into a Synthetic Route
Abstract
N-Boc-(R)-1-amino-2-propanol, a chiral amino alcohol, is a cornerstone in modern asymmetric synthesis. Its unique structural features—a stereodefined center, a primary amine protected by the robust tert-butoxycarbonyl (Boc) group, and a secondary alcohol—render it an exceptionally versatile building block. This guide provides an in-depth exploration of the strategic incorporation of this compound into synthetic routes for pharmaceuticals, fine chemicals, and agrochemicals. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and offer insights gleaned from extensive laboratory application.
Introduction: The Strategic Advantage of a Chiral Building Block
In the realm of drug discovery and development, the stereochemistry of a molecule is intrinsically linked to its biological activity.[1][2] this compound (CAS: 119768-44-4) serves as a critical starting material for the synthesis of enantiomerically pure compounds, which is essential for ensuring therapeutic efficacy and safety.[3] The tert-butoxycarbonyl (Boc) protecting group is a key feature, offering stability across a range of reaction conditions while allowing for selective deprotection under mild acidic conditions.[3][4][5] This bifunctionality—a reactive alcohol and a masked amine—on a chiral scaffold is the foundation of its broad utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₃ | [3][6] |
| Molecular Weight | 175.23 g/mol | [3][6] |
| Appearance | Clear colorless liquid | [3][7] |
| Boiling Point | 95-100 °C/1.2 mmHg | [3] |
| Storage | 0-8 °C | [3] |
Core Applications in Asymmetric Synthesis
The strategic value of this compound is most evident in its application as a precursor to chiral auxiliaries and as a direct building block in the synthesis of complex molecules.
Synthesis of Chiral Oxazolidinone Auxiliaries
One of the most powerful applications of this compound is its conversion into chiral oxazolidin-2-ones. These heterocycles, particularly the Evans' auxiliaries, are renowned for their ability to direct stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[8][] The (R)-configuration of the starting amino alcohol dictates the stereochemistry of the resulting oxazolidinone, which in turn controls the stereochemical outcome of subsequent reactions.
The synthesis typically involves deprotection of the Boc group followed by cyclization with a carbonate or phosgene equivalent.[10]
Diagram 1: General Scheme for Oxazolidinone Synthesis
Caption: Synthesis of a chiral oxazolidinone from this compound.
Direct Incorporation as a Chiral Building Block
The hydroxyl group of this compound can readily participate in a variety of chemical transformations, including esterification, etherification, and nucleophilic substitution, while the Boc-protected amine remains inert.[4] This allows for the direct incorporation of the chiral aminopropanol moiety into a target molecule. This strategy is particularly valuable in the synthesis of peptide-based drugs and other bioactive molecules where a specific stereochemistry is required for biological activity.[3]
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with detailed explanations for each step to ensure reproducibility and understanding.
Protocol 1: Synthesis of (R)-4-isopropyloxazolidin-2-one
This protocol details the conversion of this compound to a valuable chiral auxiliary.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 175.23 | 10.0 g | 57.1 mmol |
| Trifluoroacetic Acid (TFA) | 114.02 | 25 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Diethyl Carbonate | 118.13 | 10.2 g | 86.3 mmol |
| Sodium Methoxide | 54.02 | 0.31 g | 5.7 mmol |
| Toluene | 92.14 | 50 mL | - |
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (10.0 g, 57.1 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (25 mL) dropwise over 15 minutes. The addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Rationale: Strong acids like TFA are used to cleave the acid-labile Boc group.[11][12] DCM is a suitable solvent that is inert to the acidic conditions.
-
-
Work-up and Isolation of the Amino Alcohol:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in deionized water (50 mL) and basify to pH > 10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-amino-2-propanol as a colorless oil.
-
Rationale: Basification neutralizes the trifluoroacetate salt to liberate the free amine, which can then be extracted into an organic solvent.
-
-
Cyclization to the Oxazolidinone:
-
In a separate flask, combine the crude (R)-1-amino-2-propanol, diethyl carbonate (10.2 g, 86.3 mmol), and sodium methoxide (0.31 g, 5.7 mmol) in toluene (50 mL).
-
Fit the flask with a distillation head and heat the mixture to reflux. Toluene and ethanol will distill off.
-
Continue heating for 4-6 hours, monitoring the reaction by TLC.
-
Rationale: Diethyl carbonate serves as a phosgene equivalent for the cyclization. Sodium methoxide acts as a base to facilitate the reaction.[10] The removal of ethanol drives the equilibrium towards product formation.
-
-
Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-4-isopropyloxazolidin-2-one.
-
Diagram 2: Workflow for Oxazolidinone Synthesis Protocol
Caption: Step-by-step workflow for the synthesis of a chiral oxazolidinone.
Protocol 2: N-Alkylation of a Secondary Amine with this compound Derivative
This protocol demonstrates the use of this compound as a chiral building block after conversion of the hydroxyl group to a suitable leaving group.
Part A: Conversion of Hydroxyl to a Mesylate Leaving Group
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 175.23 | 5.0 g | 28.5 mmol |
| Triethylamine (TEA) | 101.19 | 4.3 g (6.0 mL) | 42.8 mmol |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 3.6 g (2.5 mL) | 31.4 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve this compound (5.0 g, 28.5 mmol) and triethylamine (4.3 g, 42.8 mmol) in dichloromethane (50 mL) and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (3.6 g, 31.4 mmol) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Quench the reaction with water (30 mL). Separate the layers and wash the organic layer with 1M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
-
Rationale: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
Part B: Nucleophilic Substitution
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Crude Mesylate from Part A | ~253.3 | ~7.2 g | 28.5 mmol |
| Secondary Amine (e.g., Piperidine) | 85.15 | 2.9 g (3.4 mL) | 34.2 mmol |
| Potassium Carbonate | 138.21 | 5.9 g | 42.8 mmol |
| Acetonitrile (ACN) | 41.05 | 50 mL | - |
Procedure:
-
Dissolve the crude mesylate in acetonitrile (50 mL).
-
Add the secondary amine (2.9 g, 34.2 mmol) and potassium carbonate (5.9 g, 42.8 mmol).
-
Heat the mixture to 60 °C and stir overnight.
-
Cool to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired N-alkylated product.
-
Rationale: The secondary amine acts as a nucleophile, displacing the mesylate leaving group in an Sₙ2 reaction. Potassium carbonate is a base that scavenges any protons generated.
-
Mechanistic Considerations and Troubleshooting
Boc Deprotection: The choice of acid and solvent for Boc deprotection is crucial and can be tailored to the substrate's sensitivity. While TFA in DCM is standard, milder conditions such as HCl in dioxane or p-toluenesulfonic acid can be employed if other acid-sensitive functional groups are present.[12][13][14] Incomplete deprotection can often be addressed by increasing the reaction time or temperature.
Oxazolidinone Formation: The cyclization step can sometimes be sluggish. Ensuring the removal of the alcohol byproduct (e.g., ethanol from diethyl carbonate) by distillation is key to driving the reaction to completion. Alternative phosgene equivalents like carbonyldiimidazole (CDI) can also be effective.
Nucleophilic Substitution: The Sₙ2 reaction is sensitive to steric hindrance. For bulky secondary amines, a more reactive leaving group (e.g., triflate) or higher reaction temperatures may be necessary.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its strategic application, either as a precursor to potent chiral auxiliaries or as a direct building block, enables the efficient and stereocontrolled synthesis of complex, high-value molecules. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively incorporate this valuable chiral synthon into their synthetic endeavors, ultimately accelerating innovation in chemical and pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries | MDPI [mdpi.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Boc-(R)-1-amino-2-propanol in Agrochemical Synthesis
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the pursuit of more effective and environmentally benign crop protection solutions, the stereochemistry of active ingredients has become a critical consideration. Many agrochemicals possess one or more chiral centers, and it is well-established that different enantiomers or diastereomers of a chiral pesticide can exhibit vastly different biological activities. Often, only one stereoisomer is responsible for the desired pesticidal effect, while the other(s) may be inactive, less active, or even contribute to undesirable off-target effects and environmental persistence.[1] The use of enantiomerically pure agrochemicals can lead to lower application rates, reduced environmental impact, and improved efficacy.[1]
Chiral amino alcohols are a vital class of building blocks for the asymmetric synthesis of complex, biologically active molecules.[2][3] Among these, N-Boc-(R)-1-amino-2-propanol stands out as a versatile and valuable synthon. Its defined stereochemistry at the C1 position, coupled with the presence of two distinct functional groups—a Boc-protected amine and a secondary alcohol—makes it an ideal starting material for the construction of a wide range of chiral agrochemicals, including fungicides, herbicides, and insecticides.[4][5][6][7] The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for selective reactions at the hydroxyl group while the amine remains masked, a strategy that is fundamental to modern organic synthesis.[8][9]
These application notes provide a detailed overview of the utility of this compound in the synthesis of a representative chiral triazole fungicide, a class of agrochemicals known for their potent and broad-spectrum activity.[1][10][11][12] The protocols outlined herein are designed to be self-validating and are grounded in established synthetic methodologies, offering researchers a practical guide to leveraging this key chiral intermediate.
Application Focus: Synthesis of a Chiral Triazole Fungicide
Triazole fungicides are a cornerstone of modern crop protection, functioning as inhibitors of sterol biosynthesis in fungi, specifically targeting the enzyme lanosterol 14α-demethylase (14DM).[1][13] The efficacy of many triazole fungicides is highly dependent on their stereochemistry.[1][10][13] The following section details a representative synthetic pathway for a chiral triazole fungicide, demonstrating the practical application of this compound.
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with the activation of the hydroxyl group of this compound, followed by the introduction of the triazole moiety and subsequent coupling with a substituted aromatic carboxylic acid. The final step involves the deprotection of the Boc group to yield the target fungicide.
Caption: Overall workflow for the synthesis of a chiral triazole fungicide.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl (2-(tosyloxy)propyl)carbamate (Intermediate 1)
This initial step activates the hydroxyl group of this compound, converting it into a good leaving group for the subsequent nucleophilic substitution reaction.
Reaction Scheme:
Caption: Tosylation of this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 175.23 | 10.0 | 1.75 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 12.0 | 2.29 g |
| Pyridine | 79.10 | 15.0 | 1.21 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
Procedure:
-
Dissolve this compound (1.75 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.21 mL, 15.0 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (2.29 g, 12.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Separate the organic layer, and wash it successively with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate 1 as a white solid.
Expected Outcome:
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | White solid |
Protocol 2: Synthesis of (R)-tert-butyl (2-(1H-1,2,4-triazol-1-yl)propyl)carbamate (Intermediate 2)
This step involves the nucleophilic substitution of the tosylate group with 1,2,4-triazole to introduce the core heterocyclic moiety of the fungicide. The reaction proceeds with an inversion of configuration at the chiral center.
Reaction Scheme:
Caption: Nucleophilic substitution with 1,2,4-triazole.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| Intermediate 1 | 329.42 | 5.0 | 1.65 g |
| 1,2,4-Triazole | 69.07 | 7.5 | 0.52 g |
| Sodium hydride (60% in oil) | 24.00 | 8.0 | 0.32 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL |
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.32 g, 8.0 mmol) in anhydrous DMF (15 mL).
-
Add 1,2,4-triazole (0.52 g, 7.5 mmol) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.
-
Add a solution of Intermediate 1 (1.65 g, 5.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by the slow addition of water (5 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (DCM:Methanol gradient) to obtain Intermediate 2.
Expected Outcome:
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >97% |
| Appearance | Pale yellow oil or solid |
Protocol 3: Deprotection and Amide Coupling to Yield Final Product
This two-step sequence first removes the Boc protecting group to free the amine, which is then immediately coupled with a substituted aromatic carboxylic acid to form the final amide product.
Reaction Scheme:
Caption: Boc deprotection and subsequent amide coupling.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| Intermediate 2 | 226.28 | 2.0 | 0.45 g |
| Trifluoroacetic acid (TFA) | 114.02 | - | 2 mL |
| Dichloromethane (DCM) | 84.93 | - | 10 mL |
| 2,4-Dichlorobenzoic acid (example) | 191.01 | 2.2 | 0.42 g |
| HATU | 380.23 | 2.4 | 0.91 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 6.0 | 1.05 mL |
Procedure:
-
Deprotection: Dissolve Intermediate 2 (0.45 g, 2.0 mmol) in DCM (10 mL) and cool to 0 °C.
-
Add TFA (2 mL) dropwise and stir the mixture at room temperature for 1-2 hours.[8][9][14]
-
Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine salt is used directly in the next step.
-
Amide Coupling: Dissolve the crude amine salt and 2,4-dichlorobenzoic acid (0.42 g, 2.2 mmol) in anhydrous DMF (15 mL).
-
Cool the solution to 0 °C and add DIPEA (1.05 mL, 6.0 mmol) to neutralize the salt and act as a base.
-
Add HATU (0.91 g, 2.4 mmol) and stir the reaction mixture at room temperature for 4-6 hours.[15][16][17][18]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography or recrystallization to yield the chiral triazole fungicide.
Expected Outcome:
| Parameter | Value |
| Yield (2 steps) | 60-75% |
| Purity (HPLC) | >99% |
| Appearance | White to off-white solid |
Conclusion
This compound serves as an exemplary chiral building block for the synthesis of stereochemically defined agrochemicals. The protocols detailed above illustrate a robust and adaptable synthetic route to a chiral triazole fungicide, a class of compounds of significant agricultural importance. The strategic use of the Boc protecting group enables a controlled and sequential introduction of key structural motifs, ensuring the preservation of the desired stereochemistry throughout the synthesis. By providing these detailed application notes, we aim to empower researchers in the agrochemical field to harness the full potential of this versatile chiral intermediate in the development of next-generation crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. SYNTHESIS OF CHIRAL PESTICIDES [ebrary.net]
- 5. Synthesis, insecticidal activity, and phytotoxicity of novel chiral amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Enantiomers of the Azole Fungicide Ipconazole and Its Related Compounds [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: N-Boc-(R)-1-amino-2-propanol Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Boc-(R)-1-amino-2-propanol. This versatile chiral building block is crucial in pharmaceutical and fine chemical synthesis, prized for its dual functionality—a protected primary amine and a reactive secondary alcohol.[1][2] However, its steric bulk and handling requirements can sometimes lead to challenges in achieving high reaction yields.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and offer field-proven protocols to get your synthesis back on track.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical for maintaining the integrity of the reagent. It should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3] The compound is a clear, colorless liquid, and any discoloration may indicate decomposition or contamination.[3] Always use dry solvents and glassware, as the Boc group has some sensitivity to acidic conditions, which can be exacerbated by water.
Q2: What are the main reaction types for this molecule?
A2: The reactivity is dictated by its two functional groups.[1]
-
The Secondary Alcohol: This group readily participates in oxidations (to form the corresponding ketone), esterifications, and etherifications.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable under basic and nucleophilic conditions.[4][5] It is typically removed (deprotected) under acidic conditions to reveal the free amine for subsequent reactions like amidation or reductive amination.[1][6]
Q3: Can the Boc group be cleaved under conditions other than strong acid?
A3: Yes. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard, issues with acid-sensitive functional groups elsewhere in the molecule may require milder or alternative conditions.[6][7] Thermal deprotection, sometimes in solvents like trifluoroethanol (TFE) or dioxane at elevated temperatures, can be effective.[8][9] Additionally, methods using Lewis acids or specific reagents like oxalyl chloride in methanol have been developed for mild deprotection.[10]
Troubleshooting Guide: Low Yields & Side Reactions
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of the Secondary Alcohol
Q: I'm trying to oxidize this compound to the ketone, but my yield is consistently low, with significant starting material remaining. What's going wrong?
A: This is a common issue often related to reagent choice, reaction conditions, or water contamination, especially in sworn-type oxidations. The steric hindrance from the adjacent Boc-protected amine can slow the reaction.
Potential Causes & Solutions:
-
Incomplete Activation (Swern/Moffatt): The initial activation of DMSO by oxalyl chloride or a similar agent may be inefficient. Ensure you are adding the activator at a low temperature (-78 °C) and allowing sufficient time for the chlorosulfonium salt to form before adding your alcohol.
-
Water Contamination: Trace amounts of water can quench the activating agent. Always use anhydrous solvents (DCM is common) and flame- or oven-dried glassware.
-
Steric Hindrance: The bulky Boc group can hinder the approach of the oxidant. Consider using a less sterically demanding oxidant system. Dess-Martin Periodinane (DMP) is an excellent alternative that often gives higher yields for hindered alcohols as it can be run at room temperature and is less sensitive to trace moisture.
-
Incorrect Stoichiometry: Ensure you are using a sufficient excess of the oxidant and the final amine base (like triethylamine) to drive the reaction to completion. A slight excess (1.5 to 3 equivalents) of the oxidant is typical.
Workflow: Troubleshooting Low Oxidation Yield
Caption: Troubleshooting workflow for low-yield oxidation reactions.
Issue 2: Incomplete Boc-Deprotection or Side Product Formation
Q: When I try to remove the Boc group with TFA, I get a mixture of products, including my desired amine, but also some unidentified byproducts. How can I get a cleaner reaction?
A: This is a classic problem stemming from the carbocation generated during Boc deprotection. The tert-butyl cation is a reactive electrophile that can cause unwanted side reactions.[7]
Potential Causes & Solutions:
-
t-Butylation: The tert-butyl cation can alkylate nucleophilic sites on your product or solvent. This is particularly problematic with electron-rich aromatic rings or sulfur-containing functional groups.[7]
-
Solution: Add a scavenger to your reaction mixture. Common scavengers like triethylsilane (TES), thioanisole, or even water (if your product is stable) will trap the tert-butyl cation, preventing side reactions.
-
-
Acid-Labile Groups: Your starting material or product may contain other acid-sensitive groups (e.g., acetals, some esters) that are being cleaved by the strong acid.
-
Reaction Time/Temperature: Leaving the reaction for too long or running it at elevated temperatures can promote side product formation.
-
Solution: Monitor the reaction closely by TLC or LCMS. Run the reaction at 0 °C and quench it as soon as the starting material is consumed.
-
Protocol: Clean Boc-Deprotection with Scavengers
-
Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Stir at 0 °C and monitor the reaction progress by TLC (stain with ninhydrin to visualize the free amine).
-
Upon completion (typically 1-2 hours), concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or DCM several times to remove excess TFA.
-
Proceed with purification or the next synthetic step.
Issue 3: Low Yield in Esterification/Etherification of the Alcohol
Q: I am attempting a Steglich esterification (DCC/DMAP) on the secondary alcohol, but the conversion is poor. What can I do to improve the yield?
A: The secondary alcohol in this compound is sterically hindered, which can make acylation or alkylation challenging. Standard coupling conditions may be too slow or inefficient.
Potential Causes & Solutions:
-
Steric Hindrance: As mentioned, the bulky Boc group impedes access to the hydroxyl group.
-
Solution 1: Switch to a more powerful coupling reagent system. For esterifications, using EDC (a more soluble carbodiimide) with a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is standard. For particularly stubborn cases, activating the carboxylic acid as an acid chloride or using a stronger coupling reagent like COMU or TBTU can be effective.[11]
-
Solution 2: For etherifications (e.g., Williamson synthesis), ensure you are using a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol, and consider a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride).
-
-
Reagent Degradation: DCC and EDC are sensitive to moisture. DMAP can degrade over time.
-
Solution: Use freshly opened or properly stored reagents.
-
-
Reaction Conditions: Standard room temperature conditions may not be sufficient.
-
Solution: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation barrier, but monitor for potential side reactions or racemization.
-
Data Table: Recommended Reagent Ratios for Esterification
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Substrate |
| Carboxylic Acid | 1.1 - 1.5 | Acylating Agent |
| EDC or DCC | 1.2 - 1.5 | Coupling Agent |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| Anhydrous Solvent (DCM/DMF) | - | Reaction Medium |
Logical Flow: Optimizing Acylation Reactions
Caption: Decision process for optimizing acylation of the hindered alcohol.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving stereoselectivity with N-Boc-(R)-1-amino-2-propanol
Technical Support Center: N-Boc-(R)-1-amino-2-propanol
A Senior Application Scientist's Guide to Enhancing Stereoselectivity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for leveraging this versatile chiral auxiliary. Here, we move beyond simple protocols to explain the underlying principles that govern stereoselectivity, helping you troubleshoot common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound.
Q1: What is this compound and what is its primary role in synthesis?
A1: this compound is a chiral amino alcohol.[1][2] In organic synthesis, it serves as a chiral auxiliary—a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3][4] Its primary role is to direct the formation of one specific stereoisomer over others, a process known as asymmetric synthesis, which is critical in the development of pharmaceuticals where a specific stereochemistry is often required for biological activity.[1][3]
Q2: Why is the N-Boc protecting group significant in this molecule?
A2: The tert-butyloxycarbonyl (Boc) group is an amine protecting group.[5][6] Its significance is threefold:
-
Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for selective reactions at other parts of the molecule.[5][6][7]
-
Selective Removal: It can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which often do not affect other common protecting groups.[7][8][9] This controlled reactivity is essential for multi-step synthesis.[1][7]
-
Prevention of Side Reactions: By protecting the amine, it prevents the nitrogen from acting as a competing nucleophile during subsequent synthetic steps.
Q3: How does this compound induce stereoselectivity?
A3: The mechanism of stereochemical control relies on creating a sterically defined environment around the reaction center. After attaching the auxiliary to a substrate (for example, forming an amide with a carboxylic acid), the chiral center of the auxiliary, along with its bulky tert-butyl group, blocks one face of the reactive intermediate (e.g., an enolate). This steric hindrance forces an incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer. In some cases, the hydroxyl group can participate in chelation with a metal center (e.g., a Lewis acid), creating a rigid, cyclic transition state that further enhances facial bias and, consequently, diastereoselectivity.[10][11]
Q4: What are the key steps in a typical workflow using a chiral auxiliary like this?
A4: The general workflow involves a three-step sequence:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction is performed, where the auxiliary directs the creation of a new stereocenter.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused.[3][12]
Troubleshooting Guide: Common Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Q: My reaction is proceeding, but I am obtaining a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?
A: Low diastereoselectivity is a common issue that indicates the energy difference between the two competing diastereomeric transition states is insufficient. Several factors can be optimized to enhance this energy gap.
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy barrier between the two transition states, leading to a loss of selectivity.[11]
-
Solvent Choice: The solvent influences the conformation and stability of the catalyst-substrate complex and the transition states.[10]
-
Solution: Conduct a solvent screen. Non-coordinating solvents like toluene or dichloromethane often give different results than coordinating solvents like THF. The ideal solvent will best stabilize the desired transition state.
-
-
Lewis Acid/Chelation: For reactions involving carbonyls (like aldol or alkylation reactions), chelation can be a powerful control element. The this compound auxiliary has a hydroxyl group that can participate in chelation.
-
Solution: If a non-chelating model is not providing selectivity, introduce a Lewis acid (e.g., TiCl₄, MgBr₂) to promote a more rigid, chelated transition state.[10] The choice and stoichiometry of the Lewis acid are critical and must be optimized.
-
-
Steric Bulk: The degree of facial shielding is dependent on the steric bulk of both the auxiliary and the reagents.
-
Solution: While you cannot change the auxiliary, you can sometimes influence the steric environment. For example, in enolate chemistry, using a bulkier base or changing the metal counterion (e.g., lithium vs. boron enolates) can impact the transition state geometry and improve selectivity.
-
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Difficulty with Boc Group Removal
Q: I am trying to cleave the Boc group after my reaction, but the reaction is either incomplete or I am seeing degradation of my product. What are my options?
A: While Boc deprotection is typically straightforward, its efficiency and selectivity can be highly substrate-dependent, especially in the presence of other acid-sensitive functional groups.[8][13]
Potential Causes & Solutions:
-
Insufficiently Acidic Conditions: The standard conditions may not be strong enough for your specific substrate.
-
Solution: While 20% TFA in DCM is common, you can try stronger conditions like neat TFA or 4M HCl in dioxane.[13] Monitor the reaction carefully by TLC to avoid over-exposure and degradation.
-
-
Product Instability to Strong Acid: Your desired product may contain other functional groups (e.g., esters, acetals) that are also labile to strong acids.[13]
-
Solution 1 (Milder Acids): Try milder acidic conditions. Aqueous phosphoric acid or generating HCl in situ from acetyl chloride in methanol can sometimes be effective.[14]
-
Solution 2 (Alternative Solvents): Fiddling with the solvent can help. Anhydrous conditions, such as HCl in dry dioxane, might protect acid-sensitive esters better than aqueous acids.[13]
-
Solution 3 (Thermal Deprotection): In some cases, thermal deprotection can be a viable, acid-free alternative. Refluxing the compound in a high-boiling solvent like dioxane or toluene may cleave the Boc group, though this requires careful optimization to avoid thermal decomposition of the product.[13]
-
-
Side Reactions from the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule (e.g., tryptophan or methionine residues in peptides).[5]
-
Solution: Add a scavenger to the reaction mixture. Anisole, cresol, or thiophenol are commonly used to trap the tert-butyl cation and prevent unwanted side reactions.[5]
-
Issue 3: Low or Inconsistent Yields
Q: My stereoselectivity is good, but my isolated yield is consistently low. What are the likely causes?
A: Low yield can stem from issues in the reaction itself, the workup, or the purification process.[15]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may be stalling before completion.
-
Solution: Ensure all reagents are pure and anhydrous, as moisture can quench reactive species like Lewis acids or enolates.[11] Re-evaluate stoichiometry; sometimes an excess of one reagent is necessary. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Product Instability During Workup: The product may be sensitive to the aqueous acid or base used during the workup quench.[15]
-
Solution: Test your product's stability. Before workup, take a small aliquot of the reaction mixture and treat it with your planned quench solution. Analyze by TLC to see if any degradation occurs. If so, you may need to find a milder quenching agent or a non-aqueous workup procedure.
-
-
Loss During Extraction/Purification:
-
Solution 1 (Aqueous Solubility): Highly polar products may have some solubility in the aqueous layer during extraction.[15] Before discarding the aqueous layer, re-extract it several times or back-extract it after neutralization to recover any dissolved product.
-
Solution 2 (Difficult Separation): The diastereomers, while chemically distinct, can sometimes be difficult to separate by standard column chromatography.[11] This can lead to significant mechanical loss. Try optimizing your mobile phase, using a high-resolution silica, or consider crystallization as an alternative purification method.
-
Experimental Protocols
The following are generalized, step-by-step methodologies. Note: These protocols must be optimized for your specific substrate.
Protocol 1: Attachment of Auxiliary to a Carboxylic Acid
This protocol describes the formation of an amide bond between the chiral auxiliary and a prochiral carboxylic acid.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and a coupling agent like EDC (1.1 eq) in anhydrous dichloromethane (DCM).
-
Activation: Add an activator such as HOBt (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Coupling: Add this compound (1.05 eq) to the solution, followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.
Protocol 2: Diastereoselective α-Alkylation of the Auxiliary-Substrate Adduct
This protocol details a typical alkylation reaction, creating a new stereocenter.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the amide adduct from Protocol 1 (1.0 eq) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated solution), dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add a solution of the electrophile (e.g., benzyl bromide) (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C. Monitor by TLC. Once the starting material is consumed, the reaction can be slowly warmed to a higher temperature if needed, but this may decrease diastereoselectivity.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to separate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final enantiomerically enriched product.
-
Dissolution: Dissolve the purified diastereomer from Protocol 2 (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Acidolysis: Cool the solution to 0 °C. Add the deprotection reagent (e.g., 4M HCl in dioxane, or a 1:1 mixture of TFA:DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material. Add a scavenger like anisole (1-2 eq) if the substrate is sensitive to the tert-butyl cation.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Isolation: The resulting product is often an amine salt. It can be isolated as such or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine. The cleaved auxiliary can often be recovered from the aqueous layer after basification and extraction for reuse.
Caption: General experimental workflow using a chiral auxiliary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
Technical Support Center: Purification of N-Boc-(R)-1-amino-2-propanol
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Boc-(R)-1-amino-2-propanol. This valuable chiral building block is integral to the synthesis of various pharmaceutical agents, and achieving high purity is paramount for downstream applications. This guide is structured to address common challenges encountered during purification, offering explanations grounded in chemical principles and providing actionable, field-proven protocols.
Section 1: Troubleshooting Guide for Common Purification Issues
This section addresses the most frequently encountered impurities and purification challenges in the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the root cause and providing step-by-step solutions.
Issue 1: Presence of Unreacted (R)-1-amino-2-propanol in the Final Product
Q: After my reaction and initial work-up, I'm observing a significant amount of the starting amino alcohol in my crude product according to TLC and NMR analysis. How can I effectively remove it?
A: The presence of unreacted (R)-1-amino-2-propanol is a common issue, often due to incomplete reaction or the use of insufficient Boc anhydride. Due to its basic nature and high polarity, the starting material can be challenging to remove by chromatography alone. An acid-base extraction is the most effective method to eliminate this impurity.
Causality: (R)-1-amino-2-propanol possesses a primary amine, which is basic. By washing the organic solution of the crude product with a dilute aqueous acid, the basic amine is protonated, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, leaving the neutral N-Boc protected product in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl) or a 5% aqueous solution of citric acid. Use approximately half the volume of the organic layer for each wash.
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to fully separate.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash one to two more times to ensure complete removal of the amino alcohol.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the starting amino alcohol.
Issue 2: Formation and Removal of Di-Boc Byproduct
Q: I'm observing a less polar spot on my TLC that I suspect is the di-Boc protected byproduct. What conditions favor its formation, and how can I remove it?
A: The formation of a di-tert-butoxycarbonyl (di-Boc) derivative, where the hydroxyl group is also protected, can occur, especially under forcing conditions or with the use of certain catalysts. While amines are generally more nucleophilic than alcohols, prolonged reaction times, high temperatures, or the presence of a highly active catalyst like 4-dimethylaminopyridine (DMAP) can promote the formation of this byproduct.[1]
Causality: The di-Boc byproduct is formed when the hydroxyl group of the initially formed this compound attacks a molecule of di-tert-butyl dicarbonate. This is an O-acylation reaction and is generally slower than the initial N-acylation.
To minimize its formation, it is recommended to:
-
Use a controlled amount of Boc anhydride (typically 1.0-1.2 equivalents).[1]
-
Avoid using highly active catalysts like DMAP if possible.
-
Maintain a lower reaction temperature (0 °C to room temperature).[1]
Purification Strategy: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the desired mono-Boc product from the less polar di-Boc byproduct.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A good starting point is a gradient from 10% to 50% ethyl acetate in hexanes. The exact gradient should be optimized based on TLC analysis.
-
TLC Analysis for Solvent System Selection: Before running the column, determine an appropriate solvent system using TLC. The ideal system should provide good separation between the product (Rf ~0.3-0.4) and the di-Boc byproduct (higher Rf).
-
Column Packing and Loading: Pack the column with silica gel as a slurry in the initial, less polar eluent. The crude product can be loaded directly if it's an oil, or pre-adsorbed onto a small amount of silica gel for dry loading if it's a solid or viscous oil.
-
Elution: Run the column with the determined gradient, collecting fractions and monitoring by TLC to isolate the pure this compound.
Issue 3: Formation of Oxazolidinone Byproduct
Q: My product is contaminated with a cyclic byproduct, which I believe is an oxazolidinone. How is this formed and what is the best way to remove it?
A: The formation of a 2-oxazolidinone is a potential side reaction when protecting 1,2-amino alcohols. This intramolecular cyclization can be promoted by certain reaction conditions.[2]
Causality: The formation of the oxazolidinone ring from 1,2-amino alcohols can occur through the reaction of the amino alcohol with a carbonyl source.[3] In the context of Boc protection, it is plausible that an intermediate, or even the final N-Boc product, undergoes intramolecular cyclization with the loss of tert-butanol. This process can sometimes be favored at elevated temperatures or in the presence of certain catalysts. Some literature suggests that conducting the N-tert-butyloxycarbonylation in water can suppress oxazolidinone formation.[2]
Purification Strategy: Flash Column Chromatography and/or Recrystallization
The polarity of the oxazolidinone byproduct is often similar to the desired product, which can make separation by chromatography challenging but achievable with careful optimization of the eluent system. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Experimental Protocol: Purification
-
Flash Column Chromatography: Utilize a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). For example, a gradient of 0-10% methanol in dichloromethane can be effective. Careful monitoring of fractions by TLC is crucial.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization can be a highly effective purification technique.
-
Solvent Screening: Screen for a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the oxazolidinone impurity remains in solution. Common solvent systems for recrystallization include ethyl acetate/hexanes, diethyl ether/hexanes, or acetone/water.[4]
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a pair). Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil, making it difficult to handle and purify. How can I solidify it?
A1: It is not uncommon for N-Boc protected amino alcohols to be oils or low-melting solids. To induce solidification, you can try trituration with a non-polar solvent like hexanes or pentane. This involves adding the solvent to the oil and stirring or sonicating, which can often induce crystallization. If that fails, attempting a recrystallization from a suitable solvent pair as described above may yield a solid product. Storing the oil under high vacuum for an extended period can also sometimes promote solidification by removing trace solvents.
Q2: How can I effectively remove residual di-tert-butyl dicarbonate (Boc anhydride) from my reaction mixture?
A2: Excess Boc anhydride can often be removed by co-evaporation with a solvent like toluene under reduced pressure. For more stubborn cases, you can quench the excess reagent by adding a small amount of a nucleophilic amine scavenger, such as N,N-dimethylethylenediamine, or by washing the organic layer with a dilute solution of ammonium hydroxide, provided your product is stable to basic conditions.
Q3: What is the best way to monitor the progress of the Boc protection reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between the starting material (polar, stays near the baseline) and the product (less polar, higher Rf value). Staining the TLC plate with ninhydrin is particularly useful as it will stain the primary amine of the starting material (typically a purple or yellow spot) but will not stain the protected product.
Q4: What are the recommended analytical methods for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[5] A reverse-phase C18 column with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid as a modifier) is a good starting point. Chiral HPLC can also be employed to confirm the enantiomeric purity of the product.[][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to detect impurities.
Table 1: Summary of Common Impurities and Recommended Purification Strategies
| Impurity | Typical Rf (relative to product) | Primary Removal Method | Secondary Removal Method |
| (R)-1-amino-2-propanol | Lower | Acid-Base Extraction | Flash Chromatography |
| Di-Boc Byproduct | Higher | Flash Column Chromatography | Recrystallization |
| Oxazolidinone Byproduct | Similar | Flash Column Chromatography | Recrystallization |
| Di-tert-butyl dicarbonate | Higher | Quenching/Washing, Vacuum | Flash Column Chromatography |
Section 3: Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: A typical multi-step purification workflow.
Diagram 2: Impurity Formation Pathways
Caption: Pathways for the formation of common byproducts.
References
N-Boc-(R)-1-amino-2-propanol handling and safety precautions
Welcome to the comprehensive technical support guide for N-Boc-(R)-1-amino-2-propanol (CAS: 119768-44-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling, storage, and effective use of this versatile chiral building block. This guide consolidates field-proven insights and troubleshooting protocols to address common challenges encountered during its application in complex organic synthesis.
Section 1: Compound Profile and Properties
This compound is a valuable chiral amino alcohol widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at the secondary alcohol.[2] This strategic protection is crucial for multi-step synthetic pathways where the amine's nucleophilicity needs to be temporarily masked.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119768-44-4 | [1][3] |
| Molecular Formula | C₈H₁₇NO₃ | [1][3] |
| Molecular Weight | 175.23 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 95-100 °C at 1.2 mmHg | [1] |
| Storage Temperature | 2-8°C | [1] |
Section 2: Handling and Safety Precautions
A thorough review of the Safety Data Sheet (SDS) from Thermo Fisher Scientific indicates that this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as a matter of good laboratory practice, appropriate safety measures should always be implemented.
Personal Protective Equipment (PPE)
Even in the absence of a formal hazard classification, the use of standard PPE is recommended to minimize exposure and ensure a safe working environment.
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat is sufficient for routine handling.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. While the Boc group is generally stable, prolonged exposure to acidic conditions can lead to premature deprotection.
Spill and Disposal Procedures
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc group in this molecule?
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine.[2] This prevents the amine from participating in reactions, allowing for selective chemical transformations at the secondary hydroxyl group.[2] The Boc group is stable under a wide range of non-acidic conditions.[4]
Q2: Under what conditions is the Boc group on this compound stable?
The Boc group is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.[4][5]
Q3: What are the standard conditions for removing the Boc group?
The Boc group is labile under acidic conditions.[2][] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2][]
Q4: Can I use this compound in aqueous media?
While the compound itself has some solubility in water, reactions are typically performed in organic solvents. The Boc group is stable in aqueous conditions in the absence of strong acids.
Section 4: Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in synthetic protocols.
Troubleshooting Boc-Protection of (R)-1-amino-2-propanol
While you are likely using the pre-protected compound, understanding potential issues during its synthesis can be insightful.
Issue 1: Incomplete reaction or low yield during Boc-protection.
-
Probable Cause: Insufficient amount of di-tert-butyl dicarbonate (Boc₂O) or base. The reaction requires a base, such as triethylamine, to proceed efficiently.[2]
-
Solution: Ensure at least a stoichiometric amount of Boc₂O and a suitable base are used. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amino alcohol.
Issue 2: Formation of an unexpected side product.
-
Probable Cause: With amino alcohols, there is a possibility of forming oxazolidinone as a side product, although this is less common under standard Boc protection conditions.[4]
-
Solution: Use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to prevent the formation of oxazolidinones and other side products.[4]
Troubleshooting Reactions Involving the Hydroxyl Group
Issue 3: Low reactivity of the secondary alcohol.
-
Probable Cause: Steric hindrance from the adjacent Boc-protected amine might slightly reduce the reactivity of the secondary alcohol compared to a less hindered alcohol.
-
Solution: For reactions like esterification or etherification, using more forcing conditions (e.g., elevated temperature, longer reaction times, or more reactive reagents) may be necessary. The choice of a suitable activating agent is also critical.
Issue 4: Unwanted reaction at the Boc-protected amine.
-
Probable Cause: While generally stable, extremely harsh conditions might lead to partial deprotection or side reactions. The Boc group's stability is not absolute.
-
Solution: Ensure that the reaction conditions are compatible with the Boc group. Avoid strong acids. If basic conditions are used, ensure they are not excessively strong to the point of promoting isocyanate formation.[5]
Troubleshooting Boc-Deprotection
Issue 5: Incomplete removal of the Boc group.
-
Probable Cause 1: Insufficient acid strength or concentration.
-
Solution 1: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like HCl in dioxane.[7]
-
Probable Cause 2: Short reaction time or low temperature.
-
Solution 2: Extend the reaction time and monitor progress by TLC. If the starting material persists, consider allowing the reaction to warm to room temperature if it is being run at 0°C.
Issue 6: Degradation of the product upon Boc deprotection.
-
Probable Cause: The newly formed free amine or other functional groups in the molecule may be sensitive to the strong acidic conditions required for deprotection.
-
Solution: Use milder deprotection conditions. For acid-sensitive substrates, consider alternatives to strong acids.[7] Water in the reaction mixture can also lead to side reactions like ester hydrolysis if esters are present.[7] Ensure anhydrous conditions if necessary.
Section 5: Experimental Protocols & Visualizations
General Boc-Deprotection Protocol
This protocol outlines a standard procedure for the removal of the Boc protecting group.
-
Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., 20-50% trifluoroacetic acid in dichloromethane, or a 4M solution of HCl in dioxane).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt).
-
If the free amine is desired, perform a basic workup.
Visualization of Key Processes
Diagram 1: Boc-Protection Workflow
Caption: A simplified workflow for the Boc-protection of (R)-1-amino-2-propanol.
Diagram 2: Boc-Deprotection Decision Tree
Caption: A decision-making workflow for the deprotection of a Boc-protected amine.
References
Preventing racemization in N-Boc-(R)-1-amino-2-propanol reactions
A Guide to Preserving Stereochemical Integrity in Synthetic Transformations
Welcome to the Technical Support Center for N-Boc-(R)-1-amino-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing racemization during chemical reactions involving this critical chiral building block. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure the stereochemical integrity of your synthetic intermediates.
Understanding the Challenge: The Fragility of a Chiral Center
This compound is a valuable synthon in pharmaceutical and fine chemical synthesis due to its defined stereochemistry. However, the chiral center at the secondary alcohol is susceptible to racemization under various reaction conditions. This loss of stereochemical purity can lead to undesired side products, reduced efficacy of the final active pharmaceutical ingredient (API), and complex purification challenges. This guide will provide you with the knowledge and tools to mitigate these risks.
Troubleshooting Guide: Identifying and Solving Racemization Issues
This section addresses common experimental observations that may indicate racemization and provides actionable solutions.
Issue 1: Unexpected Diastereomers or Enantiomers in Product Mixture
-
Observation: Chiral HPLC, NMR with a chiral shift reagent, or polarimetry indicates the presence of the undesired (S)-enantiomer or related diastereomers in the product.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Harsh pH Conditions | Strong acids can lead to transient removal of the Boc-protecting group, exposing the free amine which can catalyze epimerization. Strong bases can deprotonate the hydroxyl group or the α-carbon, leading to a planar intermediate that can be protonated from either face.[1][2] | Acids: Use buffered systems or mild acids like pyridinium p-toluenesulfonate (PPTS). For Boc deprotection, consider milder alternatives to strong acids if subsequent steps are sensitive.[2] Bases: Employ sterically hindered, non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of strong inorganic bases like NaOH or KOH.[1] |
| Elevated Temperatures | High temperatures can provide the activation energy needed for racemization pathways, especially during prolonged reaction times or distillations. It can also lead to the thermal decomposition of the Boc group. | Maintain the lowest effective temperature for the reaction. Monitor reaction progress closely to avoid unnecessarily long heating times. During workup, use a rotary evaporator with a cold water bath for solvent removal.[1] |
| Inappropriate Oxidation Reagent | Some oxidation reagents, particularly those requiring harsh conditions, can promote epimerization of the adjacent chiral center. | Utilize mild oxidation conditions. Dess-Martin Periodinane (DMP) is known to oxidize N-protected amino alcohols without causing epimerization.[3] Swern oxidation, while often effective, should be performed at very low temperatures (e.g., -78 °C) to minimize side reactions. |
| Acidic Silica Gel during Chromatography | Standard silica gel is slightly acidic and can cause racemization of sensitive compounds during purification.[1] | Neutralize the silica gel before use by washing it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane). Alternatively, consider using a different stationary phase like neutral alumina.[1] |
Issue 2: Incomplete Reaction or Formation of Side Products During Hydroxyl Group Modification
-
Observation: Besides the desired product, you observe starting material and/or unexpected byproducts, which may include the epimerized product.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The Boc-protecting group can sterically hinder the approach of reagents to the hydroxyl group, leading to sluggish reactions. | For reactions like the Mitsunobu reaction, ensure the use of an appropriate phosphine and azodicarboxylate combination. While the Mitsunobu reaction proceeds with inversion of configuration, incomplete reaction can complicate purification.[4][5] |
| Side Reactions of the Boc Group | Under strongly basic conditions, the N-H proton of the Boc-carbamate can be deprotonated, potentially leading to side reactions.[2] | As mentioned previously, use sterically hindered organic bases and avoid strong inorganic bases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The most probable mechanism involves the deprotonation of the hydroxyl group or the proton on the chiral carbon under basic conditions, or transient deprotection of the Boc group under acidic conditions, leading to the formation of a planar intermediate (an enolate or an imine-like species). Reprotonation can then occur from either face, resulting in a mixture of enantiomers.
Caption: General mechanism of racemization.
Q2: Are there specific reaction types that are notorious for causing racemization with this substrate?
A2: Reactions that generate a carbocation or a carbanion at or adjacent to the chiral center are high-risk. For instance, oxidation reactions under harsh conditions or substitution reactions that proceed through an elimination-addition mechanism should be approached with caution. However, well-established stereospecific reactions like the Mitsunobu reaction (inversion) and Dess-Martin periodinane oxidation (retention of configuration at the adjacent center) are generally safe when performed correctly.[3][4][5]
Q3: How can I confirm the stereochemical purity of my product?
A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). Other techniques include Nuclear Magnetic Resonance (NMR) using chiral shift reagents, or by converting the product into a diastereomeric derivative with a chiral auxiliary and analyzing the resulting mixture by standard NMR or chromatography. Optical rotation measurement using a polarimeter can indicate the presence of the desired enantiomer but is less accurate for determining enantiomeric excess (ee).
Q4: Can the Boc protecting group itself contribute to racemization?
A4: Indirectly, yes. The Boc group is designed to be stable under many conditions but is labile to acid.[2] If even a small amount of the Boc group is cleaved, the resulting free amine can act as an internal base, potentially catalyzing racemization, especially at elevated temperatures. Therefore, maintaining reaction conditions that preserve the Boc group is crucial for preserving stereochemistry.
Recommended Experimental Protocols
Here are step-by-step protocols for common transformations of this compound, designed to minimize the risk of racemization.
Protocol 1: Oxidation to N-Boc-(R)-1-amino-2-propanone using Dess-Martin Periodinane (DMP)
This protocol is advantageous due to its mild, neutral pH conditions, which are less likely to cause epimerization compared to other oxidation methods.[3]
Caption: Workflow for DMP Oxidation.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (DMP) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Inversion of Stereochemistry via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol with a suitable nucleophile, such as a carboxylic acid.[4][5]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and a suitable carboxylic acid (e.g., benzoic acid) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Purify the residue directly by flash column chromatography on neutralized silica gel to obtain the desired ester with inverted stereochemistry.
References
Technical Support Center: Optimizing N-Boc Protection & Deprotection
Welcome to the technical support center for N-Boc protection and deprotection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemistry involved. This guide is structured to help you troubleshoot common issues and optimize your solvent conditions for clean, efficient, and reproducible results. The tert-butyloxycarbonyl (Boc) group is a vital tool in modern organic synthesis, prized for its stability and predictable reactivity.[1][2] However, like any chemical transformation, nuances in reaction conditions, particularly the choice of solvent, can significantly impact the outcome.
This resource is designed to be a dynamic, field-proven guide. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you to make informed decisions in your own work.
Troubleshooting Guide & FAQs
Here, we address specific issues that researchers frequently encounter during N-Boc protection and deprotection reactions. The solutions provided are grounded in mechanistic principles and practical laboratory experience.
Part 1: N-Boc Protection of Amines
Question 1: My N-Boc protection reaction is sluggish or incomplete, especially with an electron-deficient or sterically hindered amine. What can I do?
This is a common issue stemming from the reduced nucleophilicity of the amine. While aliphatic amines react quickly with di-tert-butyl dicarbonate (Boc₂O), aromatic or hindered amines can be challenging.[3]
Causality & Solution:
-
Solvent Choice is Critical: The solvent plays a key role in solvating the amine and stabilizing reaction intermediates.
-
Protic Solvents: Alcoholic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) can significantly accelerate the rate of Boc protection for aromatic amines, even without a base.[3] This is because the alcohol can form hydrogen bonds that activate the Boc anhydride.
-
Aprotic Solvents: For general purposes, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) are effective.[4] If solubility is an issue, a biphasic system (e.g., Chloroform/Water with a phase-transfer catalyst) or a THF/water mixture can be employed.[5][6]
-
-
Increase Reactivity:
-
Add a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate. Use it in catalytic amounts (0.1-0.5 equiv).[6]
-
Increase Temperature: Gently heating the reaction to 40-55°C can often drive a sluggish reaction to completion.[5]
-
-
Base Selection: While not always strictly necessary, a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often used to neutralize the acidic byproduct, driving the reaction forward.[7] For amino acids, an inorganic base like sodium bicarbonate or sodium hydroxide in an aqueous medium is common.[5][6]
Question 2: I'm observing poor solubility of my amine starting material. How should I adjust my solvent conditions?
Poor solubility is a frequent hurdle, especially with zwitterionic compounds like amino acids or highly polar amines.[6][8]
Causality & Solution:
-
Like Dissolves Like: Match the solvent polarity to your substrate.
-
For Polar/Zwitterionic Amines: Aqueous solvent systems are often the solution. A mixture of Water/THF or Water/Dioxane provides a good balance of polarity to dissolve both the amine and the less polar Boc₂O.[5][9] Using a base like NaOH or NaHCO₃ in these systems also helps by forming the more soluble salt of the amine.[6]
-
Solvent Mixtures: A 10/10/7 mixture of water, methanol, and triethylamine has been reported as an effective system for dissolving aminoglycosides for Boc protection.
-
Part 2: N-Boc Deprotection
Question 3: My N-Boc deprotection is incomplete or slow, even with Trifluoroacetic Acid (TFA). What's going wrong?
An incomplete deprotection is typically due to insufficient acid strength, concentration, or reaction time for a given substrate.[10][11]
Causality & Solution:
-
Acid Concentration and Strength: The cleavage of the Boc group is an acid-catalyzed process.[11] The reaction rate often shows a second-order dependence on the acid concentration.[11]
-
Increase TFA Concentration: A standard starting point is 20-50% TFA in DCM (v/v).[12][13] If the reaction is slow, you can increase the concentration. For very resistant substrates, neat TFA may be required for a short period, but be mindful of potential side reactions.[10]
-
Switch to a Stronger Acid System: A 4M solution of Hydrogen Chloride (HCl) in 1,4-dioxane or ethyl acetate is generally considered more potent than TFA/DCM and can be an effective alternative.[10][13][14]
-
-
Temperature and Time: Deprotection is a kinetic process.
-
Most deprotections are run at 0°C to room temperature.[11] If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) can be beneficial, but this may also increase side reactions.[13]
-
Ensure you are allowing sufficient reaction time. Monitor progress by TLC or LC-MS until the starting material is fully consumed.[11][12]
-
-
Solvent Choice: The solvent must fully dissolve the substrate. DCM is the most common and effective solvent for TFA-mediated deprotections.[11] Ethers like THF or 2-MeTHF are increasingly used as greener alternatives to dioxane for HCl-based methods.[14]
Question 4: I'm seeing side products resulting from tert-butylation of my molecule. How can I prevent this?
This is a very common and critical issue. The mechanism of Boc deprotection generates a reactive tert-butyl cation (t-Bu⁺).[11][15] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule, particularly electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (like methionine).[11][13]
Causality & Solution:
-
Use a Scavenger: The most effective strategy is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your substrate, effectively trapping it.[13]
-
Choosing the Right Scavenger: The choice depends on the sensitive functional groups present in your molecule.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General, highly effective carbocation scavenger. Protects Trp, Met. | 1-5% (v/v)[13] | Reduces oxidation of sulfur-containing residues. |
| Anisole | General scavenger, prevents alkylation of Trp. | 2.5-5% (v/v) | Can be alkylated itself. |
| Thioanisole | Protects Trp and Met from tert-butylation. | 2.5-5% (v/v) | Avoid if your peptide contains Cys(Trt) as it can cause deprotection. |
| 1,2-Ethanedithiol (EDT) | Effective in preventing side reactions with Trp. | 2.5% (v/v) | Strong odor. |
| Water | Acts as a nucleophilic trap for the tert-butyl cation. | 2.5-5% (v/v)[13] | Often included in scavenger "cocktails". |
Question 5: My compound contains other acid-sensitive functional groups (e.g., esters, acetals). How can I deprotect the Boc group without cleaving them?
This requires moving away from the standard strong acid conditions. Fortunately, several milder, alternative methods exist.
Causality & Solution:
-
Selectivity is Key: The goal is to find conditions that are acidic enough to cleave the Boc group but not other, more labile groups.
-
Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA), which are less harsh than TFA or HCl.[10]
-
Lewis Acid-Mediated Deprotection: Lewis acids like Zinc Bromide (ZnBr₂) in an inert solvent (e.g., DCM) can effectively cleave Boc groups, often under milder, non-protic conditions.[4][10][16]
-
Thermal Deprotection: In the absence of any acid, simply heating the Boc-protected compound can cause deprotection. This can be done neat or in a high-boiling solvent like diphenyl ether.[17] More recently, thermal deprotection in continuous flow reactors using solvents like methanol or TFE has been shown to be highly efficient.[1][18]
-
Other Non-Acidic Methods: For extremely sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in boiling water have been reported.[1]
-
Visualizing the Chemistry: Mechanisms & Workflows
A clear understanding of the underlying mechanisms and decision-making processes is crucial for effective troubleshooting.
Boc Protection Mechanism
Caption: Nucleophilic attack of the amine on Boc anhydride leads to the protected carbamate.[2]
Boc Deprotection Mechanism (Acid-Catalyzed)
Caption: Acid protonates the Boc group, leading to cleavage and formation of a stable t-butyl cation.[12][15][19]
Troubleshooting Workflow: Selecting a Deprotection Strategy
Caption: A decision tree to guide the selection of an appropriate Boc deprotection method.[1]
Experimental Protocols
These protocols provide a starting point for optimization. Always monitor your reactions by an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time.
Protocol 1: General N-Boc Protection of a Primary Amine[10]
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., DCM, THF, or a 2:1 H₂O/THF mixture). If using an organic solvent, add a base like triethylamine (1.5 - 3.0 equiv).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv) portion-wise or as a solution in the reaction solvent.
-
Stirring: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring for completion.
-
Work-up:
-
Organic Solvent: Dilute with the solvent, wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Aqueous Solvent: Acidify the reaction mixture to protonate any carboxylates (if present) and extract the product with an organic solvent like ethyl acetate.[6]
-
-
Purification: The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Standard N-Boc Deprotection with TFA/DCM[12][13]
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[12]
-
Setup: Dissolve the Boc-protected amine in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.
-
Scavenger Addition (if needed): If your substrate is sensitive to tert-butylation, add the appropriate scavenger (e.g., TIS, 2.5-5% v/v).[11][13]
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[11] The product will be the trifluoroacetate salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate or another mild base. Dry and concentrate to yield the neutral product.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. jk-sci.com [jk-sci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Navigating Boc Deprotection: A Technical Guide to Managing t-Butyl Cation Side Products
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the formation of unwanted side products arising from the reactive t-butyl cation.
The Challenge: The Highly Reactive t-Butyl Cation
The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3][4] Upon treatment with a strong acid, such as trifluoroacetic acid (TFA), the Boc group is cleaved, releasing this electrophilic carbocation.[1][2][5] This cation can then react with any nucleophilic sites within your molecule, leading to undesired alkylation.[1][2][5][6] A common indicator of this side reaction is the observation of unexpected peaks in HPLC/LC-MS analysis, often corresponding to a mass increase of +56 Da.[3][5]
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Boc_Amine [label="Boc-Protected Amine"]; Protonated_Boc [label="Protonated Boc Group"]; Carbamic_Acid [label="Carbamic Acid"]; Free_Amine [label="Free Amine + CO2"]; tButyl_Cation [label="t-Butyl Cation (t-Bu+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Products [label="Alkylated Side Products", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Boc_Amine -> Protonated_Boc [label="+ H+ (TFA)"]; Protonated_Boc -> Carbamic_Acid [label="Cleavage"]; Protonated_Boc -> tButyl_Cation; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; tButyl_Cation -> Side_Products [label="+ Nucleophile (Substrate)"]; } dot
Figure 1: Acid-catalyzed Boc deprotection and formation of the t-butyl cation.Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during Boc deprotection, offering probable causes and actionable solutions.
Issue 1: My LC-MS analysis shows a significant peak with a +56 Da mass shift after deprotection.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where the t-butyl cation has alkylated a nucleophilic site on your molecule.[3][5]
-
Solution: The most effective strategy is to incorporate a "scavenger" into your deprotection cocktail.[2] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your substrate, effectively trapping the carbocation before it can cause unwanted side reactions.[2][5][7]
Issue 2: My deprotection reaction is sluggish or incomplete, even with extended reaction times.
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[8]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[8]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, requiring more forceful conditions for complete removal.[5][7][8]
-
-
Solutions:
-
Gradually increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in dichloromethane).[1]
-
Allow the reaction to warm to room temperature if it is being conducted at a lower temperature.[8]
-
For highly resistant substrates, using neat TFA for a short period might be effective, but ensure your substrate is stable under these harsh conditions.[8]
-
Consider using a stronger acid system, such as 4M HCl in dioxane.[5][7]
-
Issue 3: I am observing side products other than tert-butylation, such as trifluoroacetylation.
-
Possible Cause: In the presence of TFA, the t-butyl cation can form t-butyl trifluoroacetate, which is also a potent alkylating agent.[9] Additionally, under certain conditions, TFA can directly acylate free hydroxyl or amine groups.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are most susceptible to tert-butylation?
A1: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[5][7] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[2][5]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][5]
Q2: How do I choose the right scavenger for my experiment?
A2: The choice of scavenger depends on the specific nucleophiles present in your substrate. A scavenger cocktail is often more effective than a single scavenger.[3]
| Sensitive Residue(s) | Recommended Scavenger(s) | Purpose |
| General Purpose | Triisopropylsilane (TIS), Water | TIS is a highly effective carbocation scavenger.[2] Water traps the cation to form tert-butanol.[2] |
| Tryptophan (Trp) | Triethylsilane (TES), TIS, Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are very effective at preventing tert-butylation.[5] EDT can also prevent acid-catalyzed oxidation of tryptophan.[5] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | Thioanisole is particularly effective at preventing S-alkylation.[1][3] DMS helps prevent oxidation.[11] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | EDT is a commonly used scavenger to protect the free thiol group.[1][3] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the t-butyl cation.[5] |
Q3: What are some common scavenger cocktails?
A3:
-
Standard Cocktail: A common general-purpose cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1][7]
-
Reagent K: For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is often employed.[3][11]
Q4: Are there alternative, milder methods for Boc deprotection that avoid strong acids?
A4: Yes, for substrates sensitive to strong acids, several alternative methods can be considered:
-
Milder Acidic Conditions: Milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid can be effective.[8]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative.[8]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or methanol can achieve deprotection.[8][12]
-
Oxalyl Chloride in Methanol: This method has been shown to be mild and selective for a diverse range of substrates, proceeding at room temperature.[12][13]
dot graph "Scavenger_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
tButyl_Cation [label="t-Butyl Cation (t-Bu+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger (e.g., TIS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapped_Cation [label="Trapped Cation/\nInert Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Nucleophilic Substrate"]; Side_Product [label="Alkylated Side Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
tButyl_Cation -> Trapped_Cation [label="Fast Reaction"]; Scavenger -> Trapped_Cation; tButyl_Cation -> Side_Product [label="Slow Reaction (Inhibited)", style=dashed]; Substrate -> Side_Product [style=dashed]; } dot
Figure 2: The role of scavengers in trapping the t-butyl cation.Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
This protocol is a general guideline for the deprotection of a Boc-protected compound using a standard scavenger cocktail.
-
Preparation: Dissolve the Boc-protected substrate (1.0 equivalent) in an appropriate anhydrous solvent, such as dichloromethane (DCM).
-
Scavenger Addition: In a well-ventilated fume hood, prepare the deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1] Add the freshly prepared cocktail to the substrate solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine TFA salt can often be used directly in the next step.[1] Alternatively, if the free amine is required, the residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2]
Protocol 2: Milder Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates that are sensitive to strong acids.
-
Preparation: Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[13]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[13]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess reagent. The resulting product can then be purified by standard methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
N-Boc-(R)-1-amino-2-propanol stability issues in acidic media
Welcome to the technical support guide for N-Boc-(R)-1-amino-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this chiral building block, particularly during the critical acid-mediated deprotection step. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient use of this reagent in your synthetic workflows.
Introduction: Understanding the Core Challenge
This compound is a valuable chiral intermediate in pharmaceutical synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability under basic and nucleophilic conditions, allowing for selective manipulation of other functional groups within a molecule.[3][4] However, its inherent lability in acidic media, the very property that makes it a useful protecting group, can also be a source of significant experimental challenges.[5][6] Incomplete reactions, side-product formation, and degradation of sensitive substrates are common hurdles. This guide will illuminate the mechanistic underpinnings of these issues and provide actionable, field-proven solutions.
The acid-catalyzed cleavage of the Boc group proceeds via protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a highly reactive tert-butyl cation (t-Bu⁺).[7][8][9] The fate of this electrophilic cation is central to many of the stability issues encountered.
Troubleshooting Guide: From Incomplete Reactions to Unexpected Byproducts
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Issue 1: Incomplete or Slow Deprotection
Question: I've been stirring my this compound with 20% TFA in DCM for several hours, but TLC analysis (stained with ninhydrin) shows a significant amount of starting material remaining. What's going wrong?
Probable Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[10] A 20% TFA solution may be too mild for complete conversion in a reasonable timeframe.
-
Low Reaction Temperature: Most Boc deprotections are run at room temperature.[6] If your lab is particularly cold, this can slow the reaction rate.
-
Recommended Action: Ensure the reaction is running at ambient temperature (20-25°C). Gentle warming can be attempted, but must be done with caution if other temperature-sensitive groups are present.[13]
-
-
Inadequate Reaction Time: While many deprotections are complete within 30-120 minutes, sterically hindered or electronically deactivated substrates may require longer.[5][13]
-
Recommended Action: Continue to monitor the reaction by TLC every hour. If the reaction stalls, consider the other troubleshooting steps before extending the time indefinitely.
-
Issue 2: Formation of an Unexpected, Less Polar Byproduct
Question: After deprotection and workup, my NMR spectrum shows the desired product, but also significant peaks corresponding to a t-butyl group attached elsewhere on my molecule. What is this side reaction?
Probable Cause & Solution:
-
t-Butylation by the Tert-Butyl Cation: The tert-butyl cation generated during deprotection is a potent electrophile.[8][14] If your molecule contains other nucleophilic sites (e.g., electron-rich aromatic rings like tryptophan, or sulfur-containing residues like methionine), it can be susceptible to alkylation by this cation.[5][9]
-
Recommended Action: Employ a Scavenger. Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-butyl cation before it can react with your substrate.[5][9]
-
Add a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture along with the acid.
-
A common cleavage "cocktail" for sensitive substrates is 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Issue 3: Product Degradation or Loss of Other Acid-Sensitive Groups
Question: The Boc group was successfully removed, but my final product yield is low, and I suspect another part of my molecule, like a t-butyl ester, was also cleaved. How can I achieve selective deprotection?
Probable Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids like TFA or concentrated HCl are not selective and will cleave other acid-labile groups.[9][14] The Boc group is generally one of the most acid-sensitive protecting groups, allowing for a window of selectivity if conditions are carefully controlled.[14]
-
Recommended Actions:
-
Use Milder Acidic Conditions: Attempt the deprotection with a weaker acid or a lower concentration. For example, 1-2M HCl in an organic solvent can sometimes be selective.[9] Using aqueous phosphoric acid has also been reported as a milder alternative.[3]
-
Strictly Anhydrous Conditions: For substrates with acid-sensitive esters, using anhydrous HCl gas bubbled through a dry solvent can sometimes provide better selectivity than aqueous acids or TFA.[12]
-
Alternative Deprotection Methods: If acid sensitivity is a major concern, consider non-acidic methods. Thermal deprotection (heating in a high-boiling solvent like dioxane or toluene) can be effective, though it requires higher temperatures.[15][16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection? A1: The process begins with the protonation of the carbamate oxygen by an acid.[7][9] This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine.[8][17] The liberated amine is then protonated by the excess acid in the medium, typically yielding an amine salt (e.g., trifluoroacetate or hydrochloride salt).[7]
Q2: Why is it important to avoid running Boc deprotection in a sealed vessel? A2: The deprotection reaction liberates both carbon dioxide (CO₂) and, from the subsequent reaction of the tert-butyl cation, isobutylene gas.[7][8] In a closed system, the buildup of these gases can lead to a dangerous increase in pressure. Always ensure the reaction vessel is open to the atmosphere or equipped with a pressure-relief system.[17]
Q3: Can I use Lewis acids for Boc deprotection? A3: Yes, Lewis acids such as ZnBr₂ in CH₂Cl₂ or CeCl₃·7H₂O-NaI have been used for Boc deprotection.[17][18] These can sometimes offer different selectivity compared to Brønsted acids and may be advantageous for specific substrates.
Q4: How should I store this compound? A4: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[19][20] It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents and acids.[21][22]
Q5: How do I monitor the progress of the deprotection reaction? A5: Thin Layer Chromatography (TLC) is the most common and effective method.[13] The deprotected amine product will have a significantly different Rf value (typically much lower, or baseline) compared to the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or yellow) with the newly formed primary amine, while the Boc-protected starting material will not stain.[13]
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key chemical transformation and a recommended experimental workflow.
Diagram 1: Acid-Catalyzed Deprotection Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. jk-sci.com [jk-sci.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 21. peptide.com [peptide.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Monitoring N-Boc-(R)-1-amino-2-propanol Synthesis
An essential, yet often challenging, aspect of synthetic chemistry is the real-time monitoring of a reaction's progress. For the synthesis of N-Boc-(R)-1-amino-2-propanol, Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and powerful analytical tool to track the consumption of the starting material and the formation of the product.[1]
This guide, structured as a technical support center, provides practical, field-tested advice to help you overcome common challenges encountered when using TLC for this specific application. As Senior Application Scientists, we aim to explain not just the how, but the why behind each step, ensuring your success in the lab.
Troubleshooting Guide
Question: My spots are streaking badly down the plate. What's happening and how do I fix it?
Answer: Spot streaking is a common issue, particularly with amines and polar compounds.[2] There are two primary causes in this context:
-
Sample Overloading: You may have spotted too much of your reaction mixture on the plate.[3] This saturates the silica gel, leading to a continuous "streak" rather than a compact spot as the mobile phase struggles to move the excess material.
-
Solution: Dilute your reaction mixture sample (e.g., 1 drop in 0.5 mL of a solvent like dichloromethane or ethyl acetate) before spotting. Additionally, apply the sample in small, repeated applications to the same point, allowing the solvent to dry completely between each application to keep the initial spot size minimal.[3][4]
-
-
Interaction with Silica Gel: Silica gel is weakly acidic. Primary amines, like the (R)-1-amino-2-propanol starting material, can interact strongly and sometimes irreversibly with these acidic sites, causing tailing or streaking.[5] While the N-Boc protected product is less basic, it can still exhibit this behavior.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica plate. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[6] For example, if your mobile phase is 95:5 DCM:Methanol, you would prepare it as 94.5:5:0.5 DCM:Methanol:Et₃N.
-
Question: I can't see any spots on my TLC plate after development. What went wrong?
Answer: This is a frustrating but solvable problem. Assuming the reaction has indeed started, the issue lies in detection.
-
Lack of UV Activity: Neither the starting material nor the N-Boc protected product has a significant UV chromophore, meaning they will likely be invisible under a standard 254 nm UV lamp.[4]
-
Solution: You must use a chemical stain for visualization. The two most effective stains for this reaction are Potassium Permanganate (KMnO₄) and Ninhydrin.
-
-
Improper Staining: Even with the right stain, technique matters.
-
KMnO₄: This stain reacts with oxidizable functional groups. Both the alcohol in the product and the amine/alcohol in the starting material will react. Spots appear as yellow-brown spots on a purple background.[7] The reaction is usually fast.
-
Ninhydrin: This stain is highly specific for primary amines, which will appear as blue/purple spots, often at room temperature. For the N-Boc protected product, the carbamate must first be cleaved to reveal the primary amine. This is achieved by strong heating with a heat gun after dipping the plate in the ninhydrin solution.[8][9] The Boc-protected spot will typically appear as a brown or faint yellow/orange spot upon heating.[8]
-
-
Sample Concentration is Too Low: If the reaction is sluggish or your spotting solution is too dilute, the concentration of material on the plate may be below the detection limit of the stain.[3]
-
Solution: Try spotting multiple times in the same location (allowing the plate to dry in between) to concentrate the sample on the origin.[4]
-
Question: My starting material and product spots are too close together (poor separation). How can I improve the resolution?
Answer: Poor resolution (low ΔRf) makes it difficult to judge the reaction's progress. The key is to modify the polarity of the mobile phase. The product, this compound, is significantly less polar than the starting amine, (R)-1-amino-2-propanol. Therefore, the product will always have a higher Rf value.
-
Analysis: If your spots are bunched together at a low Rf, your mobile phase is not polar enough.[4] If they are bunched together at a high Rf, your mobile phase is too polar.
-
Solution: Systematically adjust the ratio of your polar and non-polar solvents. For a common system like Dichloromethane (DCM) / Methanol (MeOH), if the spots are too low, increase the percentage of methanol (e.g., from 2% to 5% or 10%). If they are too high, decrease the methanol percentage. Make small, incremental changes to find the optimal separation. Trying a different solvent system entirely, such as Ethyl Acetate / Hexanes, may also provide the selectivity needed.
Question: All my spots are stuck at the baseline (Rf ≈ 0). What should I do?
Answer: This indicates that your mobile phase is not polar enough to move the compounds off the origin.[10] Both the starting material and the product are polar molecules.
-
Solution: Increase the polarity of your eluent significantly. If you are using a low-polarity system like 100% DCM or Ethyl Acetate/Hexanes, you need to add a much more polar solvent. Methanol is an excellent choice. Start with a system like 95:5 DCM:MeOH and increase the methanol content as needed. For very polar compounds, a system containing 1-10% of a 10% NH₄OH in MeOH solution mixed into dichloromethane can be effective.[11]
Question: All my spots ran with the solvent front (Rf ≈ 1). How do I correct this?
Answer: This is the opposite problem: your mobile phase is too polar, and it's carrying all the components along with it without any separation.[4]
-
Solution: Decrease the polarity of your mobile phase. If you are using 80:20 DCM:MeOH, try reducing the methanol component to 10% or 5%. If you are using 100% ethyl acetate, try adding a non-polar solvent like hexanes or heptane, starting with a 50:50 mixture and adjusting from there.
Experimental Protocol: TLC Workflow
This protocol provides a step-by-step method for reliably monitoring your reaction.
-
Plate Preparation:
-
Using a pencil (never a pen, as the ink will run[3]), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin line for 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
'S' Lane: Dilute a small amount of your (R)-1-amino-2-propanol starting material in a vial with a suitable solvent (e.g., methanol).
-
'R' Lane: Take a drop of your reaction mixture and dilute it in a separate vial.
-
Using a capillary tube, spot a small amount of the starting material solution onto the 'S' mark. The spot should be 1-2 mm in diameter.[5]
-
Spot the diluted reaction mixture onto the 'R' mark.
-
'C' Lane (Co-spot): First, spot the starting material on the 'C' mark. Then, without rinsing the capillary, spot the reaction mixture directly on top of the starting material spot. This lane is crucial for confirming the identity of the starting material spot in your reaction lane.
-
-
Developing the TLC Plate:
-
Prepare your chosen mobile phase and pour it into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[3][4]
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation, which ensures a more even solvent front.
-
Carefully place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
Potassium Permanganate (KMnO₄) Dip:
-
Dip the plate quickly into the KMnO₄ stain.
-
Wipe excess stain from the back of the plate.
-
Spots should appear quickly as yellow/brown spots on a purple background. Circle the spots with a pencil.
-
-
Ninhydrin Dip:
-
-
Analysis:
-
As the reaction proceeds, you should observe the spot corresponding to the starting material (lower Rf) diminishing in intensity, while a new spot corresponding to the less polar N-Boc product (higher Rf) appears and intensifies.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
-
Data Summary Table
| Parameter | Recommended System / Agent | Rationale & Key Observations |
| Mobile Phase | 70-95% Dichloromethane (DCM) / 5-30% Methanol (MeOH) | A good starting point. Adjust MeOH % to achieve an Rf of ~0.3-0.5 for the product. The starting amine will be lower. |
| 80-95% Ethyl Acetate (EtOAc) / 5-20% Hexanes | An alternative system if DCM/MeOH fails. Product (less polar) will have a higher Rf. | |
| Add 0.5-1% Triethylamine (Et₃N) | Add to any mobile phase to prevent streaking of the basic amine starting material.[6] | |
| Visualization | Potassium Permanganate (KMnO₄) Stain | Universal stain for this reaction. Both starting material (amine/alcohol) and product (carbamate/alcohol) are oxidizable and will appear as yellow spots on a purple background.[7] |
| Ninhydrin Stain | Confirmatory stain. Stains the primary amine starting material purple/blue at room temp. The Boc-protected product requires strong heating to deprotect the amine and will appear as a brown/yellow spot.[8][9] |
Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC.
Frequently Asked Questions (FAQs)
Question: What is a good starting mobile phase to try for separating (R)-1-amino-2-propanol from its N-Boc derivative? A good starting point is 90:10 Dichloromethane:Methanol . This system has a moderate polarity that should place the N-Boc product at a reasonable Rf. From here, you can optimize: if the spots are too low, increase methanol to 12-15%; if they are too high, decrease it to 5-8%.
Question: How do I interpret the TLC results to determine if my reaction is complete? The reaction is considered complete when the spot corresponding to the starting material, (R)-1-amino-2-propanol, is no longer visible in the reaction mixture lane ('R' lane) when visualized with a sensitive stain like potassium permanganate. The co-spot ('C' lane) is critical here to definitively identify which spot is the starting material.
Question: My reaction is in a high-boiling solvent like DMF or DMSO. How do I run a clean TLC? High-boiling solvents can interfere with TLC, causing streaking or affecting the Rf values.[10] To solve this, after spotting the plate, place it under high vacuum for 5-10 minutes to evaporate the residual high-boiling solvent before placing it in the developing chamber.[11] Alternatively, perform a mini-workup: take a small aliquot of the reaction mixture, dilute it with ethyl acetate, wash with water/brine in a small vial, and then spot the organic layer on your TLC plate.[11]
References
- 1. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. m.youtube.com [m.youtube.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. TLC stains [reachdevices.com]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Strategies for Removing Excess Boc Anhydride
As a Senior Application Scientist, I've frequently guided researchers through the nuances of Boc protection. A recurring challenge is not the protection reaction itself, but the efficient removal of excess di-tert-butyl dicarbonate (Boc anhydride) and its byproducts. Incomplete removal can interfere with subsequent reactions, complicate purification, and lead to inaccurate yield calculations.[1] This guide provides in-depth, field-proven answers to common issues encountered in the lab.
Troubleshooting Guide: Common Scenarios & Solutions
Q1: My ¹H NMR spectrum shows a persistent singlet around 1.4-1.5 ppm after an aqueous workup. How can I remove residual Boc anhydride and t-butanol?
This is the most common issue. The peak you're observing could be from unreacted Boc anhydride, but it's more likely the t-butanol byproduct formed from its hydrolysis. Both have similar chemical shifts. Standard aqueous washes are often insufficient for complete removal.
Underlying Chemistry: Boc anhydride reacts with water to form an unstable semi-carbonate, which decomposes into t-butanol and CO₂.[1] While Boc anhydride itself can be hydrolyzed, t-butanol is highly soluble in many organic solvents and can be difficult to remove by simple extraction.
Recommended Step-by-Step Protocol:
-
Quench with a Nucleophilic Amine: Before your aqueous workup, add a small amount of a nucleophilic amine like N,N-dimethylethylenediamine or imidazole to the reaction mixture and stir for 30-60 minutes.[2][3] These reagents react rapidly with excess Boc anhydride to form ureas or other water-soluble derivatives that are easily removed during extraction.
-
Perform an Acidic Wash: During the workup, wash the organic layer with a dilute acid like 1M HCl or 5% citric acid.[2][4] This will protonate any basic quenching agents and help partition them into the aqueous layer.
-
Azeotropic Removal of t-Butanol: After drying and concentrating your organic layer, if the t-butanol peak persists, dissolve the residue in a solvent like toluene or heptane and re-concentrate under reduced pressure.[5][6] t-Butanol forms an azeotrope with these solvents, facilitating its removal. Repeat 2-3 times for best results.
-
High Vacuum Sublimation/Distillation: Boc anhydride is volatile and can be sublimated or distilled under high vacuum at mild temperatures (e.g., 40-60 °C).[3][7][8] This is also effective for removing t-butanol (boiling point ~82 °C at atmospheric pressure).[5] This should be your final step before chromatography, if needed.
Q2: My compound is sensitive to water and/or basic conditions. What are my options for quenching and purification?
For sensitive substrates, avoiding aqueous workups is critical. The strategy shifts to non-hydrolytic quenching and non-extractive purification methods.
Expert Insight: The key is to convert the excess Boc anhydride into a species that is easily separable by physical means (volatility or filtration) rather than chemical extraction.
Alternative Removal Strategies:
| Method | Description | Best For | Considerations |
| Volatile Amine Quench | Add a volatile amine like diethylamine or diisopropylamine. The resulting carbamate and excess amine are easily removed under high vacuum. | Water/base-sensitive compounds. | Ensure your product is not volatile. |
| Scavenger Resins | Stir the reaction mixture with a polymer-supported scavenger resin, such as tris(2-aminoethyl)amine on polystyrene (Si-Trisamine).[9] The resin covalently binds to the excess Boc anhydride. | Simplifying workup; parallel synthesis. | Resins can be costly; requires filtration to remove. |
| Distillation | If your product is a high-boiling oil or a stable solid, excess Boc anhydride can be removed by distillation under reduced pressure (boiling point 56-57 °C at 0.5 mmHg).[10] | Non-volatile, thermally stable products. | Requires careful control of temperature to avoid product decomposition.[10] |
| Crystallization | If your Boc-protected product is a solid, inducing crystallization can leave the oily Boc anhydride and t-butanol impurities in the mother liquor.[8][11] | Crystalline products. | May require screening various solvent/anti-solvent systems.[8] |
Q3: I've tried standard workups and chromatography, but my product co-elutes with the byproducts. What should I do?
Co-elution is a frustrating problem, often occurring when the product and impurities have very similar polarities. When chromatography fails, it's time to reconsider the initial workup strategy.
Causality Analysis: This issue almost always stems from insufficient quenching before attempting purification. Unquenched Boc anhydride can slowly hydrolyze on the silica gel column, continuously leaching byproducts into your fractions.
Workflow for Difficult Separations:
Caption: Pre-chromatography workflow to remove impurities.
Protocol Explanation:
-
Aggressive Quenching: Use a robust quenching agent like imidazole. It reacts with Boc anhydride to form a Boc-imidazolium intermediate that is highly water-soluble after acidification.[2][3]
-
Thorough Washing: Multiple washes with dilute acid are crucial to remove the quenched species completely.
-
Vacuum Removal: Applying a high vacuum with gentle heat (40 °C) for an extended period (2-4 hours) will remove the last traces of volatile impurities like t-butanol.[8]
-
Re-assess: Only after this rigorous cleanup should you attempt chromatography. This ensures you are purifying your product from other reaction-related impurities, not from the Boc anhydride byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of quenching Boc anhydride?
Boc anhydride is an electrophile. Quenching involves reacting it with a nucleophile. The choice of nucleophile determines the byproduct and the ease of its removal.
Caption: Mechanisms for quenching excess Boc anhydride.
Q2: How can I effectively monitor the removal of Boc anhydride and its byproducts?
-
Thin-Layer Chromatography (TLC): Boc anhydride is not UV active. Stain the plate with potassium permanganate (KMnO₄). Boc anhydride and t-butanol will appear as yellow spots on a purple background. Your product spot should be clean.
-
¹H NMR Spectroscopy: This is the most direct method. Look for the disappearance of the sharp singlet for the 18 protons of Boc anhydride at ~1.46 ppm and the singlet for the 9 protons of t-butanol at ~1.28 ppm (solvent dependent).
-
LC-MS: A highly sensitive method to confirm the absence of Boc anhydride (m/z 219.1 for [M+H]⁺ is not typically observed, but fragments are) and byproducts in your final compound.
Q3: Why is it so important to remove Boc anhydride completely?
Residual Boc anhydride is not inert. As a potent electrophile, it can react in subsequent steps, especially those involving nucleophiles, leading to unintended side products and lower yields.[12] For example, if the next step is a coupling reaction with a different amine, the leftover Boc anhydride will compete, leading to a mixture of products that can be very difficult to separate.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Safe Disposal of N-Boc-(R)-1-amino-2-propanol Waste
This guide provides comprehensive, technically grounded answers to common questions regarding the safe handling and disposal of waste containing N-Boc-(R)-1-amino-2-propanol (CAS No. 119768-44-4). It is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their work. The protocols herein are based on established chemical safety principles and waste management regulations to ensure both personal safety and environmental compliance.
Section 1: Hazard Identification & Waste Characterization
This section addresses the fundamental properties of this compound and the rationale for classifying its waste as hazardous.
Q1: What is this compound, and why must its waste be managed carefully?
This compound is a chiral amino alcohol widely used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the primary amine.[2] While this protecting group makes the molecule stable for synthesis, its waste requires careful management for several key reasons:
-
Chemical Reactivity: The Boc group is notoriously sensitive to acidic conditions.[3][4] Accidental mixing with acidic waste can trigger a deprotection reaction, releasing the more hazardous parent compound, (R)-(-)-1-Amino-2-propanol, and generating isobutylene gas. This can lead to container pressurization and exposure to more corrosive materials.[5][6]
-
Hazards of Parent Compound: The deprotected amine, (R)-(-)-1-Amino-2-propanol, is classified as a corrosive liquid that can cause severe skin burns and eye damage.[7][8] Therefore, any scenario that could regenerate this compound from the waste stream is a significant safety concern.
-
Regulatory Classification: Laboratory-generated chemical waste is broadly considered hazardous until proven otherwise.[9] Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate strict protocols for the management of such waste to prevent environmental contamination and ensure personnel safety.[10]
Q2: How should I classify my waste stream containing this compound?
Unless your institution's Environmental Health & Safety (EH&S) department has specifically determined otherwise, any waste containing this compound should be treated as hazardous chemical waste.[9] This includes pure, unreacted material, solutions in organic solvents, and reaction mixtures. The classification is based on the potential reactivity and the hazards of its potential degradation products.[11]
Q3: What are the key physical and chemical properties I need to be aware of for safe disposal?
Understanding the compound's properties is crucial for anticipating hazards and ensuring proper handling.
| Property | Value | Significance for Disposal |
| CAS Number | 119768-44-4 | Unique identifier for accurate labeling and documentation.[12] |
| Molecular Formula | C₈H₁₇NO₃ | Used for chemical inventory and waste manifests.[1] |
| Appearance | Clear, colorless liquid | Visual confirmation of the substance.[13] |
| Boiling Point | ~276.4 °C at 760 mmHg | Low volatility at room temperature, reducing inhalation risk.[14] |
| Flash Point | ~121 °C | It is a combustible liquid, but not highly flammable. Keep away from ignition sources.[14] |
| Incompatibilities | Strong acids, strong oxidizing agents | Critical: Mixing with acids will cause a chemical reaction.[7][15] Avoid mixing with oxidizers to prevent violent reactions. |
| Hazardous Decomposition | Acid-catalyzed deprotection | Releases corrosive (R)-(-)-1-Amino-2-propanol and flammable isobutylene gas.[4][6] |
| Thermal Decomposition | Combustion | Can produce toxic fumes like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[15][16] |
Section 2: Waste Segregation & Storage Protocols
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
Q4: How must I segregate waste containing this compound?
The primary rule is to prevent contact with incompatible materials.[17] This waste stream, whether in a pure form or dissolved in a solvent like dichloromethane or methanol, should be collected in a dedicated container labeled "Non-halogenated Organic Waste" (or "Halogenated" if mixed with chlorinated solvents).
Crucially, you must NEVER mix this waste with:
-
Acidic Waste: Do not add to any container with a low pH or containing acidic reagents (e.g., trifluoroacetic acid, hydrochloric acid).[3]
-
Strong Oxidizing Agents: Keep separate from waste containing nitric acid, perchlorates, permanganates, etc.[17]
The following decision workflow illustrates the correct segregation logic.
Caption: Waste Segregation Decision Workflow.
Q5: What type of container is appropriate for this waste?
Your waste container must meet several criteria to ensure safety and compliance:[10]
-
Chemical Compatibility: Use a container made of a material that does not react with the waste. High-density polyethylene (HDPE) or other plastic containers are preferred.[11] Avoid metal cans if there's any chance of corrosion, and never use copper or brass fittings, as amines can form unstable complexes.[18]
-
Condition: The container must be in good condition, free from cracks or damage.[10]
-
Secure Closure: It must have a secure, leak-proof screw-top cap.[17] Keep the container closed at all times except when adding waste.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including this compound and any solvents.
Q6: What is a Satellite Accumulation Area (SAA), and how do I use it?
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where hazardous waste can be stored temporarily.[11][17]
-
Location: The SAA must be in the same room or lab where the waste is produced.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]
-
Storage Time: Containers can remain in the SAA for up to one year as long as the volume limit is not exceeded. Once a container is full, it must be removed by EH&S within three days.[17]
-
Inspections: The SAA should be inspected weekly for leaks and proper labeling.[10]
Section 3: Disposal Procedures & Troubleshooting
This section provides a step-by-step guide for routine disposal and answers to common problems that may arise.
Q7: What is the standard operating procedure for disposing of this compound waste?
Follow this protocol for routine waste disposal:
-
Characterize Your Waste: Identify all chemical components in your waste stream.
-
Select a Proper Container: Obtain a clean, compatible hazardous waste container with a secure cap.
-
Label the Container: Affix a hazardous waste label and fill in all known components.
-
Segregate and Collect: Place the container in your designated SAA. Add only compatible this compound waste to this container, keeping it separate from acids and oxidizers.
-
Keep Closed: Ensure the container cap is securely fastened at all times, except when you are actively adding waste.
-
Request Pickup: When the container is full or you are finished with the experiment, submit a chemical waste pickup request to your institution's EH&S or equivalent safety department.
Q8: [Troubleshooting] What should I do if I accidentally mix this compound waste with an acidic waste stream?
This is a hazardous situation that requires immediate and careful action. The acidic conditions will catalyze the removal of the Boc group, leading to the formation of isobutylene gas and the more corrosive (R)-(-)-1-Amino-2-propanol.[4][6]
Immediate Action Protocol:
-
Do NOT Cap the Container Tightly: If gas is being generated, a tight seal will cause the container to pressurize and potentially rupture. Leave the cap loosely seated to allow for venting.
-
Ensure Adequate Ventilation: Place the container in a certified chemical fume hood to safely vent the isobutylene gas.
-
Label Clearly: Mark the container with a new label that clearly states all components, including the fact that it is an "Acidic Mixture" and "Gas-Generating." List the potential reaction products: "(R)-(-)-1-Amino-2-propanol" and "Isobutylene."
-
Contact EH&S Immediately: Do not attempt to neutralize the waste yourself.[19] Inform your safety office of the situation. They are trained to handle reactive waste and will provide instructions for safe management and disposal.
Q9: [Troubleshooting] How do I handle empty containers that previously held pure this compound?
An "empty" container can still contain hazardous residue. To dispose of it as non-hazardous trash, it must be "RCRA empty."[9]
-
Triple Rinse: Rinse the container three times with a solvent capable of removing the residue (e.g., methanol or acetone).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. It must be collected in an appropriate, labeled hazardous waste container.[9]
-
Deface the Label: Completely remove or deface all chemical and hazard labels on the empty container.
-
Dispose of Container: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or glass recycling, depending on institutional policy.[9][19] Always verify this procedure with your EH&S department.
Q10: [Troubleshooting] What is the correct response to a small spill?
For a small, manageable spill of this compound:
Caption: Small Spill Response Workflow.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. BOC deprotection [hi.bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. fishersci.com [fishersci.com]
- 8. (R)-(-)-1-Amino-2-propanol - Safety Data Sheet [chemicalbook.com]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. This compound | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. This compound|lookchem [lookchem.com]
- 15. fishersci.com [fishersci.com]
- 16. peptide.com [peptide.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating N-Boc-(R)-1-amino-2-propanol Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These temporary stereogenic controllers offer a reliable and often highly effective strategy for inducing chirality in prochiral substrates. This guide provides an in-depth comparison of N-Boc-(R)-1-amino-2-propanol, a readily available chiral building block, with industry-standard chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. We will delve into the mechanistic underpinnings of stereocontrol, present available performance data, and provide detailed experimental protocols to offer a comprehensive resource for the discerning researcher.
The Foundational Principles of Chiral Auxiliaries
The efficacy of a chiral auxiliary is predicated on its ability to create a sterically and electronically biased environment around a reactive center. This is typically achieved by covalently attaching the auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and induce high levels of diastereoselectivity.
This compound: A Potential Player
This compound is a chiral amino alcohol that possesses the fundamental structural features required of a chiral auxiliary precursor. The presence of both an amino and a hydroxyl group allows for its incorporation into various scaffolds, most notably oxazolidinones, which can then be acylated to direct stereoselective enolate reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen offers stability under many reaction conditions and can be readily removed under acidic conditions.[1][2]
The potential for stereochemical control arises from the formation of a rigid, chelated transition state during reactions such as alkylations or aldol additions. The substituent at the C4 position of the resulting oxazolidinone (a methyl group in this case) would sterically hinder one face of the enolate, directing the approach of an electrophile to the opposite face.
Despite its structural promise, a comprehensive review of the scientific literature reveals a notable scarcity of published data on the performance of this compound as a chiral auxiliary in key asymmetric transformations like alkylation and aldol reactions. This limits a direct, data-driven comparison with more established auxiliaries. However, we can extrapolate its potential based on the well-understood principles of similar systems.
The Established Titans: A Comparative Benchmark
To provide a clear context for the potential of this compound, we will now examine the performance and mechanisms of three widely utilized classes of chiral auxiliaries.
Evans' Oxazolidinones
Introduced by David A. Evans in the 1980s, chiral oxazolidinones, often derived from readily available amino acids like valine and phenylalanine, are arguably the most widely used class of chiral auxiliaries.[3]
Mechanism of Stereoinduction: Evans' auxiliaries function by forming a rigid, chelated (Z)-enolate upon deprotonation with a suitable base. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity. This leads to the predictable formation of one diastereomer.
Performance: Evans' auxiliaries consistently provide excellent levels of diastereoselectivity (often >95% de) in a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[3]
Oppolzer's Sultams
Based on the camphor skeleton, Oppolzer's sultams are another powerful class of chiral auxiliaries known for their high crystallinity, which can facilitate purification by recrystallization.
Mechanism of Stereoinduction: Similar to Evans' auxiliaries, Oppolzer's sultams rely on the formation of a chelated enolate. The rigid, bicyclic structure of the camphor backbone provides a highly defined steric environment, leading to excellent facial discrimination.
Performance: Oppolzer's sultams are particularly effective in asymmetric Diels-Alder reactions and alkylations, often affording high yields and diastereoselectivities.
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and highly effective method for the asymmetric synthesis of a variety of chiral compounds.
Mechanism of Stereoinduction: N-acyl derivatives of pseudoephedrine form a stable lithium chelate upon deprotonation. The methyl group on the pseudoephedrine backbone directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.
Performance: Pseudoephedrine amides are renowned for their exceptional performance in asymmetric alkylations, consistently yielding products with high diastereomeric excess. A key advantage is that the auxiliary can often be cleaved under mild conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde.
Data-Driven Comparison
The following table summarizes representative data for the established chiral auxiliaries in key asymmetric reactions. The lack of available data for this compound in these specific transformations is noted.
| Chiral Auxiliary | Reaction Type | Electrophile/Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound | Alkylation | - | Data not available | Data not available | - |
| This compound | Aldol Reaction | - | Data not available | Data not available | - |
| Evans' Oxazolidinone | Alkylation | Allyl Iodide | 98:2 (dr) | ~70 | [3] |
| Evans' Oxazolidinone | Aldol Reaction | Isobutyraldehyde | >99% | 75 | [4] |
| Oppolzer's Sultam | Diels-Alder | Acryloyl Chloride | >98% | ~90 | |
| Pseudoephedrine Amide | Alkylation | Benzyl Bromide | ≥99:1 (dr) | 90 | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of asymmetric synthesis strategies. Below are representative procedures for the use of an oxazolidinone auxiliary in an asymmetric aldol reaction, which could be adapted for an auxiliary derived from this compound.
Protocol 1: Synthesis of the N-Propionyl Oxazolidinone
-
Oxazolidinone Formation: To a solution of the chiral amino alcohol (e.g., (R)-1-amino-2-propanol) in a suitable solvent such as dichloromethane, add a carbonylating agent like phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting oxazolidinone by chromatography.
-
N-Acylation: Dissolve the oxazolidinone in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 15 minutes. Add propionyl chloride and continue stirring at -78 °C for 30 minutes before warming to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
Protocol 2: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of a hindered base such as triethylamine (1.2 eq). Stir the mixture for 30 minutes at 0 °C to form the boron enolate.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up and Purification: Quench the reaction by adding a phosphate buffer (pH 7) and hydrogen peroxide. Extract the product with an organic solvent, dry, and concentrate. Purify the aldol adduct by flash column chromatography.
Protocol 3: Auxiliary Cleavage
-
Hydrolytic Cleavage: Dissolve the aldol adduct in a mixture of THF and water. Cool to 0 °C and add aqueous hydrogen peroxide, followed by lithium hydroxide. Stir the mixture until the reaction is complete.
-
Product Isolation: Quench any remaining peroxide with sodium sulfite. Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer. Acidify the aqueous layer and extract the desired β-hydroxy carboxylic acid.
Visualizing the Mechanisms
Diagram 1: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
References
- 1. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. researchgate.net [researchgate.net]
Analytical methods for determining enantiomeric purity of N-Boc-(R)-1-amino-2-propanol
An Expert's Guide to Determining the Enantiomeric Purity of N-Boc-(R)-1-amino-2-propanol
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. This compound, a crucial intermediate, is no exception. Its enantiomeric purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide, designed for researchers and drug development professionals, provides a comparative analysis of analytical methods to determine the enantiomeric purity of this vital compound, grounded in experimental data and established scientific principles.
The Criticality of Enantiomeric Purity
The differential pharmacological activity of enantiomers is a well-established phenomenon. The (R)-enantiomer of a compound may exhibit the desired therapeutic effect, while the (S)-enantiomer could be inactive or, in some cases, induce adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. For a key starting material like this compound, ensuring high enantiomeric excess (% ee) is the first line of defense against the introduction of unwanted stereoisomers into the manufacturing process.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to determine the enantiomeric purity of this compound. The choice of method often depends on factors such as the required accuracy, sample throughput, available instrumentation, and the specific stage of the drug development process. Here, we compare three prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, offering high resolution and accuracy. The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Mechanism of Separation: The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.
Experimental Protocol:
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column: e.g., CHIRALPAK® AD-H or a similar polysaccharide-based column.
Procedure:
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used. The exact ratio may require optimization.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
Data Presentation:
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 99.5 | 0.5 |
| Resolution (Rs) | > 2.0 | - |
| Enantiomeric Excess (% ee) | 99.0% | - |
Workflow Diagram:
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Derivatization is often necessary to enhance volatility and improve chromatographic performance.
Mechanism of Separation: Similar to HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. Cyclodextrin derivatives are commonly used CSPs in capillary GC columns.
Experimental Protocol:
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column like Beta DEX™ 225.
Procedure:
-
Derivatization (Optional but Recommended): To increase volatility, the hydroxyl group of this compound can be derivatized, for instance, by acylation to form the corresponding acetate ester.
-
Sample Preparation: Dissolve the (derivatized) sample in a suitable solvent like dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
-
Injection: Inject a small volume (e.g., 1 µL) in split mode.
-
Data Analysis: Calculate the % ee from the peak areas of the two enantiomers.
Data Presentation:
| Parameter | (R)-enantiomer Derivative | (S)-enantiomer Derivative |
| Retention Time (min) | 12.3 | 12.8 |
| Peak Area | 99.2 | 0.8 |
| Resolution (Rs) | > 1.8 | - |
| Enantiomeric Excess (% ee) | 98.4% | - |
Workflow Diagram:
Caption: Workflow for enantiomeric purity determination by Chiral GC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a different approach that does not rely on chromatographic separation. The use of a chiral solvating agent (CSA) induces a chemical shift difference between the signals of the two enantiomers.
Mechanism: The CSA forms rapidly exchanging, diastereomeric solvates with the enantiomers of the analyte. These diastereomeric complexes exist in different magnetic environments, leading to separate NMR signals for corresponding protons in the (R) and (S) enantiomers.
Experimental Protocol:
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Spectrum of Racemate: Obtain a ¹H NMR spectrum of the racemic mixture to identify the key proton signals.
-
Addition of CSA: Add a molar excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), to the NMR tube.
-
Acquire Spectrum: Record the ¹H NMR spectrum of the mixture. The signals corresponding to specific protons of the two enantiomers should now be resolved into two separate peaks.
-
Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for the (R) and (S) enantiomers.
Data Presentation:
| Proton Signal | Chemical Shift (δ) - (R)-enantiomer | Chemical Shift (δ) - (S)-enantiomer | Integral |
| -CH-OH | 3.85 | 3.88 | 99.5 (R), 0.5 (S) |
| Enantiomeric Excess (% ee) | 99.0% | - | - |
Logical Relationship Diagram:
Caption: Principle of enantiomeric differentiation by NMR with a CSA.
Method Comparison and Selection Rationale
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopic Differentiation |
| Resolution | Excellent | Very Good | Good |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (mg level) |
| Sample Throughput | Moderate | High | Low |
| Development Time | Moderate | Moderate to High (derivatization) | Low to Moderate |
| Non-destructive | Yes | Yes | Yes |
| Quantitation | Excellent | Excellent | Good |
Expert Insights:
-
For routine quality control and high accuracy, Chiral HPLC is often the method of choice due to its robustness, excellent resolution, and direct applicability without derivatization.
-
When dealing with very small sample amounts or when high sensitivity is required, Chiral GC can be superior, although the need for derivatization can add complexity.
-
For rapid screening or when chromatographic methods are problematic, NMR with a CSA is a valuable alternative. It is particularly useful for confirming the identity and purity in a single experiment, but it is generally less sensitive than chromatographic techniques.
The selection of the most appropriate analytical method will ultimately be guided by the specific requirements of the analysis and the resources available. It is often prudent to have access to more than one method for orthogonal validation, a key principle in ensuring data integrity within a regulated environment.
A Senior Application Scientist's Guide to the ¹H NMR Analysis of N-Boc-(R)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the structural verification of chiral building blocks is paramount. N-Boc-(R)-1-amino-2-propanol, a key intermediate in the development of bioactive molecules, demands rigorous analytical scrutiny to ensure stereochemical integrity and purity.[1][2] This guide provides an in-depth ¹H NMR analysis of this compound, comparing its spectral features with alternative analytical techniques and offering field-proven insights for accurate characterization.
The Decisive Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules.[3][4] For this compound, ¹H NMR not only confirms the successful installation of the tert-butyloxycarbonyl (Boc) protecting group but also provides detailed information about the molecule's backbone.[3][4]
The Boc group, crucial for peptide synthesis and other complex organic transformations, is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions.[3][5] Verifying its presence is a critical quality control step.[4]
In-Depth ¹H NMR Spectral Analysis of this compound
A standard ¹H NMR spectrum of this compound will display characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronic environment of the neighboring atoms.
Below is a detailed breakdown of the expected ¹H NMR spectrum. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Integration |
| Ha (-C(CH₃)₃) | Singlet | ~1.4 | - | 9H |
| Hb (-CH(OH)CH₃) | Doublet | ~1.1 | ~6-7 | 3H |
| Hc (-CH₂NH-) | Multiplet | ~3.0-3.2 | - | 2H |
| Hd (-CH(OH)-) | Multiplet | ~3.8 | - | 1H |
| He (-NH-) | Broad Singlet/Triplet | Variable (~5.0) | - | 1H |
| Hf (-OH) | Broad Singlet | Variable | - | 1H |
Causality Behind the Spectral Features:
-
The Boc Group (Ha): The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a sharp singlet around 1.4 ppm. This is a hallmark of a successful Boc protection.[3][4]
-
The Methyl Group (Hb): This doublet arises from the coupling with the adjacent methine proton (Hd). The typical coupling constant for vicinal protons in an aliphatic chain is around 6-8 Hz.[6]
-
The Methylene Group (Hc): These two protons are diastereotopic due to the adjacent chiral center. They will couple with each other (geminal coupling) and with the neighboring methine proton (Hd) and the NH proton (He), resulting in a complex multiplet.
-
The Methine Proton (Hd): This proton is coupled to the methyl protons (Hb), the methylene protons (Hc), and the hydroxyl proton (Hf, if not exchanging rapidly), leading to a multiplet.
-
The Amide and Hydroxyl Protons (He, Hf): The chemical shifts of these exchangeable protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7] They often appear as broad signals. The NH proton may show coupling to the adjacent methylene group.
Caption: Molecular structure with proton assignments.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable, a multi-faceted analytical approach provides the most robust characterization.
Table 2: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the carbonyl and quaternary carbons of the Boc group. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the compound. | Does not provide detailed structural information or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Can determine purity and enantiomeric excess (with a chiral column). | Requires a reference standard for identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can show the appearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and the N-H stretch.[3] | Provides functional group information but not detailed connectivity. |
| Chiral Derivatizing Agents with ¹H NMR | Formation of diastereomers with a chiral agent (e.g., Mosher's acid) to distinguish enantiomers.[8] | Allows for the determination of enantiomeric purity by ¹H NMR.[8] | Requires an additional reaction step and purification. |
Experimental Protocol for High-Quality ¹H NMR Acquisition
A self-validating protocol ensures reproducible and accurate results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can affect chemical shifts, particularly of exchangeable protons.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during acquisition.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
-
Spectral Analysis:
-
Integrate all peaks to determine the relative number of protons.
-
Assign each signal to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.
-
Measure coupling constants to confirm proton connectivity.
-
Interpreting the Data: Identifying Key Features and Impurities
The ¹H NMR spectrum serves as a fingerprint of the molecule.
-
Confirmation of Structure: The presence of all expected signals with the correct integrations, chemical shifts, and multiplicities confirms the identity of this compound.
-
Purity Assessment: The absence of unexpected signals indicates a high degree of purity. Common impurities might include residual solvents from the synthesis or starting materials like (R)-(-)-1-Amino-2-propanol.[1] The unprotected amino alcohol would show different chemical shifts for the protons near the amino group.[9]
-
Enantiomeric Purity: Standard ¹H NMR cannot distinguish between enantiomers. To determine enantiomeric excess, a chiral auxiliary, such as a chiral solvating agent or derivatizing agent, must be used to induce diastereomeric differences in the NMR spectrum.[10][11]
Caption: Workflow for ¹H NMR spectral interpretation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Scientist's Guide to Amine Protection: Navigating Alternatives to Boc for (R)-1-amino-2-propanol
Introduction: The Strategic Imperative of Protecting Group Selection
In the intricate landscape of multi-step organic synthesis, particularly in the development of chiral pharmaceutical intermediates, the judicious selection of protecting groups is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. (R)-1-amino-2-propanol is a valuable chiral building block, featuring two nucleophilic sites: a primary amine and a secondary alcohol. To achieve selective functionalization, one of these groups must be temporarily masked.
The tert-butyloxycarbonyl (Boc) group is a stalwart in amine protection, lauded for its broad stability and straightforward introduction. However, its reliance on strong acidic conditions for removal (e.g., trifluoroacetic acid or HCl) can be a significant liability, potentially compromising acid-sensitive functionalities elsewhere in the molecule or causing unwanted side reactions.[1] This guide offers an in-depth comparison of viable, field-proven alternatives to the Boc group for the protection of (R)-1-amino-2-propanol: the Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl) groups.
This analysis moves beyond a simple catalog of options, delving into the causality behind experimental choices, providing detailed, replicable protocols, and presenting comparative data to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
Pillar 1: Orthogonality - The Key to Selective Deprotection
The primary driver for selecting an alternative to Boc is often the need for an orthogonal deprotection strategy. Orthogonality allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions.[2] This is paramount in complex syntheses where multiple protecting groups are employed. The alternatives discussed herein offer unique cleavage mechanisms that are orthogonal to the acid-labile Boc group.
}
Figure 1: Orthogonal Deprotection Strategies
Carbobenzyloxy (Cbz) Group: The Classic Choice
Introduced by Bergmann and Zervas, the Cbz group is a foundational amine protecting group that offers excellent stability to both acidic and basic conditions, making it a robust choice for a wide array of synthetic transformations.[3]
Advantages:
-
High Stability: Resistant to mild acids and bases.
-
Orthogonality: Cleaved under neutral conditions via catalytic hydrogenolysis, which is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[3]
-
Crystallinity: Cbz-protected amines often exhibit enhanced crystallinity, which can significantly simplify purification by recrystallization, a highly scalable and cost-effective method.
Limitations:
-
Catalyst Sensitivity: The use of a palladium catalyst for deprotection can be problematic for molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties.
-
Safety: Requires the handling of hydrogen gas, which can be a safety concern, although transfer hydrogenation methods offer a safer alternative.[4]
Experimental Protocols for Cbz Protection & Deprotection
Protection: Synthesis of Benzyl ((R)-2-hydroxypropyl)carbamate
Rationale: This procedure utilizes Schotten-Baumann conditions (a two-phase system with a mild inorganic base) to efficiently capture the HCl byproduct generated from the reaction of the amine with benzyl chloroformate. The use of an aqueous/organic mixture ensures good solubility for both the starting material and reagents.
}
Figure 2: Cbz Protection Workflow
Step-by-Step Methodology:
-
Dissolve (R)-1-amino-2-propanol (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
To this solution, add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Deprotection: Catalytic Hydrogenolysis
Rationale: This is the mildest and most common method for Cbz cleavage. The palladium on carbon catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide. Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and the byproducts are volatile.
Step-by-Step Methodology:
-
Dissolve the N-Cbz protected (R)-1-amino-2-propanol (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected (R)-1-amino-2-propanol.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Mild Alternative
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis, prized for its lability under very mild basic conditions.[5] This provides a highly effective orthogonal strategy to acid-labile groups like Boc.
Advantages:
-
Mild Deprotection: Cleaved by weak bases, typically a solution of piperidine in DMF, avoiding harsh acidic or reductive conditions.[6]
-
Excellent Orthogonality: Completely orthogonal to Boc, Cbz, and many other protecting groups.
-
UV-Active: The fluorenyl moiety allows for easy monitoring of reaction progress by UV spectroscopy.
Limitations:
-
Base Sensitivity: The Fmoc group is not suitable for synthetic routes that require the use of strong basic reagents.
-
Dibenzofulvene Adduct: The deprotection by-product, dibenzofulvene, can sometimes lead to side reactions if not effectively scavenged by the amine base.[6]
Experimental Protocols for Fmoc Protection & Deprotection
Protection: Synthesis of ((9H-fluoren-9-yl)methoxy)carbonyl-((R)-2-hydroxypropyl)amine
Rationale: This green chemistry approach utilizes ultrasound irradiation under solvent-free conditions, offering rapid reaction times and high efficiency.[7] The absence of solvent simplifies work-up, and the direct crystallization of the product often yields high purity material without the need for chromatography. This method also shows high chemoselectivity for the amine over the alcohol.[7]
}
Figure 3: Fmoc Protection Workflow
Step-by-Step Methodology:
-
In a glass tube, combine (R)-1-amino-2-propanol (1.0 mmol) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 mmol).
-
Place the tube in an ultrasonic water bath at room temperature.
-
Sonicate the neat mixture for the time required for the reaction to complete (typically 5-15 minutes, monitor by TLC).
-
Upon completion, add approximately 5 mL of diethyl ether to the reaction mixture. The product will typically crystallize or precipitate.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Deprotection: Piperidine-Mediated Cleavage
Rationale: Piperidine is a secondary amine that acts as both the base to initiate the E1cB elimination mechanism and as a scavenger for the resulting dibenzofulvene (DBF) byproduct. DMF is the standard solvent due to its high polarity and ability to solvate the reaction components.[5]
Step-by-Step Methodology:
-
Dissolve the N-Fmoc protected (R)-1-amino-2-propanol (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.
-
The resulting residue can be purified by an appropriate method, such as silica gel chromatography or acid-base extraction, to isolate the free (R)-1-amino-2-propanol.
p-Toluenesulfonyl (Tosyl) Group: The Robust Shield
The tosyl group forms a sulfonamide with the amine, which is one of the most robust and chemically resistant amine protecting groups. Its exceptional stability makes it suitable for reactions involving harsh conditions, such as strong acids, oxidants, or organometallic reagents.
Advantages:
-
Exceptional Stability: Stable to a very wide range of reaction conditions, including strongly acidic and oxidative environments.
-
Activation of N-H: The electron-withdrawing nature of the sulfonyl group can increase the acidity of the remaining N-H proton (if present), allowing for further functionalization at the nitrogen atom.
Limitations:
-
Harsh Deprotection: Removal of the tosyl group is challenging and often requires harsh reductive conditions (e.g., dissolving metal reduction with sodium in liquid ammonia or sodium naphthalenide), which limits its compatibility with many functional groups.[8]
-
Potential for Over-reaction/Side Reactions: In the presence of a base, the initially formed N-tosyl amino alcohol can undergo an intramolecular cyclization to form an N-tosyl aziridine, which can be an undesired side product if the protected amino alcohol is the target.
Experimental Protocols for Tosyl Protection & Deprotection
Protection: Synthesis of (R)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Rationale: This procedure uses pyridine as both a solvent and a base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is used as a co-solvent to aid solubility. The reaction is typically clean, but purification is necessary to remove any unreacted tosyl chloride and pyridinium hydrochloride salts.
}
Figure 4: Tosyl Protection Workflow
Step-by-Step Methodology:
-
Dissolve (R)-1-amino-2-propanol (1.0 eq) in a mixture of pyridine and dichloromethane (DCM) (approx. 1:2 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the pure N-tosyl derivative.
Deprotection: Reductive Cleavage (Birch Reduction Conditions)
Rationale: Due to the high stability of the sulfonamide bond, strong reducing conditions are required for cleavage. Dissolving metal reductions, such as sodium in liquid ammonia, are effective but require specialized equipment and careful handling.
Step-by-Step Methodology:
-
Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a stopper.
-
Condense anhydrous ammonia into the flask at -78 °C.
-
Dissolve the N-tosyl protected (R)-1-amino-2-propanol in a suitable solvent (e.g., THF) and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent deep blue color is observed.
-
Stir the reaction at -78 °C until TLC indicates the disappearance of the starting material.
-
Quench the reaction carefully by the slow addition of ammonium chloride or methanol until the blue color dissipates.
-
Allow the ammonia to evaporate overnight.
-
Work up the remaining residue by adding water and extracting with an appropriate organic solvent.
-
Purify the crude product to obtain the free amine.
Head-to-Head Comparison: Performance Data
The selection of a protecting group is a balance of stability, ease of introduction/removal, and overall yield. The following table summarizes representative experimental outcomes for the N-protection of (R)-1-amino-2-propanol and similar amino alcohols.
| Protecting Group | Reagent | Typical Conditions | Deprotection Method | Representative Yield | Key Considerations |
| Boc | (Boc)₂O, Et₃N | Methanol, RT, 4-12h[2] | TFA or HCl in Dioxane | >95% | Risk of oxazolidinone formation (minimized in protic solvents); deprotection is not orthogonal to other acid-sensitive groups.[9] |
| Cbz | Cbz-Cl, NaHCO₃ | THF/Water, 0 °C to RT, 4-6h[10] | H₂, Pd/C | 85-95% | Deprotection incompatible with reducible groups (alkenes, etc.); requires handling H₂ gas or transfer reagents. |
| Fmoc | Fmoc-Cl | Neat, Ultrasound, RT, 5-15 min[7] | 20% Piperidine in DMF | >95% | Very mild deprotection; group is labile to basic conditions; requires removal of DBF-adduct. |
| Tosyl (Ts) | Ts-Cl, Pyridine | DCM, 0 °C to RT, 12h[11] | Na / liq. NH₃ | 80-90% | Extremely stable; harsh deprotection limits functional group tolerance; risk of aziridine formation. |
Conclusion: A Strategic Framework for Selection
There is no single "best" protecting group; the optimal choice is dictated by the specific demands of the synthetic route.
-
Choose Cbz when you require robustness to both acid and base and have a clear, catalyst-compatible pathway for deprotection via hydrogenolysis. Its tendency to induce crystallinity is a significant advantage for scalable purification.
-
Choose Fmoc when mild, non-acidic deprotection is paramount, especially in the context of synthesizing sensitive molecules or in orthogonal strategies with Boc and other acid-labile groups. The speed and efficiency of modern protection protocols are also highly attractive.
-
Choose Tosyl when you need an exceptionally robust protecting group that can withstand harsh reagents (e.g., strong oxidizers, organometallics) and when the harsh reductive deprotection is compatible with the final stages of your synthesis. Be mindful of the potential for intramolecular cyclization to form aziridines.
By understanding the distinct advantages, limitations, and experimental nuances of these alternatives, the synthetic chemist is well-equipped to move beyond the default use of Boc and design more elegant, efficient, and robust synthetic pathways for the preparation of valuable chiral intermediates like (R)-1-amino-2-propanol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. Amino-2-propanol | 78-96-6 [chemicalbook.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HIV Protease Inhibitors Synthesized from N-Boc-(R)-1-amino-2-propanol Scaffolds
This guide provides a detailed comparison of the efficacy of pivotal antiretroviral drugs whose syntheses rely on chiral amino alcohol building blocks, exemplified by N-Boc-(R)-1-amino-2-propanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and comparative clinical performance of leading HIV-1 protease inhibitors, supported by experimental data and protocols.
The Strategic Importance of Chiral Amino Alcohols in Antiretroviral Therapy
The development of potent HIV protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, transforming it from a fatal diagnosis into a manageable chronic condition.[1] A cornerstone of this success lies in the principles of rational drug design, where molecules are engineered to precisely fit the catalytic site of the HIV-1 protease enzyme.[2][3] This enzyme is critical for the viral life cycle, as it cleaves viral polyprotein precursors into mature, functional proteins necessary for producing infectious virions.[3][4][5]
A common structural motif in many highly effective PIs is the hydroxyethylamine isostere, which mimics the transition state of the peptide bond hydrolysis reaction catalyzed by the protease.[3] Chiral amino alcohols, such as this compound, are invaluable starting materials for creating this motif.[6] The specific stereochemistry—the (R) configuration in this case—is crucial for ensuring a high binding affinity to the enzyme's active site, thereby maximizing inhibitory potency. This guide will focus on two landmark drugs derived from such chiral scaffolds: Atazanavir and Lopinavir .
Case Study: Atazanavir (Reyataz®)
Atazanavir is an aza-peptide HIV-1 protease inhibitor approved for once-daily dosing, a significant advantage for patient adherence.[7][8] Its structure is designed for high specificity and potency against the viral protease.
Synthetic Strategy Overview
The synthesis of Atazanavir is a multi-step process where a key chiral epoxide intermediate is coupled with a complex hydrazine derivative.[9][10] While various synthetic routes exist, a common theme is the use of a chiral precursor to establish the correct stereochemistry of the hydroxyethylamine core. The N-Boc protecting group is instrumental in these syntheses, allowing for controlled, sequential reactions.[9]
References
- 1. What are Protease inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. chemimpex.com [chemimpex.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Long-Term Safety and Efficacy of Atazanavir-Based Therapy in HIV-Infected Infants, Children and Adolescents: The Pediatric AIDS Clinical Trials Group Protocol 1020A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-Boc-(R)-1-amino-2-propanol in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral amino alcohols are invaluable building blocks in this endeavor, with their stereochemistry often dictating the efficacy and safety of a drug.[1][2] Among these, N-Boc-(R)-1-amino-2-propanol has emerged as a versatile and widely utilized synthon. This guide provides an in-depth cost-benefit analysis of employing this chiral building block in large-scale synthesis, offering an objective comparison with viable alternatives, supported by available data and process chemistry principles.
The Strategic Importance of this compound
This compound is a chiral amino alcohol where the amine functionality is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is pivotal in multi-step syntheses, preventing the nucleophilic amine from engaging in undesired side reactions while allowing for transformations at the hydroxyl group. The Boc group's stability in various reaction conditions and its facile, selective removal under acidic conditions make it an ideal choice for complex synthetic routes.[3][4]
This building block is instrumental in the synthesis of a range of pharmaceuticals and agrochemicals.[5] Its defined stereochemistry is crucial for creating compounds with specific biological activity, as different enantiomers can have vastly different physiological effects.
Process Chemistry & Economic Viability: A Comparative Analysis
The decision to use this compound on a large scale hinges on a thorough evaluation of its synthetic route and a comparison with alternative chiral synthons.
Synthesis of this compound
The industrial synthesis of this compound is a two-step process starting from the readily available and relatively inexpensive (R)-(-)-1-amino-2-propanol.
DOT Diagram: Synthesis of this compound
Caption: Synthetic route to this compound.
This straightforward protection reaction is typically high-yielding and preserves the stereochemical integrity of the chiral center.[3] The primary cost drivers for this process are the starting material, (R)-(-)-1-amino-2-propanol, and the Boc-anhydride, along with solvent and purification costs.
Comparison with Alternative Chiral Building Blocks and Synthetic Strategies
Several alternatives exist for introducing the chiral 1-amino-2-propanol moiety in a large-scale synthesis. The choice among these depends on factors such as cost, availability of starting materials, desired enantiopurity, and the overall "greenness" of the process.
Table 1: Comparative Analysis of Synthetic Strategies for Chiral 1-Amino-2-propanol Derivatives
| Strategy | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield | Typical ee | Estimated Relative Cost |
| Boc-protection of (R)-1-amino-2-propanol | (R)-1-amino-2-propanol, (Boc)₂O | High yield, straightforward, preserves chirality | Cost of chiral starting material and Boc anhydride | >95% | >99% | Moderate |
| Asymmetric Reduction of Amino Ketones | 1-Amino-2-propanone | Potentially lower cost starting material | Requires chiral catalyst, may have lower ee | 80-95% | 90-99% | Moderate to High |
| Enzymatic Kinetic Resolution of Racemic Amino Alcohols | Racemic 1-amino-2-propanol | High ee, mild conditions, "green" | Maximum 50% yield for desired enantiomer | <50% | >99% | High (due to yield loss) |
| Biocatalytic Asymmetric Amination of Hydroxy Ketones | 1-Hydroxy-2-propanone | High ee, renewable resources, mild conditions | Enzyme development and stability can be costly | 60-95% | >99% | Moderate to High (initially) |
DOT Diagram: Decision Workflow for Chiral Synthon Selection
Caption: Decision matrix for selecting a chiral amino alcohol synthon.
Green Chemistry and Process Mass Intensity (PMI)
In modern pharmaceutical manufacturing, the environmental impact of a synthesis is a critical consideration. Green chemistry metrics, such as Process Mass Intensity (PMI), provide a quantitative measure of the efficiency of a chemical process.[6][7] PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[8][9]
-
This compound Synthesis: The PMI for this route is largely influenced by the solvents used in the reaction and purification steps. Efficient solvent recycling can significantly reduce the PMI.
-
Asymmetric Catalysis: These methods often have a lower PMI than stoichiometric approaches due to the use of catalytic amounts of the chiral inducer. However, the synthesis of the chiral ligand or catalyst itself contributes to the overall PMI.
-
Biocatalysis: Enzymatic routes are often conducted in aqueous media under mild conditions, which can lead to a lower PMI compared to traditional organic synthesis.[10] However, the downstream processing to isolate the product from the aqueous reaction mixture can be energy and solvent-intensive.
Experimental Protocols
Large-Scale Synthesis of this compound
Materials:
-
(R)-(-)-1-Amino-2-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Suitable reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities.
Procedure:
-
Charge the reaction vessel with (R)-(-)-1-amino-2-propanol and methanol.
-
Cool the mixture to 0-5 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly add triethylamine to the cooled solution while maintaining the temperature.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate in methanol.
-
Add the (Boc)₂O solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary to achieve the desired purity.
Representative Asymmetric Reduction of 1-Amino-2-propanone (Conceptual)
Materials:
-
1-Amino-2-propanone hydrochloride
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP complex)
-
Hydrogen source (e.g., H₂ gas)
-
Suitable solvent (e.g., Methanol, Ethanol)
-
Base (e.g., Sodium bicarbonate)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve 1-amino-2-propanone hydrochloride and the chiral catalyst in the chosen solvent.
-
Add the base to neutralize the hydrochloride salt.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the optimal temperature and stir until the reaction is complete (monitor by HPLC).
-
Cool the reactor, vent the hydrogen, and filter to remove the catalyst.
-
Concentrate the filtrate and purify the resulting (R)-1-amino-2-propanol.
-
Proceed with Boc protection as described in section 4.1.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in large-scale synthesis reveals a nuanced landscape where the optimal choice depends on a variety of factors.
-
For established processes with a readily available supply of (R)-(-)-1-amino-2-propanol, the direct Boc protection route offers a reliable, high-yielding, and stereochemically robust option. The primary focus for cost reduction in this scenario should be on optimizing solvent usage and recycling, as well as negotiating favorable pricing for bulk starting materials.
-
For new drug development programs where cost of goods is a critical driver from the outset, exploring asymmetric catalytic or biocatalytic routes is highly recommended. While the initial investment in catalyst development or enzyme screening may be higher, the long-term benefits in terms of reduced raw material costs and improved process greenness can be substantial.[11]
-
Biocatalytic methods, in particular, represent a promising frontier for the sustainable production of chiral amino alcohols. [1][12] As enzyme engineering and fermentation technologies continue to advance, the economic viability of these routes for large-scale manufacturing is expected to improve significantly.
Ultimately, a thorough techno-economic evaluation, considering not only the immediate costs but also the entire lifecycle of the process, is essential for making an informed decision. This guide provides a framework for such an analysis, empowering researchers and drug development professionals to select the most appropriate and cost-effective strategy for their specific needs.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 10. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial N-Boc-(R)-1-amino-2-propanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Purity in Pharmaceutical Development
In the synthesis of modern therapeutics, the precise three-dimensional arrangement of atoms is not a trivial detail—it is fundamental to a drug's efficacy and safety. Chiral building blocks, which are molecules with non-superimposable mirror images, are indispensable in constructing these complex pharmaceutical agents.[1][2][3] N-Boc-(R)-1-amino-2-propanol (CAS: 119768-44-4) is a widely utilized chiral intermediate, valued for its role in creating enantiomerically pure compounds.[4] The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it a strategic choice for multi-step syntheses.[4][5]
However, the seemingly minor presence of impurities can have profound consequences, potentially altering biological activity or introducing toxicity.[6][7] Therefore, a rigorous and systematic characterization of any commercial starting material is not merely a quality control measure; it is a cornerstone of robust drug development. This guide provides an in-depth, experience-driven comparison of methods to identify and quantify impurities in commercial this compound, ensuring the integrity of your synthetic pathways and the safety of the final active pharmaceutical ingredient (API).
The Genesis of Impurities: Understanding Potential Contaminants
Impurities in a commercial reagent are not random occurrences; they are fingerprints of the synthetic and purification processes used in its manufacture. A proactive approach to impurity characterization begins with understanding their likely origins. For this compound, impurities can be broadly categorized as organic, inorganic, or residual solvents, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Key Potential Impurities Include:
-
Enantiomeric Impurity: The most critical process-related impurity is the undesired (S)-enantiomer. Its presence can lead to the formation of diastereomeric impurities in subsequent synthetic steps, complicating purification and potentially impacting the pharmacological profile of the final drug.[10]
-
Starting Material Carryover: Incomplete reaction can lead to residual (R)-1-amino-2-propanol.
-
By-products of Boc Protection: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to over-reaction, forming a di-Boc species, or other side products.[11]
-
Degradation Products: The compound may degrade over time or under improper storage conditions (e.g., high temperature), leading to the loss of the Boc group or other structural changes.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, dichloromethane) can be retained in the final product and must be controlled according to ICH Q3C guidelines.[8][9]
The following diagram illustrates the potential sources of impurities during the synthesis of this compound.
Caption: Origin of potential impurities in this compound synthesis.
A Multi-Modal Analytical Workflow for Comprehensive Characterization
No single analytical technique can provide a complete picture of a sample's purity. A robust, self-validating system relies on the orthogonal application of several methods. This multi-modal approach ensures that all potential impurities—chiral, achiral, volatile, and non-volatile—are detected and quantified.
The diagram below outlines the recommended analytical workflow.
Caption: Integrated workflow for impurity characterization.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
HPLC is the most powerful tool for assessing both the chemical and enantiomeric purity of N-Boc amino alcohols.[10] A two-pronged HPLC strategy is essential.
-
Reversed-Phase (RP-HPLC): For assessing overall chemical purity. This separates the main component from impurities with different polarities, such as unreacted starting materials or reaction by-products.
-
Chiral HPLC: For quantifying the enantiomeric excess (% e.e.). This is the most critical measurement. Using a chiral stationary phase (CSP) allows for the separation of the (R) and (S) enantiomers. Macrocyclic glycopeptide-based CSPs are often effective for this class of compounds.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIRALPAK® IC or a similar carbohydrate-based CSP. These phases have shown excellent selectivity for N-protected amino acid derivatives.[12][13]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. Polarity plays a major role in chiral recognition.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve an accurately weighed sample (approx. 1 mg/mL) in the mobile phase.
-
Prepare a racemic standard of N-Boc-1-amino-2-propanol to confirm the elution order of the enantiomers.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Contaminants
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, which are often missed by HPLC.[6][14] Its primary roles in this context are the detection of residual solvents and volatile by-products from the synthesis.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Inlet Temperature: 250°C.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a calibrated standard for any solvents found.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Verification
NMR spectroscopy provides an unambiguous confirmation of the compound's structure and can reveal impurities that have distinct structural features.[15]
-
¹H NMR: The most definitive signal for successful Boc protection is a large singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[15][16] The presence of other unexpected signals can indicate impurities.
-
¹³C NMR: Confirms the presence of all carbon atoms, including the carbonyl of the carbamate (~156 ppm) and the carbons of the tert-butyl group (~80 ppm and ~28 ppm).[15][17]
Experimental Protocol: ¹H NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[16]
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm the characteristic singlet for the Boc group around 1.4 ppm.
-
Verify the signals for the propanol backbone protons.
-
Integrate all peaks. The ratio of the Boc protons to the backbone protons should be consistent with the structure (9H to 8H).
-
Scrutinize the baseline for minor peaks that could represent impurities.
-
Comparative Analysis: this compound vs. Alternatives
While this compound is a versatile building block, other chiral amino alcohols may be considered for specific synthetic strategies.[18] The choice often depends on factors like conformational rigidity, the need for a different protecting group, or the desired stereochemistry.
| Feature | This compound | (S)-2-(Boc-amino)-1-propanol | N-Cbz-(R)-1-amino-2-propanol |
| Structure | Acyclic, flexible backbone | Enantiomer of the primary compound | Acyclic, contains aromatic ring |
| Protecting Group | Boc (Acid Labile) | Boc (Acid Labile) | Cbz (Hydrogenolysis) |
| Common Use | General pharmaceutical synthesis where mild deprotection is needed.[4] | Synthesis requiring the opposite stereocenter. | Used when Boc group is incompatible with other reagents. |
| Typical Impurities | (S)-enantiomer, residual (R)-1-amino-2-propanol | (R)-enantiomer, residual (S)-2-amino-1-propanol | Diastereomers, benzyl alcohol, residual starting material |
| Analytical Challenge | Requires high-resolution chiral chromatography. | Same as the (R)-enantiomer. | Potential for overlapping aromatic signals in NMR. |
This table provides a general comparison. Actual impurity profiles are lot-dependent and must be verified experimentally.
Conclusion and Best Practices
The quality of a chiral building block like this compound is a non-negotiable prerequisite for successful and reproducible pharmaceutical development. Commercial availability does not guarantee purity, and lot-to-lot variability is a known risk.[10]
As a Senior Application Scientist, my recommendation is to establish a rigorous, in-house validation system for all critical starting materials.
Key Takeaways:
-
Trust but Verify: Always perform your own multi-modal analysis on incoming batches of critical reagents, regardless of the supplier's Certificate of Analysis.
-
Orthogonal Methods are Essential: Rely on a combination of Chiral HPLC, GC-MS, and NMR to build a complete impurity profile.
-
Understand the "Why": Knowledge of the synthetic route helps predict potential impurities, allowing for the targeted development of analytical methods.
-
Adhere to Regulatory Standards: Align your impurity identification and qualification thresholds with established guidelines, such as those from the ICH, to ensure a smooth transition from research to development.[8][19]
By implementing this comprehensive characterization strategy, researchers and drug development professionals can mitigate risks, ensure the integrity of their scientific work, and build a solid foundation for the development of safe and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. omicsonline.org [omicsonline.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to N-Protected Amino Alcohols: A Comparative Analysis Featuring N-Boc-(R)-1-amino-2-propanol
For the discerning researcher in the fields of medicinal chemistry, asymmetric synthesis, and drug development, the selection of the appropriate chiral building block is a critical decision that profoundly influences synthetic efficiency, yield, and the stereochemical purity of the final product. N-protected amino alcohols are a cornerstone of this molecular toolbox, offering a versatile scaffold for the construction of complex, stereochemically defined molecules. This guide provides an in-depth, objective comparison of N-Boc-(R)-1-amino-2-propanol with other key N-protected amino alcohols, focusing on the practical implications of the choice of the nitrogen protecting group.
At the heart of this analysis lies the understanding that the N-protecting group is not merely a passive spectator in a synthetic sequence. It actively dictates the stability of the amino alcohol to various reaction conditions, influences its performance as a chiral auxiliary or ligand, and defines the strategy for its eventual removal. This guide will delve into these nuances, supported by experimental data and detailed protocols, to empower you to make the most informed decision for your specific synthetic challenge.
The Central Role of the N-Protecting Group in Amino Alcohol Chemistry
The strategic use of N-protecting groups is fundamental to the successful application of amino alcohols in multi-step synthesis.[1] An ideal protecting group should be readily introduced, stable under a range of reaction conditions, and cleanly removed with high yield when its purpose is served.[1] The three most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—each possess a distinct lability profile, which forms the basis of orthogonal synthesis strategies.[1] This orthogonality, the ability to selectively deprotect one functional group in the presence of others, is a cornerstone of modern organic synthesis.[2][3]
This guide will focus on a comparative analysis of these protecting groups as applied to the (R)-1-amino-2-propanol scaffold, a valuable chiral building block in its own right.
This compound: The Workhorse of Acid-Labile Protection
This compound is a widely utilized chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[4] The Boc group, a hallmark of acid-labile protection, offers a unique set of advantages that have cemented its role as a workhorse in organic synthesis.
Key Attributes of the Boc Group:
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This allows for deprotection without affecting base-labile or hydrogenolysis-sensitive functional groups.
-
Broad Stability: It is exceptionally stable to a wide range of nucleophiles, bases, and reductive conditions, making it compatible with a diverse array of synthetic transformations.[7]
-
Influence on Solubility: The bulky tert-butyl group can enhance the solubility of intermediates in organic solvents.
Performance in Asymmetric Synthesis:
While the primary role of the Boc group is protection, its steric bulk can influence the stereochemical outcome of reactions where the N-protected amino alcohol acts as a chiral auxiliary or ligand. The precise impact is substrate and reaction-dependent, but the Boc group's presence can create a well-defined steric environment around a catalytic center.
The Alternatives: A Comparative Overview
To fully appreciate the utility of this compound, it is essential to compare it with its Cbz and Fmoc-protected counterparts.
N-Cbz-(R)-1-amino-2-propanol: The Pioneer of Hydrogenolysis-Labile Protection
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a pioneering development in peptide chemistry.[8] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.
-
Key Advantages of Cbz:
-
Mild Deprotection: Cleavage by catalytic hydrogenolysis (e.g., H₂ over Pd/C) is a very mild method that preserves many other functional groups.[9]
-
Crystallinity: Cbz-protected amino acids and peptides often exhibit enhanced crystallinity, which can simplify purification by recrystallization.[9]
-
Cost-Effectiveness: The reagents for Cbz protection are often more economical than those for Boc and Fmoc.[9]
-
-
Limitations:
-
The primary limitation is its incompatibility with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some aromatic systems.
-
The catalyst (palladium on carbon) can sometimes be difficult to remove completely from the product.
-
N-Fmoc-(R)-1-amino-2-propanol: The Champion of Base-Labile Protection
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability.[2][]
-
Key Advantages of Fmoc:
-
Mild, Base-Mediated Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[2] This is orthogonal to both acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz, Bn) protecting groups.[2]
-
Automation-Friendly: The deprotection conditions are highly compatible with automated peptide synthesizers.
-
UV-Traceable Deprotection: The cleavage by-product, dibenzofulvene, absorbs strongly in the UV region, allowing for real-time monitoring of the deprotection reaction.
-
-
Limitations:
-
The basic deprotection conditions can promote side reactions, such as aspartimide formation in certain peptide sequences.[11]
-
The Fmoc group is generally more expensive than Boc and Cbz.
-
Comparative Data Summary
The following table provides a concise comparison of the key characteristics of N-Boc, N-Cbz, and N-Fmoc protected amino alcohols.
| Feature | This compound | N-Cbz-(R)-1-amino-2-propanol | N-Fmoc-(R)-1-amino-2-propanol |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[5] | Hydrogenolysis (e.g., H₂/Pd-C)[9] | Base-labile (e.g., 20% piperidine in DMF)[2] |
| Stability | Stable to base, nucleophiles, and reduction.[7] | Stable to mild acid and base.[5] | Stable to acid and hydrogenolysis (generally).[2] |
| Orthogonality | Orthogonal to Cbz and Fmoc.[7] | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz.[2] |
| Key Advantages | Robust, well-established, good for solution-phase synthesis, and for protecting acid-labile side chains in Fmoc-SPPS. | Mild deprotection, imparts crystallinity, cost-effective.[9] | Mild deprotection, automation-friendly, UV-monitoring, orthogonal to acid-labile groups. |
| Potential Limitations | Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates. | Incompatible with reducible functional groups, potential catalyst contamination. | Basic conditions can cause side reactions (e.g., racemization, aspartimide formation).[11] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the handling and manipulation of these compounds, detailed, step-by-step methodologies for key protection and deprotection reactions are provided below.
Protocol 1: N-Boc Protection of (R)-1-amino-2-propanol
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
(R)-(-)-1-Amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-(-)-1-amino-2-propanol (1.0 eq) in methanol.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Comparative Deprotection of N-Protected Amino Alcohols
This section outlines the standard deprotection procedures for Boc, Cbz, and Fmoc groups, highlighting their distinct requirements.
A. N-Boc Deprotection (Acidic Cleavage)
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a suitable base.
B. N-Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected amino alcohol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
C. N-Fmoc Deprotection (Basic Cleavage)
-
Dissolve the N-Fmoc protected amino alcohol (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Workflow: Protection and Deprotection Strategies
The following diagrams, generated using DOT language, illustrate the fundamental protection and deprotection workflows, providing a clear visual representation of the chemical transformations.
Caption: Workflow for N-Boc protection and deprotection.
Caption: Deprotection pathways for N-Cbz and N-Fmoc groups.
Conclusion: Selecting the Optimal N-Protected Amino Alcohol
The choice between this compound and its Cbz or Fmoc-protected counterparts is not a matter of inherent superiority, but rather a strategic decision based on the specific demands of the synthetic route.
-
This compound remains the reagent of choice when robust protection is required against basic and nucleophilic conditions, and when a straightforward acidic deprotection is desired. Its utility in both solution-phase synthesis and as a building block for more complex chiral auxiliaries is well-established.
-
N-Cbz-(R)-1-amino-2-propanol offers a valuable alternative when mild, non-acidic deprotection is paramount, particularly in the presence of acid-sensitive functionalities. Its tendency to induce crystallinity can be a significant advantage in large-scale synthesis.
-
N-Fmoc-(R)-1-amino-2-propanol , while less common outside of peptide synthesis, provides an orthogonal, base-labile protecting group strategy that is invaluable for the synthesis of complex molecules with multiple protecting groups.
By understanding the distinct chemical personalities of these protecting groups, the modern synthetic chemist is empowered to design more elegant, efficient, and successful synthetic strategies. This guide has aimed to provide the foundational knowledge and practical insights necessary to navigate these choices with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Stereochemistry of N-Boc-(R)-1-amino-2-propanol Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise stereochemical structure of a molecule is not a trivial detail—it is fundamental to its biological activity. The chiral amino alcohol, N-Boc-(R)-1-amino-2-propanol, is a critical building block in the synthesis of numerous pharmaceutical agents.[1][2] Its defined (R)-configuration is paramount, as the enantiomeric counterpart, (S)-1-amino-2-propanol, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, rigorous validation of the stereochemistry of this compound and its derivatives is an indispensable step in the quality control and drug development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemical integrity of this compound derivatives. We will delve into the causality behind experimental choices and present supporting data to empower you to select the most fitting methodology for your research.
The Imperative of Stereochemical Validation
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of pharmacology.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, harmful. The synthesis of enantiomerically pure compounds is thus a key focus in the pharmaceutical industry to ensure drug efficacy and safety.[2][4]
This compound serves as a versatile chiral building block.[2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the hydroxyl group, while the inherent chirality at the C1 position is carried through subsequent synthetic steps.[1] Any deviation from the desired (R)-configuration can lead to the formation of diastereomeric impurities in the final drug substance, potentially impacting its safety and efficacy.
A Comparative Overview of Analytical Techniques
Several robust analytical methods are at our disposal for the stereochemical validation of this compound derivatives. The most prominent among these are chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.[5]
| Technique | Principle | Primary Output | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP).[6] | Enantiomeric excess (ee), retention times. | High accuracy, direct separation, widely applicable. | Method development can be time-consuming. |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase.[7] | Enantiomeric excess (ee), retention times. | High resolution, sensitive for volatile compounds. | Requires derivatization, limited to thermally stable compounds.[5][8] |
| NMR Spectroscopy | Diastereomeric differentiation using chiral resolving agents.[9][10] | Enantiomeric excess (ee), absolute configuration (with Mosher's method).[11] | Provides structural information, can determine absolute configuration. | Lower sensitivity than chromatography, requires chiral auxiliaries. |
| Polarimetry | Measurement of the rotation of plane-polarized light.[12][13] | Optical rotation. | Rapid, non-destructive. | Provides a bulk measurement, not a direct measure of enantiomeric purity.[10] |
Visualizing the Validation Workflow
The general workflow for validating the stereochemistry of a chiral compound involves a primary screening method, often polarimetry for a quick check of optical activity, followed by a more quantitative and definitive technique like chiral chromatography or NMR spectroscopy.
Caption: A typical workflow for the stereochemical validation of a chiral compound.
In-Depth Analysis of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, providing a direct measure of enantiomeric excess (ee).[6] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times.
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for their broad applicability to a wide range of chiral compounds, including amino alcohols.[6][14] The choice between different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) depends on the specific derivative being analyzed, as subtle structural differences can significantly impact separation.[14][15]
-
Mobile Phase Composition: A mixture of a non-polar solvent like n-heptane or hexane and a polar modifier like isopropanol or ethanol is commonly used. The polar modifier plays a crucial role in the chiral recognition mechanism by competing with the analyte for interaction sites on the CSP. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
Experimental Protocol: Chiral HPLC Analysis of this compound
Objective: To determine the enantiomeric excess of a synthesized batch of this compound.
Materials:
-
This compound sample
-
Racemic N-Boc-1-amino-2-propanol standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase. Prepare a similar solution of the racemic standard.
-
HPLC Conditions:
-
Column: Chiralpak IA
-
Mobile Phase: 90:10 n-hexane:isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
| Compound | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) |
| N-Boc-1-amino-2-propanol | 8.5 min | 10.2 min | > 2.0 |
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers excellent resolution and sensitivity.[7] Similar to chiral HPLC, the separation is based on differential interactions with a chiral stationary phase, often a cyclodextrin derivative.[7]
Causality in Experimental Choices:
-
Derivatization: Amino alcohols like this compound are often not volatile enough for direct GC analysis. Derivatization of the hydroxyl group to form a more volatile ester or ether is a common strategy.[5][16] This also improves chromatographic peak shape.
-
Column Selection: Cyclodextrin-based chiral stationary phases are widely used for the separation of a variety of chiral compounds.[7] The specific cyclodextrin derivative is chosen based on the analyte's structure.
Experimental Protocol: Chiral GC Analysis of a Volatile Derivative
Objective: To determine the enantiomeric purity of a volatile derivative of this compound.
Materials:
-
This compound derivative sample
-
Racemic standard of the derivative
-
Anhydrous solvent (e.g., dichloromethane)
-
Chiral GC column (e.g., Chirasil-Val)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample and the racemic standard in the anhydrous solvent.
-
GC Conditions:
-
Column: Chirasil-Val
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
-
Analysis and Calculation: Follow a similar procedure to chiral HPLC for analyzing the chromatograms and calculating the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool not only for determining enantiomeric excess but also for assigning the absolute configuration of a chiral molecule.[11] Since enantiomers have identical NMR spectra in an achiral solvent, a chiral resolving agent is used to create a diastereomeric environment.[9][10] This induces chemical shift differences between the corresponding protons of the two enantiomers, allowing for their differentiation and quantification.
Mosher's Acid Analysis: A Classic Approach
A widely used method involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[11][17] The chiral alcohol or amine is reacted with both (R)- and (S)-Mosher's acid to form a pair of diastereomeric esters or amides.[11][18] By comparing the ¹H or ¹⁹F NMR spectra of these two diastereomers, the absolute configuration can be determined based on the predictable shielding and deshielding effects of the phenyl group in the Mosher's reagent on the protons of the substrate.[19][20]
Caption: Workflow for Mosher's acid analysis.
Experimental Protocol: Mosher's Ester Analysis
Objective: To determine the absolute configuration and enantiomeric excess of this compound.
Materials:
-
This compound sample
-
(R)-(-)-Mosher's acid chloride
-
(S)-(+)-Mosher's acid chloride
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Formation of (R)-Mosher's Ester: In an NMR tube, dissolve a small amount of the sample in CDCl₃. Add a slight excess of (R)-(-)-Mosher's acid chloride and a catalytic amount of anhydrous pyridine.
-
Formation of (S)-Mosher's Ester: In a separate NMR tube, repeat the procedure using (S)-(+)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis:
-
Enantiomeric Excess: Integrate a well-resolved pair of signals corresponding to the two diastereomers in one of the spectra.
-
Absolute Configuration: Compare the chemical shifts of corresponding protons in the two spectra. The differences in chemical shifts (Δδ = δS - δR) will have a consistent sign for protons on one side of the chiral center and the opposite sign for protons on the other side, allowing for the assignment of the absolute configuration.[11]
-
Polarimetry
Polarimetry is a classical and rapid technique for characterizing chiral molecules.[12][13] It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound.[12] The magnitude and direction of this rotation are characteristic of the compound and its concentration.
While polarimetry is an excellent tool for a quick qualitative assessment of optical activity and for confirming the identity of a known compound, it is not a direct measure of enantiomeric purity.[10][21] The observed rotation is a bulk property of the sample and can be influenced by the presence of other optically active impurities.
Conclusion: A Multi-faceted Approach to Stereochemical Validation
The validation of the stereochemistry of this compound derivatives is a critical aspect of ensuring the quality and safety of pharmaceutical products. No single technique is universally superior; rather, the choice of method depends on the specific requirements of the analysis, the nature of the compound, and the available instrumentation.
-
For routine quality control and accurate determination of enantiomeric excess, chiral HPLC is often the method of choice due to its high accuracy and direct separation capabilities.
-
For volatile derivatives, chiral GC provides excellent resolution and sensitivity.
-
When the absolute configuration needs to be determined or when chromatographic methods are challenging, NMR spectroscopy with chiral resolving agents, particularly Mosher's acid analysis, is an invaluable tool.
-
For a rapid, initial assessment of optical activity, polarimetry remains a simple and effective technique.
By understanding the principles and practical considerations of each of these methods, researchers and drug development professionals can confidently and accurately validate the stereochemistry of their chiral molecules, ensuring the integrity of their research and the safety of the final products.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. benchchem.com [benchchem.com]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 14. researchgate.net [researchgate.net]
- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. matilda.science [matilda.science]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of N-Boc-(R)-1-amino-2-propanol in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral building blocks and auxiliaries are the linchpins in this endeavor, enabling the precise control of stereochemistry in complex molecular architectures. Among the myriad of tools available to the synthetic chemist, N-Boc-(R)-1-amino-2-propanol has emerged as a versatile and valuable chiral synthon. This guide provides an in-depth technical review of its applications, offering a comparative perspective against other established chiral auxiliaries, supported by experimental data and detailed protocols.
This compound: A Profile of a Versatile Chiral Building Block
This compound, also known as (R)-tert-Butyl (2-hydroxypropyl)carbamate, is a chiral amino alcohol that serves as a fundamental building block in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key functional groups on a chiral scaffold: a Boc-protected amine and a secondary alcohol. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for selective manipulation of the molecule.[1] The chiral center at the C2 position provides the basis for its application in asymmetric synthesis, influencing the stereochemical outcome of subsequent reactions.
The synthesis of this compound is typically achieved through the reaction of the commercially available (R)-(-)-1-Amino-2-propanol with di-tert-butyl dicarbonate (Boc anhydride). This straightforward protection of the primary amine allows for the versatile use of the remaining hydroxyl group for further synthetic transformations.
Core Applications and Mechanistic Insights
The primary application of this compound lies in its role as a precursor to more complex chiral molecules. Its utility can be broadly categorized into two main areas: as a chiral building block for direct incorporation into a target molecule and as a progenitor for chiral auxiliaries and ligands.
Direct Incorporation in Pharmaceutical Synthesis
The inherent chirality of this compound makes it an ideal starting material for the synthesis of enantiomerically pure drug substances. The stereochemistry at the C2 position is often crucial for the biological activity and safety profile of a drug. A notable example is its potential application in the synthesis of HIV protease inhibitors, where precise stereochemical control is essential for effective binding to the enzyme's active site.
A Precursor to Chiral Auxiliaries: The Oxazolidinone Connection
A significant application of this compound is its conversion into chiral oxazolidinones. These heterocyclic compounds are powerful chiral auxiliaries, famously popularized by David A. Evans, for directing stereoselective alkylation, aldol, and Diels-Alder reactions.[][3] The synthesis of a chiral oxazolidinone from this compound provides a robust tool for asymmetric synthesis.
Comparative Analysis: this compound Derivatives vs. Established Chiral Auxiliaries
The efficacy of a chiral auxiliary is judged by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess) and to be readily removed without affecting the newly formed chiral center. Here, we compare the potential performance of auxiliaries derived from this compound with two of the most established classes of chiral auxiliaries: Evans' Oxazolidinones and Pseudoephedrine-based auxiliaries.
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The diastereoselectivity of this reaction when mediated by chiral auxiliaries is a critical performance metric.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone (from Valinol) | N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [3] |
| Pseudoephedrine Amide | (1R,2R)-Pseudoephedrine propionamide | Benzyl bromide | 97:3 | 90 | [3] |
| (Hypothetical) Oxazolidinone from this compound | N-Propionyl-(4R)-4-methyl-2-oxazolidinone | Benzyl bromide | High (expected) | Good (expected) | - |
Performance in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis for constructing C-C bonds and setting stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone (from Phenylalaninol) | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 | |
| (Hypothetical) Oxazolidinone from this compound | N-Propionyl-(4R)-4-methyl-2-oxazolidinone | Isobutyraldehyde | High (expected) | Good (expected) | - |
Similar to the alkylation reactions, a chiral oxazolidinone derived from this compound is expected to perform well in asymmetric aldol reactions, likely favoring the syn-aldol product through a chelated transition state.
Experimental Protocols
Protocol 1: Synthesis of (R)-4-Methyl-2-oxazolidinone from this compound
This protocol outlines a representative procedure for the conversion of this compound into a chiral oxazolidinone auxiliary.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude (R)-1-amino-2-propanol TFA salt can be used directly in the next step or neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.
Step 2: Cyclization to the Oxazolidinone
-
To a solution of (R)-1-amino-2-propanol (1.0 eq) in a suitable solvent (e.g., toluene or THF), add a carbonylating agent such as diethyl carbonate (1.1 eq) or triphosgene (0.4 eq).
-
Add a base, such as triethylamine (2.2 eq) or potassium carbonate, to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (R)-4-methyl-2-oxazolidinone.
References
Benchmarking N-Boc deprotection methods for efficiency and yield
<_>
Introduction: The Central Role of the Boc Protecting Group
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the tert-butyloxycarbonyl (Boc) group is a foundational tool for amine protection.[1][2] Its popularity stems from a robust stability across a wide array of non-acidic reaction conditions, combined with a generally straightforward removal process.[2][3] However, the very acid-lability that makes the Boc group so useful also presents a significant challenge: ensuring its selective and high-yielding cleavage without compromising other sensitive functionalities within a complex molecule.[1]
This guide provides a comprehensive, data-driven comparison of the most common N-Boc deprotection methodologies. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
Understanding the mechanism of Boc deprotection is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The process is initiated by the protonation of the carbamate oxygen by a strong acid.[2][3][4][5] This protonation event weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[2][3][5] The carbamic acid then readily undergoes decarboxylation, releasing carbon dioxide and the desired free amine.[2][3][4][5] The liberated tert-butyl cation can be quenched by a nucleophilic scavenger or deprotonate to form isobutylene gas.[2][5][6]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Comparative Analysis of Common Deprotection Protocols
The choice of a deprotection method is a critical decision that balances reaction efficiency with the preservation of other functional groups.[1] Below is a quantitative comparison of the most prevalent methods.
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic Deprotection | |||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h[1] | >95%[1] | Highly effective, volatile, and easy to remove.[1] | Harshly acidic, may cleave other acid-labile groups.[1] |
| Hydrochloric Acid (HCl) | 4M HCl | Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 h[1][7] | >95%[1] | Cost-effective, product often precipitates as the HCl salt, aiding purification.[1][6] | Dioxane is a suspected carcinogen; potential for side reactions.[8] |
| Milder & Alternative Methods | |||||||
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.) | Methanol | Room Temp. | 1 - 4 h[9][10] | >70% (up to 90%)[7][9][10] | Mild conditions, tolerates various functional groups.[10][11] | Requires careful handling of oxalyl chloride. |
| Thermal (Boiling Water) | Water | Water | 100 °C | 10 min - 2 h[11] | Quantitative[11] | "Green" method, simple, and effective for many substrates.[11][12] | High temperature may not be suitable for all substrates. |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol | Methanol or Trifluoroethanol | 240 °C | 30 min | 88-93%[11][13] | Rapid and efficient for thermally stable compounds.[13] | Requires specialized equipment; high temperature. |
Experimental Protocols
Detailed methodologies for the most frequently employed Boc deprotection protocols are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]
This is a general and highly effective method for Boc group removal.
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[1][6]
-
Stir the reaction mixture at room temperature for 0.5 to 4 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane[1]
This method is cost-effective and often results in the precipitation of the product as a hydrochloride salt.
-
Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in dioxane.[1]
-
Stir the mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[1]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol[10]
This method is suitable for substrates with acid-sensitive functional groups.[10][14]
-
Dissolve the N-Boc substrate (1 equiv.) in methanol at room temperature.
-
Add oxalyl chloride (3 equiv.) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[10][15]
-
Upon completion, the solvent is typically removed in vacuo.
-
The resulting crude product can be purified by standard methods, such as column chromatography, if necessary.[11]
Caption: General experimental workflow for Boc deprotection.
Field-Proven Insights and Considerations
Causality Behind Experimental Choices:
-
Scavengers: The intermediate t-butyl cation is electrophilic and can lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine.[6] The addition of scavengers like anisole or thioanisole can trap this cation and prevent such side reactions.[6]
-
Solvent Choice: In solid-phase peptide synthesis, the choice of solvent is critical. For instance, using 100% TFA can lead to insufficient swelling of the resin, resulting in incomplete Boc removal and deletion sequences in the peptide.[16] A mixture of 55% TFA in DCM has been shown to result in higher purity peptides due to better resin swelling.[16]
-
Acid Concentration: The kinetics of Boc deprotection can be complex. Studies have shown a second-order dependence on HCl concentration, suggesting a general acid-catalyzed mechanism.[17] This implies that simply increasing the acid concentration may not always lead to a linear increase in the reaction rate and could promote side reactions.
Orthogonality in Protecting Group Strategy:
The Boc group's acid lability makes it orthogonal to other common amine protecting groups, which is a cornerstone of complex molecule synthesis.[4]
-
Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base (e.g., piperidine).
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation.[4]
-
Alloc (allyloxycarbonyl): Cleaved using transition metal catalysis (e.g., Pd).[4]
This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different groups.[3]
Conclusion
The deprotection of N-Boc protected amines is a fundamental transformation in organic synthesis. While traditional methods using strong acids like TFA and HCl are highly effective, the increasing complexity of synthetic targets has driven the development of milder and more selective alternatives.[1] The choice of the optimal deprotection strategy should be carefully considered based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.[1] This guide provides the necessary comparative data and protocols to facilitate an informed decision, ultimately enabling more efficient and successful synthetic outcomes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Boc-(R)-1-amino-2-propanol: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Boc-(R)-1-amino-2-propanol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, designed to build your trust and confidence in handling this and other laboratory reagents.
While some safety data sheets (SDS) may classify this compound as non-hazardous under OSHA's 2012 Hazard Communication Standard[1], it is crucial to recognize the hazards associated with its parent compound, 1-amino-2-propanol. This related chemical is known to be a combustible liquid that can cause severe skin burns, eye damage, and is harmful to aquatic life[2]. Given this, a cautious approach that treats this compound as potentially hazardous waste is the most responsible course of action.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment is essential. The primary hazards to consider are skin and eye contact.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: While typically not required for small-scale handling in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working in an area with poor ventilation[3].
II. Waste Segregation and Containerization: The First Steps to Safe Disposal
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety. This practice prevents dangerous reactions between incompatible chemicals and facilitates proper disposal[4][5].
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass[2][6]. The container must have a secure, tight-fitting screw cap[4].
-
Label the Waste Container: As soon as the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the waste (e.g., "Combustible," "Skin and Eye Irritant").
-
The date on which the first waste was added.
-
-
Do Not Mix Wastes: this compound waste should not be mixed with other waste streams, particularly strong oxidizing agents or acids, to avoid potentially violent reactions[2][4].
-
Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills[6][7].
III. On-Site Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory[4][6].
Key SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[6].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.
-
Segregation: Store containers of this compound waste separately from incompatible materials[4].
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes, the limit is one quart[6].
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: As the parent compound is combustible, eliminate all potential ignition sources[2].
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill[2].
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
VI. Final Disposal Procedures
The final step in the responsible management of this compound waste is to arrange for its collection by your institution's authorized hazardous waste management provider.
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly[6].
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste container.
-
Never Use Drains: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash[7][8]. Even trace amounts can be harmful to aquatic life and interfere with wastewater treatment processes[9].
-
Empty Containers: Containers that have held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7].
VII. Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 119768-44-4 | [10] |
| Molecular Formula | C8H17NO3 | [10] |
| Flash Point | 121 °C | [10] |
| Boiling Point | 276.4 °C at 760 mmHg | [10] |
| Parent Compound Hazards | Combustible, Skin Corrosion, Eye Damage, Aquatic Hazard | [2] |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined here are not merely rules to be followed but are integral to the responsible practice of science.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound|lookchem [lookchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Boc-(R)-1-amino-2-propanol
Navigating the complexities of drug development and chemical synthesis requires a foundational commitment to safety. The proper handling of specialized reagents like N-Boc-(R)-1-amino-2-propanol is not merely a matter of following regulations; it is a critical component of scientific integrity and reproducible outcomes. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific chemical hazards of this compound and established laboratory safety standards. Our objective is to empower researchers with the knowledge to create a self-validating system of safety for every procedure.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance.[1] A thorough risk assessment is the first step in any safe handling protocol.[2][3] The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), necessitate specific protective measures.
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous.[1] Key hazard statements indicate that it causes skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Table 1: Hazard Identification for this compound
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation.[1] |
Understanding these specific risks—dermal, ocular, and respiratory—is paramount. They are the causal basis for the PPE selections and handling protocols that follow.
Core Protective Equipment: Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[2][4] For this compound, a multi-layered approach to PPE is essential.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Standard | Rationale |
| Eye & Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133 / ANSI Z87[5] | Protects against splashes that can cause serious eye irritation.[1] A face shield should be worn over goggles if there is a significant splash hazard.[2][5] |
| Hand | Chemical-Resistant Gloves (Nitrile) | ASTM F739 or EN 374 | Prevents skin contact that leads to irritation.[1][6] Inspect gloves for defects before each use and remove them before touching shared surfaces.[6] |
| Body | Laboratory Coat | N/A | Shields skin and personal clothing from accidental spills and splashes.[2][7][8] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | OSHA 29 CFR 1910.134[4] | Minimizes inhalation of vapors that may cause respiratory tract irritation.[1][9] A respirator may be required if ventilation is inadequate.[2] |
| Foot | Closed-toe Shoes | N/A | Protects feet from spills and dropped objects.[2][6][7] |
Procedural Workflow for Safe Handling and Operations
A disciplined, step-by-step approach ensures that safety protocols are consistently applied. This workflow is designed to be a self-validating system, minimizing the potential for exposure at every stage.
Step 1: Preparation and Planning
-
Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for this compound.[6]
-
Assess the Procedure: Identify every step in your experiment where direct handling or potential exposure could occur. Plan your actions to minimize these risks.[7]
-
Designate a Work Area: All handling of this chemical should occur in a designated area, preferably within a certified chemical fume hood to control vapor exposure.[6][8]
-
Prepare Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[8][10]
Step 2: Donning and Verifying PPE
-
Hand Hygiene: Wash and dry your hands thoroughly before putting on any PPE.[7]
-
Body Protection: Don a clean, properly fitting laboratory coat, ensuring it is fully buttoned.[7]
-
Eye Protection: Put on your chemical safety goggles. Adjust for a snug fit. If a significant splash risk exists, add a face shield over the goggles.[5]
-
Hand Protection: Inspect chemical-resistant gloves for any signs of degradation, tears, or punctures before use.[6] Don the gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: Chemical Handling
-
Transfer and Weighing: Conduct all transfers and weighing operations within a chemical fume hood or other ventilated enclosure.[6] Use designated tools like spatulas or pipettes for transfers.[6]
-
Container Management: Keep containers of this compound tightly closed when not in use.[11] Open containers slowly and away from your face.[6]
-
Spill Management: In the event of a small spill, contain and absorb it with an inert material like sand or vermiculite.[12] Clean the area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.
Step 4: Doffing PPE and Decontamination
-
Glove Removal: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare skin. Dispose of them in a designated waste container.[6][7]
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles.
-
Lab Coat Removal: Remove your lab coat, turning it inside out to contain any potential contamination.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6][7]
Safe Handling Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Completing the Safety Cycle
Proper disposal is a critical final step. All waste, including contaminated PPE and residual chemicals, must be managed according to institutional guidelines and local, state, and federal regulations.[12]
-
Contaminated PPE: Disposable items like nitrile gloves should be placed in a designated, labeled hazardous waste container immediately after use.
-
Chemical Waste: Unused or waste this compound should never be poured down the drain.[6] It must be collected in a clearly labeled, non-reactive waste container for disposal by your institution's environmental health and safety department.[7]
-
Empty Containers: Empty containers may still retain chemical residues and should be handled as hazardous waste unless thoroughly decontaminated.[12]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work. This protocol-driven approach transforms safety from a checklist into an integral part of the scientific process.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. greenwgroup.com [greenwgroup.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
